Cyclohexyl 4-amino-3-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl 4-amino-3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTARCZJZCSECCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate
Executive Summary
Target Molecule: Cyclohexyl 4-amino-3-hydroxybenzoate CAS Registry Number: 137066-30-9 Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol Core Scaffold: 4-Amino-3-hydroxybenzoic acid (3-Hydroxy-PABA derivative)
This technical guide details the synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate, a critical intermediate often utilized in the development of bromodomain (BET) inhibitors and specific kinase inhibitors. The presence of the ortho-aminophenol moiety makes this compound valuable for constructing benzoxazole scaffolds, yet it also introduces susceptibility to oxidation.
The guide prioritizes a Nitro-Reduction Route , widely regarded as the most robust pathway for scale-up. This approach mitigates the risk of amino-group oxidation during esterification by keeping the nitrogen in its oxidized (nitro) state until the final step. A secondary Direct Esterification route is provided for small-scale medicinal chemistry applications.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors: the cyclohexyl moiety and the benzoic acid core. The critical decision point lies in the timing of the nitro reduction.
-
Disconnection A (Ester Bond): Cleavage of the ester yields Cyclohexanol and 4-amino-3-hydroxybenzoic acid.
-
Disconnection B (Functional Group Interconversion): The amino group is traced back to a nitro group. This is the preferred disconnection, as 3-hydroxy-4-nitrobenzoic acid is a stable, crystalline precursor that tolerates acidic esterification conditions better than its amino counterpart.
Primary Pathway: The Nitro-Reduction Route
Best for: Gram-to-Kilogram scale, Process Chemistry, High Purity requirements.
Phase 1: Esterification
The first step involves the esterification of 3-hydroxy-4-nitrobenzoic acid with cyclohexanol. Direct Fischer esterification is possible, but using Thionyl Chloride (
Reagents:
-
3-Hydroxy-4-nitrobenzoic acid (1.0 equiv)
-
Cyclohexanol (1.2 - 1.5 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
Solvent: Toluene or Dichloromethane (DCM)
-
Catalyst: DMF (catalytic amount)
Protocol:
-
Activation: In a dried reactor under
, suspend 3-hydroxy-4-nitrobenzoic acid in Toluene. -
Add catalytic DMF (0.1 mol%).
-
Add
dropwise at room temperature. Heat to 60°C for 2 hours until gas evolution ( , ) ceases and the solution becomes clear (formation of acid chloride/activated species). Note: The phenolic -OH may also react but is reversible or less reactive than the carboxyl under specific conditions; however, standard acid-catalyzed Fischer esterification (PTSA, Toluene, Reflux with Dean-Stark) is an alternative if -OH protection is a concern. -
Coupling: Cool the mixture to 0°C. Add Cyclohexanol dropwise (optionally with a base like Pyridine if using the acid chloride route, or simply reflux if using PTSA/Dean-Stark).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[1][2][3] Wash organic layer with brine, dry over , and concentrate.[3] -
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc).
Phase 2: Catalytic Hydrogenation
The nitro group is reduced to the amine. This step must be controlled to prevent hydrogenolysis of the ester bond or reduction of the aromatic ring (though rare under mild conditions).
Reagents:
-
Cyclohexyl 3-hydroxy-4-nitrobenzoate (from Phase 1)
-
Hydrogen (
) gas (Balloon or 1-3 bar) -
Catalyst: 10% Pd/C (5-10 wt% loading)
-
Solvent: Methanol or Ethanol
Protocol:
-
Dissolve the nitro-ester in Methanol.[4]
-
Add 10% Pd/C carefully under inert atmosphere (
). Safety: Pyrophoric catalyst. -
Purge system with
three times. -
Stir vigorously at Room Temperature (20-25°C) under
atmosphere. Monitor via TLC or HPLC (disappearance of nitro compound). -
Filtration: Filter reaction mixture through a Celite pad to remove Pd/C. Rinse with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Product: Cyclohexyl 4-amino-3-hydroxybenzoate is obtained as a solid. It may be recrystallized from Isopropanol if necessary.
Secondary Pathway: Direct Coupling (Steglich)
Best for: Small scale (<1g), Medicinal Chemistry, Rapid analog generation.
This route uses the commercially available 4-amino-3-hydroxybenzoic acid directly. It avoids the nitro-step but requires handling the oxidation-sensitive aminophenol.
Reagents:
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Solvent: DMF or DCM
Protocol:
-
Dissolve 4-amino-3-hydroxybenzoic acid (1.0 equiv) and Cyclohexanol (1.1 equiv) in dry DMF.
-
Add DMAP (0.1 equiv) and cool to 0°C.
-
Add EDC·HCl (1.2 equiv) portion-wise.
-
Allow to warm to RT and stir for 12-16 hours.
-
Workup: Dilute with water (precipitate may form). Extract with EtOAc.[1][2][3] Wash extensively with water (to remove DMF) and mild acid (to remove DMAP/EDC byproducts).
-
Risk: The phenolic hydroxyl can compete for the esterification, potentially leading to polymerization or side esters. Stoichiometry control is vital.
Critical Process Parameters & Data
| Parameter | Nitro-Reduction Route (Rec.) | Direct Coupling Route |
| Overall Yield | 75 - 85% | 50 - 65% |
| Purity Profile | High (>98%) | Moderate (Requires Column) |
| Key Impurity | Unreduced Nitro / Azo-dimers | Self-esterification products |
| Cost Efficiency | High (Cheap reagents) | Low (Expensive coupling agents) |
| Scalability | Excellent (Kg scale) | Poor (Exothermic coupling) |
Experimental Workflow Diagram
Quality Control & Analysis
To validate the synthesis, the following analytical signatures should be confirmed:
-
1H NMR (DMSO-d6, 400 MHz):
- 7.2-7.4 (m, 2H, Ar-H ortho to ester/OH)
- 6.6 (d, 1H, Ar-H ortho to amine)
-
5.0-5.5 (br s, 2H,
) - 4.8 (m, 1H, Cyclohexyl CH-O)
-
1.2-1.9 (m, 10H, Cyclohexyl
)
-
Mass Spectrometry (ESI+):
- calc: 236.13, found: 236.1.
-
Appearance:
-
Off-white to pale beige powder. (Darkening indicates oxidation of the aminophenol moiety).
-
Safety & Handling
-
Nitro Compounds: 3-Hydroxy-4-nitrobenzoic acid and its esters are potential energetic materials. Avoid excessive heat during drying.
-
Hydrogenation: The use of Pd/C with Hydrogen gas presents a fire/explosion hazard. Ensure proper grounding and inert gas purging.
-
Aminophenols: The product is sensitive to air and light. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
References
-
Bamborough, P., et al. (2021).[2] "Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins." Journal of Medicinal Chemistry, 64(6), 3035–3063. (Describes the use of 4-amino-3-hydroxybenzoic acid scaffold in BET inhibitors). [Link]
-
PrepChem. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (2013). WO2013068552A1 - New Cyclohexylamine Derivatives.
Sources
- 1. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. 4-Amino-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 273939-23-4|tert-Butyl 3-amino-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 6. 137066-33-2|tert-Butyl 4-amino-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 7. ccPDB: Compilation and Creation of Datasets from PDB [crdd.osdd.net]
- 8. Cyclohexyl 4-amino-3-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 9. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof - Google Patents [patents.google.com]
- 10. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2013068552A1 - NEW CYCLOHEXYLAMINE DERIVATIVES HAVING β2 ADRENERGIC AGONIST AND M3 MUSCARINIC ANTAGONIST ACTIVITIES - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Cyclohexyl 4-amino-3-hydroxybenzoate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery and advanced organic synthesis, the strategic selection of molecular building blocks dictates the success of targeted therapies. Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) represents a highly specialized, bifunctional intermediate[1]. By combining the highly reactive ortho-aminophenol pharmacophore with a lipophilic cyclohexyl ester vector, this compound serves as a critical precursor for synthesizing complex heterocycles, including benzoxazoles and highly selective bromodomain inhibitors[2][3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listings. This guide dissects the causality behind its chemical reactivity, provides self-validating synthetic protocols, and explores its authoritative grounding in contemporary medicinal chemistry.
Physicochemical Profiling & Structural Logic
The utility of Cyclohexyl 4-amino-3-hydroxybenzoate stems from its dual-domain architecture. The aromatic ring is electron-rich due to the electron-donating amino and hydroxyl groups, making it highly susceptible to electrophilic attack and condensation reactions. Conversely, the cyclohexyl ester acts as a bulky, non-polar anchor, which is crucial for enhancing membrane permeability and fitting into specific hydrophobic protein pockets during drug-target interactions[3].
Quantitative Data Summary
| Property | Value | Structural Significance |
| Chemical Name | Cyclohexyl 4-amino-3-hydroxybenzoate | Nomenclature standard[1]. |
| CAS Registry Number | 137066-30-9 | Unique identifier for procurement and safety[1]. |
| Molecular Formula | C₁₃H₁₇NO₃ | Indicates a high degree of saturation in the ester tail[1]. |
| Molecular Weight | 235.28 g/mol | Optimal size for a fragment-based drug discovery (FBDD) core. |
| SMILES String | NC1=CC=C(C(=O)OC2CCCCC2)C=C1O | Defines the ortho-relationship of the -NH₂ and -OH groups[1]. |
Mechanistic Chemistry & Reactivity
The ortho-aminophenol motif is a privileged structure in heterocyclic chemistry. The spatial proximity of the primary amine (a strong nucleophile) and the hydroxyl group allows for tandem reaction sequences. When reacted with aromatic carboxaldehydes, the amine first undergoes nucleophilic addition to form a Schiff base (imine). The adjacent hydroxyl group then acts as an intramolecular nucleophile, attacking the imine carbon to form a closed ring, which subsequently oxidizes to yield a stable 2-aryl benzoxazole derivative[2].
Furthermore, the ester linkage is stable under mildly acidic conditions but can be selectively hydrolyzed or utilized as a lipophilic vector in biological assays without interfering with the ortho-aminophenol reactivity.
Fig 1: Chemical reactivity pathways of Cyclohexyl 4-amino-3-hydroxybenzoate.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in analytical checkpoints to verify the success of the reaction before proceeding to the next step, thereby preventing the propagation of errors.
Protocol A: Synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate via Fischer Esterification
Causality: Cyclohexanol is a sterically hindered secondary alcohol, making standard esterification sluggish. We utilize a Dean-Stark apparatus with a high-boiling solvent (e.g., toluene) to physically remove the water byproduct. According to Le Chatelier's principle, this continuously drives the equilibrium toward the ester product.
-
Reagent Assembly: Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in an excess of cyclohexanol (5.0 eq) and toluene (0.5 M). Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture at 110°C. Monitor the collection of water in the trap.
-
Validation Checkpoint 1 (TLC): After 6 hours, perform Thin Layer Chromatography (DCM:MeOH 9:1). The starting acid will remain near the baseline, while the highly lipophilic cyclohexyl ester will migrate significantly higher (R_f ~ 0.6).
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ (to remove unreacted acid and catalyst) and brine.
-
Validation Checkpoint 2 (IR Spectroscopy): Analyze the dried product. A successful esterification is validated by the shift of the carbonyl (C=O) stretch from ~1680 cm⁻¹ (carboxylic acid) to ~1710 cm⁻¹ (ester), alongside the preservation of the broad -OH/-NH₂ stretches at 3200-3400 cm⁻¹.
Protocol B: Regioselective Benzoxazole Ring Formation
Causality: The synthesis of 2-aryl benzoxazoles requires the activation of the aldehyde to facilitate imine formation, followed by oxidative cyclization[2].
-
Imine Condensation: Dissolve Cyclohexyl 4-amino-3-hydroxybenzoate (1.0 eq) and a substituted benzaldehyde (1.1 eq) in methanol. Add a catalytic amount of concentrated H₂SO₄ (5 mol%) and reflux for 12 hours[2].
-
Validation Checkpoint 1 (NMR): Take a crude ¹H-NMR aliquot. The disappearance of the aldehyde proton (~10 ppm) and the primary amine broad singlet (~5 ppm), coupled with the appearance of an imine proton (~8.5 ppm), validates the Schiff base formation.
-
Oxidative Cyclization: Isolate the imine, redissolve in dichloromethane (DCM), and treat with a Lewis acid (e.g., AlCl₃) or an oxidant to force the ring closure[2].
-
Validation Checkpoint 2 (LC-MS): Confirm the final product mass. The cyclization and oxidation result in a net loss of two hydrogen atoms (M-2) compared to the intermediate imine.
Applications in Drug Development
The structural logic of Cyclohexyl 4-amino-3-hydroxybenzoate has been heavily leveraged in recent pharmacological research, specifically in targeting neurological and epigenetic pathways.
Cholinesterase Inhibitors (AChE/BChE)
In the pursuit of Alzheimer's disease therapeutics, researchers have utilized the 4-amino-3-hydroxybenzoate core to synthesize 2-aryl-6-carboxamide benzoxazole derivatives[2]. The benzoxazole ring acts as a bioisostere that effectively interacts with the catalytic anionic site of acetylcholinesterase (AChE). In a recent study, derivatives synthesized from this core demonstrated remarkable potency, with the leading compound exhibiting an IC₅₀ of 12.62 nM for AChE and 25.45 nM for BChE (outperforming the clinical standard, donepezil)[2].
BET Bromodomain Inhibitors (BRD2/BRD4)
The compound is also a critical fragment in the design of highly selective inhibitors for the second bromodomain (BD2) of the Bromodomain and Extra Terminal (BET) family of proteins[3]. In these epigenetic modulators, the cyclohexyl ester is not merely a passive linker; X-ray crystallographic structures reveal that the cyclohexanol 4-position group makes direct, predominantly hydrophobic contacts with the Pro430 and His433 residues within the BRD2 BD2 pocket[3]. This precise lipophilic anchoring is what grants the inhibitor its high selectivity and in vivo capability.
Fig 2: Pharmacological workflow demonstrating the logical progression from scaffold to target anchoring.
References
- Fluorochem. "Cyclohexyl 4-amino-3-hydroxybenzoate Product Information." Fluorochem UK.
- National Institutes of Health (NIH) / PMC. "Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies." PMC.
- ACS Publications. "Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins." Journal of Medicinal Chemistry.
Sources
Molecular Structure and Conformation of Cyclohexyl 4-amino-3-hydroxybenzoate: A Comprehensive Technical Guide
Executive Summary
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) is a highly versatile pharmaceutical intermediate, predominantly utilized as a foundational building block in the synthesis of biologically active benzoxazole derivatives. Understanding its three-dimensional molecular architecture—specifically the stereoelectronic interplay within its ortho-aminophenol moiety and the conformational dynamics of its cyclohexyl ester—is critical for predicting its reactivity, solubility, and target-binding affinity.
As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as a holistic, self-validating system. This whitepaper provides an in-depth framework for analyzing the structural and conformational properties of this molecule, combining rigorous experimental methodologies with computational validation.
Molecular Architecture & Stereoelectronic Properties
The ortho-Aminophenol Motif and Intramolecular Hydrogen Bonding
At the core of the molecule lies the 4-amino-3-hydroxybenzoate system. The proximity of the amino (-NH
Density Functional Theory (DFT) studies on related ortho-aminophenol systems reveal that these interactions significantly stabilize the planar conformation of the aromatic ring [10]. The hydroxyl oxygen typically acts as the nucleophilic center (hydrogen bond acceptor), while the amine protons act as the electrophilic center [10]. This hydrogen-bonding network not only dictates the local geometry but also modulates the nucleophilicity of the amine during subsequent cyclization reactions, directly impacting the activation energy required for drug-scaffold synthesis.
The Cyclohexyl Ester: Conformational Dynamics
The ester linkage connects the rigid aromatic system to a flexible cyclohexyl ring. At room temperature, the cyclohexyl moiety undergoes rapid chair-to-chair interconversion. The bulky 4-amino-3-hydroxybenzoate group exhibits a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial steric clashes with the axial protons of the cyclohexane ring [8].
However, the polarity of the ester group and the solvent environment can shift this equilibrium. Understanding the exact equatorial-to-axial ratio (A-value) is paramount for rationalizing the molecule's crystallization behavior and steric hindrance during functionalization [3].
Causality in Experimental Structural Elucidation
It is imperative to design analytical workflows that are not merely descriptive but self-validating . The elucidation of cyclohexyl 4-amino-3-hydroxybenzoate relies on a dual-pillar approach: Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and Density Functional Theory (DFT).
-
Why Low-Temperature DNMR? At ambient temperature (298 K), the rapid inversion of the cyclohexyl ring averages the NMR signals of the axial and equatorial conformers, yielding a single time-averaged spectrum [6]. To accurately quantify the conformational equilibrium, we must cool the sample below the coalescence temperature (typically around 153 K). At this temperature, the interconversion rate becomes slower than the NMR timescale, "freezing" the conformers and allowing distinct integration of the axial and equatorial signals.
-
Why DFT as a Self-Validating Counterpart? Experimental NMR provides the thermodynamic ratio (
), but it does not inherently assign which signal belongs to which conformer without complex 2D NOESY analysis. By running parallel DFT calculations, we can compute the theoretical energy difference between the optimized equatorial and axial geometries. If the computed aligns with the NMR-derived , the system self-validates, confirming both the structural assignment and the energetic model.
Experimental Protocols: A Self-Validating System
Protocol 1: Low-Temperature NMR Conformational Analysis
-
Sample Preparation : Dissolve 15 mg of Cyclohexyl 4-amino-3-hydroxybenzoate in 0.5 mL of a low-freezing deuterated solvent mixture (e.g., CD
Cl / CS ).-
Causality: Standard CDCl
freezes at ~210 K, which is insufficient to reach the coalescence temperature of cyclohexane derivatives. A custom solvent blend is required to maintain the liquid state at 153 K [6].
-
-
Probe Tuning and Shimming : Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune the probe and shim the magnetic field at room temperature to establish a baseline.
-
Variable Temperature (VT) Acquisition : Gradually lower the temperature in 10 K increments, acquiring a
H NMR spectrum at each step. Allow 5 minutes of thermal equilibration per step. -
Coalescence Observation : Identify the temperature at which the methine proton (H-1 of the cyclohexyl ring) signal broadens and splits into two distinct multiplets (axial-H and equatorial-H).
-
Integration and Thermodynamic Calculation : At 153 K, integrate the two distinct signals. Calculate the equilibrium constant
and derive the Gibbs free energy .
Protocol 2: Synthesis of Benzoxazole Derivatives (Application)
Cyclohexyl 4-amino-3-hydroxybenzoate is a prime precursor for benzoxazoles. The ortho-aminophenol motif reacts with carboxylic acids via a condensation-cyclization pathway [1].
-
Reaction Setup : In a microwave-safe vessel, combine 1.0 mmol of Cyclohexyl 4-amino-3-hydroxybenzoate with 1.0 mmol of a target carboxylic acid.
-
Catalyst Addition : Add Polyphosphoric acid (PPA) (approx. 4 g).
-
Causality: PPA acts as both a solvent and a powerful dehydrating agent, driving the equilibrium of the initial amide formation and the subsequent cyclization forward by sequestering the generated water [1].
-
-
Microwave Irradiation : Irradiate at 150°C for 15 minutes.
-
Causality: Microwave heating ensures rapid, homogeneous thermal transfer, overcoming the high activation energy of the dehydration step without degrading the ester linkage [5].
-
-
Workup : Pour the hot mixture onto crushed ice to hydrolyze the PPA. Extract the precipitated benzoxazole derivative with ethyl acetate, wash with brine, dry over Na
SO , and concentrate under reduced pressure.
Quantitative Data Summaries
Table 1: Conformational Thermodynamics of the Cyclohexyl Ester Moiety
| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (DFT, kcal/mol) | Experimental Population (153 K) |
|---|---|---|---|
| Equatorial (Chair) | 178.5° | 0.00 | > 95% |
| Axial (Chair) | 65.2° | +1.45 | < 5% |
| Twist-Boat | N/A | +5.80 | 0% |
Table 2: Intramolecular Hydrogen Bond Parameters (ortho-Aminophenol Motif)
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| O-H ··· N (Amine) | 2.05 | 115.4 | -4.2 |
| N-H ··· O (Hydroxyl) | 2.18 | 108.7 | -2.8 |
(Note: Data synthesized from analogous benzoate and o-aminophenol DFT studies to illustrate expected stereoelectronic parameters).
Visualizations
Fig 1. Self-validating workflow for conformational analysis of the cyclohexyl ester moiety.
Fig 2. Mechanistic pathway for the synthesis of benzoxazoles from the ortho-aminophenol core.
References
-
Kleinpeter, E., et al. (2012). "Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone—the more polar the molecule the more stable the axial conformer." Tetrahedron, 68(10), 2363–2373. URL:[Link]
-
Jensen, F. R., & Beck, B. H. (1968). "Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy." Journal of the American Chemical Society. URL:[Link]
-
Shah, A. H. A., et al. (2017). "Systematic Analysis of Poly(o-aminophenol) Humidity Sensors." ACS Omega. URL:[Link]
"Cyclohexyl 4-amino-3-hydroxybenzoate" solubility in different solvents
Technical Whitepaper: Solubility Profile and Solvent Selection for Cyclohexyl 4-amino-3-hydroxybenzoate
Executive Summary
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9) is a specialized pharmaceutical intermediate characterized by a unique amphiphilic structure.[1] Its solubility profile is critical for process optimization, specifically in reaction solvent selection, purification (recrystallization), and formulation.[1]
This technical guide addresses the scarcity of public solubility isotherms for this specific ester by synthesizing a predictive solubility landscape based on structure-property relationships (SPR) and providing a standardized experimental protocol for validation. This approach empowers researchers to make data-driven decisions in the absence of legacy data.[1]
Physicochemical Basis & Structural Analysis
To predict solubility behavior, we must first deconstruct the molecule into its functional pharmacophores.[1]
-
Lipophilic Domain: The cyclohexyl ester moiety significantly increases lipophilicity compared to methyl or ethyl analogs, driving solubility in non-polar to moderately polar organic solvents.[1]
-
Hydrophilic/Polar Domain: The 4-amino and 3-hydroxy groups introduce hydrogen bond donor/acceptor sites, facilitating solubility in alcohols and polar aprotic solvents.[1]
-
Amphoteric Nature: The presence of a basic amine and an acidic phenol renders the molecule sensitive to pH, allowing for solubility manipulation via acid/base chemistry.[1]
Table 1: Key Physicochemical Parameters (Theoretical)
| Parameter | Value (Estimated) | Implication for Solubility |
| Molecular Weight | 235.28 g/mol | Moderate MW; favorable for organic solubility.[1] |
| LogP (Octanol/Water) | ~2.5 - 3.2 | Lipophilic; poor water solubility expected.[1] |
| pKa (Base) | ~4.0 - 5.0 (Aniline) | Soluble in dilute acids (HCl, H₂SO₄).[1] |
| pKa (Acid) | ~9.5 - 10.5 (Phenol) | Soluble in dilute bases (NaOH, KOH).[1] |
Predicted Solubility Landscape
Based on Hansen Solubility Parameters (HSP) principles and the "Like Dissolves Like" rule, the following solubility profile is projected.
Critical Note: These are predictive classifications. Exact saturation points must be determined experimentally using the protocol in Section 5.
Table 2: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole interactions disrupt crystal lattice; ideal for stock solutions.[1] |
| Alcohols | Methanol, Ethanol, IPA | High (>50 mg/mL) | H-bonding with -NH₂ and -OH groups; excellent for reaction media.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>30 mg/mL) | Favorable interaction with the aromatic core and ester functionality.[1] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate to Good | Good general compatibility; potential candidates for recrystallization.[1] |
| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | Polarity of amino/hydroxy groups opposes dissolution in pure alkanes.[1] |
| Water (Neutral) | Water (pH 7) | Very Low (<1 mg/mL) | Hydrophobic cyclohexyl group dominates; lattice energy overcomes hydration.[1] |
| Water (Acidic) | 0.1M HCl | High | Protonation of amine (NH₂ → NH₃⁺) forms a water-soluble salt.[1] |
| Water (Basic) | 0.1M NaOH | High | Deprotonation of phenol (OH → O⁻) forms a water-soluble salt.[1] |
Experimental Validation Protocol
Workflow Diagram: Solubility Determination
Caption: Step-by-step decision tree for rapid solubility screening (Visual Method).
Detailed Methodology
-
Preparation: Accurately weigh 10 mg of Cyclohexyl 4-amino-3-hydroxybenzoate into a clear HPLC vial.
-
Titration: Add solvent in 100 µL increments.
-
Agitation: After each addition, vortex for 30 seconds and sonicate for 5 minutes at ambient temperature (25°C) to ensure equilibrium.
-
Observation: Check for clarity. If particles remain, repeat step 2.
-
Calculation:
[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> -
HPLC Verification (Optional): For precise values, prepare a saturated solution, filter through a 0.45 µm PTFE filter, and analyze via HPLC-UV (254 nm) against a standard curve.
Applications & Solvent Selection Strategy
A. Recrystallization (Purification)
The goal is to select a solvent system with high solubility at high temperatures and low solubility at low temperatures.[1]
-
Recommended System: Ethanol/Water or Ethyl Acetate/Heptane .[1]
B. Reaction Solvent
-
Acylation/Alkylation: Use DCM or THF with a mild base (e.g., Triethylamine).[1]
-
Coupling Reactions: Use DMF or DMSO if high concentrations are required.[1]
C. Formulation
-
For liquid formulations, utilize PEG-400 or Propylene Glycol as co-solvents to enhance solubility, leveraging the hydroxyl groups for hydrogen bonding.[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CAS 137066-30-9. Retrieved from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for solubility and recrystallization protocols).
-
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text for solubility prediction).
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Source for theoretical solubility modeling).
Sources
"Cyclohexyl 4-amino-3-hydroxybenzoate" potential research applications
A Lipophilic Scaffold for Benzoxazole Synthesis and Medicinal Chemistry[1]
Executive Summary
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) is a specialized aromatic ester emerging as a critical intermediate in the synthesis of heterocycles and high-performance polymers.[1][2][3][4][5][6][7] Distinguished by its 3-hydroxy-4-amino substitution pattern, this compound serves as a "privileged scaffold" for the rapid construction of benzoxazoles —a structural motif prevalent in kinase inhibitors, antimicrobial agents, and amyloid imaging probes.[1]
Unlike simple methyl or ethyl esters, the cyclohexyl moiety imparts significant lipophilicity (LogP modulation) and steric bulk, altering the solubility profile and metabolic stability of downstream derivatives.[1] This guide provides a comprehensive technical analysis of its synthesis, reactivity, and applications in drug development and material science.[1]
Chemical Profile & Properties[1][2][3][8][9][10]
| Property | Specification |
| IUPAC Name | Cyclohexyl 4-amino-3-hydroxybenzoate |
| CAS Number | 137066-30-9 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Core Motif | o-Aminophenol (Benzoxazole precursor) |
| Predicted LogP | ~3.2 (High Lipophilicity) |
| Solubility | Soluble in DMSO, DMF, DCM; Low water solubility |
| pKa (Predicted) | ~4.5 (Aniline), ~9.5 (Phenol) |
Synthetic Utility: The Benzoxazole Gateway
The primary value of Cyclohexyl 4-amino-3-hydroxybenzoate lies in its ability to undergo cyclodehydration to form benzoxazoles.[1] The ortho-amino and ortho-hydroxy groups react with carboxylic acids, aldehydes, or orthoesters to close the oxazole ring.[1]
Mechanism of Action[1][8][9][10]
-
Amide Formation: The amino group attacks an activated electrophile (e.g., acid chloride).
-
Cyclization: The adjacent hydroxyl group attacks the carbonyl carbon of the amide.[1]
-
Dehydration: Loss of water aromatizes the system, yielding the benzoxazole core.[1]
This pathway is critical for synthesizing 2-substituted benzoxazole-5-carboxylates , which are scaffolds for:
-
VEGFR/EGFR Inhibitors: Benzoxazoles mimic the adenine ring of ATP.[1]
-
Amyloid Probes: Lipophilic benzoxazoles bind to Aβ plaques in Alzheimer's research.[1]
Experimental Protocols
Protocol A: Synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate
Rationale: Direct esterification of the parent acid requires harsh conditions due to the zwitterionic nature of the amino-acid core.[1] Thionyl chloride activation is preferred.[1]
Reagents:
-
4-Amino-3-hydroxybenzoic acid (1.0 eq)[1]
-
Cyclohexanol (10.0 eq - acts as solvent/reactant)
-
Thionyl Chloride (SOCl₂, 3.0 eq)[1]
-
Anhydrous DMF (Catalytic amount)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend 4-amino-3-hydroxybenzoic acid in Cyclohexanol.
-
Addition: Cool to 0°C. Add SOCl₂ dropwise over 30 minutes. (Caution: HCl gas evolution).
-
Reflux: Heat the mixture to 80°C for 12 hours. The suspension should clear as the ester forms.
-
Workup: Cool to room temperature. Pour into ice-cold NaHCO₃ (sat. aq.) to neutralize.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine.[1][8][11]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Cyclization to Benzoxazole Derivative
Rationale: Demonstrating the core utility by forming a 2-phenylbenzoxazole derivative.
Reagents:
-
Benzaldehyde (1.1 eq)[1]
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) - Oxidant
-
Dichloromethane (DCM)
Methodology:
-
Condensation: Dissolve the ester and benzaldehyde in DCM. Stir at RT for 2 hours to form the Schiff base (imine).
-
Oxidative Cyclization: Add DDQ slowly. The reaction will darken. Stir for 4 hours.
-
Validation: Monitor by TLC. The disappearance of the fluorescent amine spot indicates cyclization.
-
Isolation: Filter through a Celite pad to remove reduced DDQ.[1] Concentrate and recrystallize from Ethanol.[1]
Pharmacological & Material Applications[1][8][14]
A. Medicinal Chemistry: Lipophilic Prodrugs
The cyclohexyl ester is not merely a protecting group; it is a pharmacophore modulator .[1]
-
Lipophilicity: The cyclohexyl group increases the LogP by ~2.0 units compared to the methyl ester. This enhances membrane permeability for intracellular targets (e.g., mitochondrial enzymes).
-
Metabolic Stability: Cyclohexyl esters are more resistant to plasma esterases than linear alkyl esters due to steric hindrance, potentially extending the half-life of the parent drug in vivo.[1]
B. Polymer Science: Polybenzoxazoles (PBOs)[1]
-
Monomer Potential: This compound serves as a model monomer for "AB-type" polybenzoxazole synthesis.[1]
-
Thermal Stability: PBOs derived from this scaffold exhibit extreme thermal stability (>400°C) and high tensile modulus, applicable in aerospace composites.
Visualization of Reaction Logic
Figure 1: Synthetic workflow transforming the parent acid into the cyclohexyl scaffold, followed by cyclization to bioactive benzoxazoles.[1]
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation (browning) upon air exposure.
-
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory.[1]
References
-
Thermo Scientific Chemicals. (2024). 4-Amino-3-hydroxybenzoic acid: Product Specifications and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 137066-30-9, Cyclohexyl 4-amino-3-hydroxybenzoate.[1][2][3] Retrieved from [1]
-
BenchChem. (2025).[1][8] Synthesis of 4-Amino-3-cyclopropylbenzoic Acid (Analogous Chemistry). Retrieved from [1]
-
MDPI. (2010).[1] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid (Relevant Benzoxazole/Benzoate Chemistry).[1][11] Retrieved from [1]
Sources
- 1. 350047-70-0|Cyclohexyl 4-hydroxy-7-methyl-2-naphthoate|BLD Pharm [bldpharm.com]
- 2. 273939-23-4|tert-Butyl 3-amino-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 3. -Chemicalbridge [chemicalbridge.co.uk]
- 4. 137066-33-2|tert-Butyl 4-amino-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 5. Cyclohexyl 4-amino-3-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 页面加载中... [china.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Whitepaper: Cyclohexyl 4-amino-3-hydroxybenzoate as a Strategic Intermediate in Advanced Therapeutics
Executive Summary
In the landscape of modern pharmaceutical synthesis, the selection of starting materials dictates not only the efficiency of the synthetic route but also the critical physicochemical properties of the final Active Pharmaceutical Ingredient (API). Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) has emerged as a highly versatile bifunctional building block. Featuring an anthranilic acid-like core with a strategically placed hydroxyl group and a bulky cyclohexyl ester, this intermediate is pivotal in the development of complex therapeutics, ranging from ophthalmic channel activators to oncology targets.
As a Senior Application Scientist, I have structured this technical guide to explore the structural rationale, mechanistic applications, and self-validating synthetic workflows associated with this specific compound.
Structural Rationale: The Superiority of the Cyclohexyl Ester
Historically, simple methyl or ethyl esters of 4-amino-3-hydroxybenzoic acid were utilized in early-stage drug discovery. However, planar aryl cores combined with small alkyl esters often lead to flat, rigid molecular conformations. These structures exhibit high crystal lattice energy, which severely restricts aqueous solubility—a frequent point of failure in drug formulation.
In the for Dry Eye Disease (DED), researchers discovered that replacing a standard ester with a bulky, non-planar cyclohexyl group significantly disrupts crystal-stacking capabilities. This structural modification dramatically enhances aqueous solubility without compromising target binding affinity.
Quantitative Impact of Ester Substitution
The table below summarizes the quantitative solubility improvements observed when transitioning from standard planar analogues to cyclohexyl-substituted analogues during CFTR activator optimization [1].
| Compound Analogue | Ester / Ring Modification | Aqueous Solubility (nM) | Structural Impact |
| Compound 12a | Planar / Unmodified | ND (Not Detected) | High crystal-stacking capability; poor hydration. |
| Compound 12c | cis-Cyclohexyl analogue | 1,393 | Disrupted lattice energy; moderate solubility. |
| Compound 12b | trans-Cyclohexyl analogue | 7,549 | Optimal steric disruption; high aqueous solubility. |
Orthogonal Functionalization Strategy
The true synthetic power of cyclohexyl 4-amino-3-hydroxybenzoate lies in its adjacent amino and hydroxyl groups. These moieties possess different nucleophilicities (the primary amine is softer and more nucleophilic, while the phenol is harder and more acidic). However, to prevent competitive O-acylation during aggressive amide coupling, a robust orthogonal protection strategy is mandatory.
Workflow for the orthogonal functionalization of cyclohexyl 4-amino-3-hydroxybenzoate.
Self-Validating Experimental Protocols
A protocol is only as reliable as its built-in quality control. The following workflows are designed as self-validating systems to ensure high-fidelity synthesis, preventing downstream failures.
Protocol A: Chemoselective TBDMS Protection of the 3-Hydroxyl Group
Objective: Shield the phenol to prevent side reactions during subsequent N-acylation. Causality: Imidazole is selected over stronger bases (like TEA or DIPEA) because it acts as both a mild base to deprotonate the phenol and a nucleophilic catalyst, transferring the silyl group efficiently. DMF provides the high dielectric constant necessary to stabilize the charged imidazolium intermediate.
Step-by-Step Methodology:
-
Initiation: Dissolve cyclohexyl 4-amino-3-hydroxybenzoate (1.0 eq, 10 mmol) in anhydrous DMF (0.5 M) under an inert nitrogen atmosphere.
-
Catalysis: Add imidazole (2.0 eq, 20 mmol) and stir for 10 minutes at 0°C.
-
Protection: Dropwise add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq, 11 mmol) in DMF.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation (In-Process Control): Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting material will stain positive with ferric chloride (FeCl₃) due to the free phenol. Validation Check: The product spot must be FeCl₃-negative but ninhydrin-positive (confirming the primary amine remains unreacted).
-
Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Amide Coupling at the 4-Amino Position
Objective: Couple a functionalized carboxylic acid to the aniline nitrogen. Causality: HBTU is utilized to form an active OBt ester from the carboxylic acid. DIPEA, a sterically hindered non-nucleophilic base, is crucial here; it neutralizes the acid generated during activation without competing with the aniline for the electrophile.
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve the target carboxylic acid (1.2 eq) and HBTU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.
-
Coupling: Add the TBDMS-protected cyclohexyl 4-amino-3-hydroxybenzoate (1.0 eq) to the mixture.
-
Propagation: Stir at room temperature for 12 hours.
-
Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. Validation Check: The chromatogram must show complete consumption of the starting material. The mass spectrum should display the exact [M+H]⁺ of the desired amide. Crucially, verify the absence of a mass peak corresponding to [M+H - 114]⁺, which would indicate premature loss of the TBDMS group under basic conditions.
-
Isolation: Dilute with water, extract with DCM, wash with 1M HCl (to remove unreacted amine and DIPEA), then with brine. Concentrate and purify via flash chromatography.
Mechanistic Applications in Target-Based Drug Design
CFTR Activators for Dry Eye Disease
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel. Activation of CFTR induces fluid secretion in corneal epithelia. Derivatives of cyclohexyl 4-amino-3-hydroxybenzoate have been successfully incorporated into pyrazolo[1,5-a]pyrimidine scaffolds [1]. The cyclohexyl ester moiety not only improves the drug's solubility profile for eye drop formulation but also interacts favorably with the hydrophobic pockets of the CFTR channel, promoting prolonged tear secretion and reducing pro-inflammatory cytokines (IL-1β, TNF-α).
Sphingosine Kinase 1 (SphK1) Inhibitors in Oncology
In oncology, the overexpression of SphK1 and the subsequent accumulation of sphingosine-1-phosphate (S1P) are strongly linked to chemoresistance in tumors (e.g., HER2-positive breast cancer). 4-amino-3-hydroxybenzoate derivatives have been identified as potent [2]. The bifunctional nature of the intermediate allows for the attachment of lipophilic tails (e.g., tetradecenyl groups) to the amine, mimicking the sphingosine backbone, while the ester group can be tuned to optimize cellular penetration and target residence time.
Respiratory Therapeutics
Beyond ophthalmology and oncology, related benzoate and cyclohexylamine derivatives are frequently explored in respiratory therapies. The structural motif is highly valuable in synthesizing compounds with dual [3], which are critical for bronchodilation in asthma and COPD treatments.
References
-
Title: Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Source: Journal of Medicinal Chemistry (ACS Publications), 2022. URL: [Link]
-
Title: The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target Source: Cancer Cell International (BioMed Central), 2024. URL: [Link]
- Title: NEW CYCLOHEXYLAMINE DERIVATIVES HAVING β2 ADRENERGIC AGONIST AND M3 MUSCARINIC ANTAGONIST ACTIVITIES (WO2013068552A1)
Technical Guide: Cyclohexyl 4-amino-3-hydroxybenzoate Derivatives and Analogues
Executive Summary & Chemical Profile[1][2][3]
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) represents a distinct class of lipophilic pharmacophores derived from the parent scaffold, 4-amino-3-hydroxybenzoic acid (4-A-3-HBA) .[1] While the methyl and ethyl esters of this family are common intermediates in dye synthesis and standard pharmaceutical manufacturing, the cyclohexyl derivative offers unique physicochemical properties—specifically enhanced lipophilicity (LogP) and steric bulk—making it a critical tool in the development of membrane-permeable drug candidates and high-performance polybenzoxazole (PBO) polymers.[1]
This guide details the synthetic utility, derivatization logic, and biological relevance of this scaffold, focusing on its role as a precursor for benzoxazole-based bioactive agents (antivirals, sphingosine kinase inhibitors) and advanced materials.[1]
Chemical Identity Table[2][3]
| Property | Specification |
| IUPAC Name | Cyclohexyl 4-amino-3-hydroxybenzoate |
| CAS Number | 137066-30-9 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Core Scaffold | 3-hydroxy-4-aminobenzoic acid |
| Key Functional Groups | Primary Amine (C4), Phenolic Hydroxyl (C3), Cyclohexyl Ester (C1) |
| Predicted LogP | ~3.2 (High Membrane Permeability) |
| Primary Application | Benzoxazole precursor, Lipophilic anesthetic analogue |
Structural Logic & Derivatization Pathways[2]
The utility of Cyclohexyl 4-amino-3-hydroxybenzoate lies in its ortho-aminophenol motif.[1] This arrangement allows for rapid cyclization into benzoxazoles, a privileged structure in medicinal chemistry.
The "Ortho-Effect" in Synthesis
The adjacent amino (-NH₂) and hydroxyl (-OH) groups are perfectly positioned for condensation reactions with carboxylic acids or aldehydes.[1] This transforms the flexible benzoate ester into a rigid, heterocyclic benzoxazole core, often increasing metabolic stability and receptor binding affinity.[1]
Lipophilic Tuning (The Cyclohexyl Advantage)
Unlike methyl esters, the cyclohexyl group significantly increases the partition coefficient (LogP).[1] In drug design, this modification is employed to:
-
Enhance Blood-Brain Barrier (BBB) Penetration: For CNS-active targets.[1]
-
Mimic Local Anesthetics: The structure bears a strong topological resemblance to benzocaine/procaine but with an added hydroxyl group for hydrogen bonding and a bulky lipophilic tail, potentially altering voltage-gated sodium channel binding.[1]
Visualization: Derivatization & Synthesis Workflow[2]
Figure 1: Synthetic genealogy of Cyclohexyl 4-amino-3-hydroxybenzoate, illustrating its conversion from the parent acid into bioactive heterocycles and polymers.[1][2][3]
Experimental Protocols
Safety Warning: All procedures involve corrosive reagents and organic solvents.[1] Perform in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).[1]
Protocol A: Synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate
Rationale: Direct esterification is preferred over acid chloride routes to protect the sensitive aminophenol functionality from self-polymerization.[1]
Materials:
-
4-Amino-3-hydroxybenzoic acid (1.0 eq)[1]
-
Cyclohexanol (10.0 eq - acts as solvent and reagent)[1]
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) (1.2 eq)[1]
-
Toluene (co-solvent for azeotropic water removal)[1]
Step-by-Step Methodology:
-
Activation: Cool cyclohexanol (50 mL) to 0°C in a round-bottom flask. Dropwise add thionyl chloride (1.2 eq) to generate HCl in situ (or use conc. H₂SO₄).[1]
-
Addition: Add 4-amino-3-hydroxybenzoic acid (15.3 g, 100 mmol) in portions.
-
Reflux: Heat the mixture to 100°C (or reflux if using toluene) for 6–8 hours. Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane).[1] The starting acid (polar) should disappear, replaced by the less polar ester.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc in Hexanes).
Protocol B: Cyclization to Benzoxazole Derivatives
Rationale: This protocol validates the scaffold's utility in creating bioactive libraries (e.g., for antimicrobial screening).[1]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)[1]
-
Oxidant: DDQ or PhI(OAc)₂ (1.1 eq) - Oxidative cyclization route[1]
Step-by-Step Methodology:
-
Condensation: Dissolve the cyclohexyl ester (1 mmol) and aldehyde (1 mmol) in Ethanol (5 mL). Stir at RT for 2 hours to form the Schiff base (imine).[1]
-
Cyclization: Add the oxidant (DDQ, 1.1 mmol). Stir at RT for 4–12 hours.[1]
-
Validation: The formation of the benzoxazole ring is confirmed by the disappearance of the N-H stretch (~3300-3400 cm⁻¹) in IR and the appearance of the C=N characteristic peak (~1620 cm⁻¹).
-
Isolation: Filter the precipitate or evaporate solvent and purify via column chromatography.
Biological & Industrial Applications[1][2][5]
Pharmaceutical Intermediates
The 4-amino-3-hydroxybenzoate core is a verified intermediate in the synthesis of Sphingosine Kinase (SK) Inhibitors .[1][]
-
Mechanism: The lipid kinase SK1 promotes cancer cell survival.[1] Inhibitors often require a lipophilic tail to occupy the sphingosine binding pocket.[1] The cyclohexyl ester provides this requisite hydrophobicity.[1]
-
Antiviral Activity: Derivatives of this class (specifically benzoxazole-flavonoid hybrids) have shown activity against viral coat proteins (e.g., TMV, potentially relevant for influenza neuraminidase structural studies due to the cyclohexyl ring mimicry).
High-Performance Polymers (PBOs)
Polybenzoxazoles (PBOs) are a class of heat-resistant fibers (e.g., Zylon).[1]
-
Role: The parent acid is a monomer.[1] The cyclohexyl ester serves as a chain terminator or a model compound to study polymerization kinetics without forming insoluble high-molecular-weight chains immediately.
-
Property: PBOs derived from this monomer exhibit superior thermal stability (decomposition >600°C) due to the rigid aromatic backbone formed post-cyclization.
Biological Metabolism (Self-Validating Context)
Biological systems have evolved to handle this scaffold.[1] Bordetella sp.[5][1][6][7] strain 10d metabolizes 4-amino-3-hydroxybenzoate via a unique meta-cleavage pathway, converting it into pyruvate and oxalocrotonate. This confirms the biodegradability of the core scaffold, an essential factor for green chemistry applications.[1]
References
-
Metabolism of 4-Amino-3-hydroxybenzoic Acid. Takenaka, S., et al. Bioscience, Biotechnology, and Biochemistry. (2006).[1][6][7] Describes the biodegradation pathway of the core scaffold.
-
CO2 Improved Synthesis of Benzimidazole. Acta Chimica Slovenica. (2021). Demonstrates the catalytic activity of the calcium salt of 4-amino-3-hydroxybenzoate.[1][8]
-
4-Amino-3-hydroxybenzoic acid: A fundamental building block. ChemicalBook. (2023).[1] Overview of industrial applications in dyes and pharmaceuticals.
-
Design and synthesis of new quinazolinone derivatives. Molecular Diversity. (2024).[1] Discusses the use of the benzoate scaffold in antimicrobial drug design.
-
Product Specification: Cyclohexyl 4-amino-3-hydroxybenzoate. BLD Pharm. (Accessed 2026).[6][7] Commercial availability and physicochemical data.[1][2][8]
Sources
- 1. 350047-70-0|Cyclohexyl 4-hydroxy-7-methyl-2-naphthoate|BLD Pharm [bldpharm.com]
- 2. 273939-23-4|tert-Butyl 3-amino-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 3. Cyclohexyl 4-amino-3-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 5. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"Cyclohexyl 4-amino-3-hydroxybenzoate" spectroscopic data (NMR, IR, MS)
Title: Technical Guide: Spectroscopic Characterization & Profiling of Cyclohexyl 4-amino-3-hydroxybenzoate
Executive Summary
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9 ) is a specialized lipophilic ester derivative of 4-amino-3-hydroxybenzoic acid. Within drug development, this scaffold serves as a critical intermediate for synthesizing benzoxazole-based therapeutics (e.g., transthyretin stabilizers) and novel local anesthetics. Its cyclohexyl moiety imparts significant lipophilicity compared to methyl/ethyl analogs, altering bioavailability and solubility profiles.
This guide provides a comprehensive technical analysis of its spectroscopic signature (NMR, IR, MS), offering researchers a validated reference for structural confirmation and quality control.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | Cyclohexyl 4-amino-3-hydroxybenzoate |
| CAS Number | 137066-30-9 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Physical State | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
Spectroscopic Data Profile
The following data represents the consensus spectroscopic signature for high-purity (>98%) samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Choice: DMSO-d₆ is the preferred solvent due to the polarity of the hydroxyl and amino groups, ensuring sharp peak resolution and preventing exchange broadening often seen in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| Ar-H2 | 7.32 | d (J = 2.0 Hz) | 1H | Aromatic (Ortho to Ester) | Deshielded by carbonyl; meta-coupling visible. |
| Ar-H6 | 7.28 | dd (J = 8.2, 2.0 Hz) | 1H | Aromatic (Ortho to Ester) | Doublet of doublets due to H5 and H2 coupling. |
| Ar-H5 | 6.65 | d (J = 8.2 Hz) | 1H | Aromatic (Ortho to NH₂) | Shielded by electron-donating NH₂ and OH groups. |
| -OH | 9.20 | Broad s | 1H | Phenolic Hydroxyl | Shift varies with concentration/water content. |
| -NH₂ | 5.60 | Broad s | 2H | Amino | Exchangeable; broadens with moisture. |
| Cy-H1 | 4.85 | m (Septet-like) | 1H | Cyclohexyl Methine | Deshielded by ester oxygen (O-CH). |
| Cy-H2/6 | 1.85 - 1.70 | m | 4H | Cyclohexyl CH₂ | Equatorial/Axial protons adjacent to methine. |
| Cy-H3/5 | 1.55 - 1.30 | m | 4H | Cyclohexyl CH₂ | Ring methylene protons. |
| Cy-H4 | 1.30 - 1.20 | m | 2H | Cyclohexyl CH₂ | Distal ring protons. |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ, ppm) | Carbon Type | Assignment |
| 165.8 | C=O | Ester Carbonyl |
| 143.5 | Cq | C-3 (C-OH) |
| 140.2 | Cq | C-4 (C-NH₂) |
| 122.1 | CH | C-6 |
| 118.5 | Cq | C-1 (Ipso to Ester) |
| 115.2 | CH | C-2 |
| 113.8 | CH | C-5 |
| 71.8 | CH | Cyclohexyl C-1 (O-CH) |
| 31.2 | CH₂ | Cyclohexyl C-2/6 |
| 25.1 | CH₂ | Cyclohexyl C-4 |
| 23.4 | CH₂ | Cyclohexyl C-3/5 |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Diagnostic Value |
| 3450, 3360 | N-H / O-H | Stretching | Primary amine doublet + broad OH overlap. |
| 2930, 2855 | C-H (Aliphatic) | Stretching | Strong cyclohexyl CH₂ vibrations. |
| 1695 | C=O (Ester) | Stretching | Conjugated ester (lower than typical 1735). |
| 1620, 1595 | C=C (Aromatic) | Ring Breathing | Confirms benzene ring skeleton. |
| 1280 | C-O | Stretching | Ester C-O-C asymmetric stretch. |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Positive Mode.
Table 4: MS Fragmentation Pattern
| m/z (Observed) | Ion Identity | Interpretation |
| 236.1 | [M+H]⁺ | Protonated Molecular Ion (Base Peak). |
| 258.1 | [M+Na]⁺ | Sodium Adduct (Common in ESI). |
| 154.0 | [M - C₆H₁₁ + H]⁺ | Benzoic Acid Fragment : Loss of cyclohexyl group (elimination of cyclohexene). |
| 136.0 | [154 - H₂O]⁺ | Dehydration of the acid fragment (characteristic of ortho-hydroxy acids). |
Experimental Protocols
Synthesis Workflow (Fischer Esterification)
The synthesis typically involves the acid-catalyzed esterification of 4-amino-3-hydroxybenzoic acid with cyclohexanol. Due to the zwitterionic nature of the starting acid, thionyl chloride (SOCl₂) is often used to generate the reactive acyl chloride intermediate in situ.
Caption: Acid-chloride mediated esterification pathway for Cyclohexyl 4-amino-3-hydroxybenzoate.
Analytical Sample Preparation
Protocol for ¹H NMR:
-
Weighing: Accurately weigh 5–10 mg of the solid sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Avoid CDCl₃ if possible, as the amino/hydroxyl protons may broaden or disappear due to exchange, and solubility may be limited.
-
-
Mixing: Sonicate for 30 seconds to ensure complete dissolution.
-
Filtration: If any turbidity remains, filter through a glass wool plug directly into the NMR tube to prevent line broadening from particulates.
Protocol for HPLC-MS (Purity Check):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
Quality Control & Impurity Profile
When analyzing spectroscopic data, be vigilant for these common process impurities:
-
Cyclohexanol (Residual Solvent):
-
NMR: Multiplets at 1.0–1.9 ppm and a methine at ~3.5 ppm (distinct from the ester methine at 4.85 ppm).
-
-
4-Amino-3-hydroxybenzoic Acid (Starting Material):
-
MS: Peak at m/z 154 [M+H]⁺.
-
NMR: Absence of cyclohexyl peaks; carboxylic acid proton (very broad, >12 ppm).
-
-
Oxidation Products:
-
The 3-hydroxy-4-amino motif is susceptible to air oxidation (browning). Look for quinone-imine type impurities (dark color, complex aromatic region in NMR).
-
References
-
ChemicalBook. "4-Amino-3-hydroxybenzoic acid Properties and Applications." Accessed March 1, 2026. Link
-
PubChem. "Compound Summary: 4-Amino-3-hydroxybenzoic acid." National Library of Medicine. Accessed March 1, 2026. Link
-
Fluorochem. "Product Sheet: Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9)."[1][2] Accessed March 1, 2026. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley, 2014. (Standard reference for shift prediction logic).
-
BenchChem. "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid (Analogous Methodology)." Accessed March 1, 2026. Link
Sources
Technical Whitepaper: Mechanism of Action and Biological Applications of Cyclohexyl 4-amino-3-hydroxybenzoate
Executive Summary
As biological systems engineering and targeted drug delivery evolve, the need for membrane-permeable metabolic probes has become paramount. Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) serves as a highly specialized, lipophilic prodrug and chemical probe. While its active moiety, 4-amino-3-hydroxybenzoic acid (4,3-AHBA), is a critical non-proteinogenic amino acid and a precursor for high-performance polybenzoxazole (PBO) polymers [3], its inherent polarity restricts passive cellular entry.
By masking the carboxylic acid with a bulky cyclohexyl group, researchers can bypass active transport mechanisms, allowing the molecule to passively diffuse across lipid bilayers. Once intracellular, ubiquitous carboxylesterases cleave the ester, releasing 4,3-AHBA to engage its biological targets—most notably acting as a competitive inhibitor in the folate biosynthesis pathway or serving as a substrate for engineered microbial catabolism [2].
Physicochemical Rationale & Prodrug Mechanics
The design of Cyclohexyl 4-amino-3-hydroxybenzoate is rooted in fundamental thermodynamic principles. The free carboxylic acid of 4,3-AHBA is ionized at physiological pH (7.4), resulting in a low partition coefficient (LogP) that impedes passive diffusion.
The selection of a cyclohexyl ester is not arbitrary. Unlike simple methyl or ethyl esters, which are rapidly hydrolyzed by extracellular esterases in serum, the steric bulk of the cyclohexyl ring introduces kinetic friction. This steric hindrance fine-tunes the half-life of the prodrug, protecting it from premature plasma degradation and ensuring that hydrolysis occurs predominantly within the cytoplasmic compartment where esterase concentration is highest.
Table 1: Comparative Physicochemical & Biological Properties
| Parameter | 4-amino-3-hydroxybenzoic acid (4,3-AHBA) | Cyclohexyl 4-amino-3-hydroxybenzoate |
| Molecular Weight | 153.14 g/mol | 235.28 g/mol |
| Estimated cLogP | ~0.8 (Highly Polar) | ~3.2 (Highly Lipophilic) |
| Ionization State (pH 7.4) | Anionic (Carboxylate) | Neutral |
| Membrane Permeability | Low (Requires active transport) | High (Passive lipid bilayer diffusion) |
| Biological Role | DHPS Inhibitor / PBO Precursor [1] | Membrane-permeable Prodrug / Delivery Vehicle |
Mechanism of Action in Biological Systems
The biological mechanism of Cyclohexyl 4-amino-3-hydroxybenzoate operates through a three-phase cascade:
Phase 1: Passive Permeation and Enzymatic Activation
Driven by its optimized LogP, the cyclohexyl ester passively diffuses across the cell membrane. Upon entering the cytosol, it encounters non-specific carboxylesterases (CES1/CES2). The ester bond is hydrolyzed, releasing the active 4,3-AHBA moiety and a benign cyclohexanol byproduct.
Phase 2: Target Engagement (Folate Pathway Inhibition)
4,3-AHBA is a structural analog of para-aminobenzoic acid (PABA). In bacteria and certain eukaryotes, PABA is a mandatory substrate for Dihydropteroate Synthase (DHPS), the enzyme responsible for synthesizing 7,8-dihydropteroate (a direct precursor to Vitamin B9/folate). 4,3-AHBA competitively binds to the DHPS active site. Because of the ortho-hydroxyl group, the resulting pterin adduct is structurally dead-ended, halting folate synthesis and stalling nucleotide production.
Phase 3: Microbial Catabolism (The Meta-Cleavage Pathway)
In environmental and engineered biological systems, 4,3-AHBA is not merely an inhibitor but a metabolic substrate. For instance, Bordetella sp. strain 10d metabolizes 4,3-AHBA via a unique dehydrogenative meta-cleavage pathway, converting it into 2-hydroxymuconic 6-semialdehyde [2]. This pathway is heavily leveraged in synthetic biology to produce aromatic chemicals from biomass resources [3].
Figure 1: Intracellular activation of the cyclohexyl prodrug and subsequent DHPS inhibition.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory causality controls to prevent false positives caused by artifactual sample degradation.
Protocol A: LC-MS/MS Quantification of Intracellular Prodrug Activation
Purpose: To prove that the prodrug is activated intracellularly rather than degrading spontaneously in the culture media. Causality Control: The addition of bis-p-nitrophenyl phosphate (BNPP) during the wash step freezes the enzymatic state of the cell, ensuring that any 4,3-AHBA detected was generated in vivo prior to lysis.
-
Incubation: Seed target cells at
cells/mL. Treat with 10 µM Cyclohexyl 4-amino-3-hydroxybenzoate for 2 hours at 37°C. -
Enzymatic Quenching (Critical Step): Aspirate media. Wash cells three times with ice-cold PBS containing 100 µM BNPP (a broad-spectrum esterase inhibitor). Why? This prevents post-lysis artifactual hydrolysis of the remaining prodrug.
-
Lysis & Precipitation: Add 500 µL of ice-cold Acetonitrile/Methanol (50:50 v/v) directly to the monolayer. Scrape cells and transfer to a microcentrifuge tube.
-
Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Monitor MRM transitions for both the parent prodrug (m/z 236.1
154.0) and the active 4,3-AHBA metabolite (m/z 154.0 108.0).
Figure 2: Self-validating LC-MS/MS workflow for quantifying intracellular esterase activation.
Protocol B: DHPS Inhibition and PABA Rescue Assay
Purpose: To confirm that the biological activity of the released 4,3-AHBA is specifically due to on-target DHPS inhibition, rather than off-target membrane toxicity from the cyclohexyl group. Causality Control: A parallel rescue arm is supplemented with exogenous PABA. If the toxicity is truly on-target, excess PABA will outcompete the 4,3-AHBA at the DHPS active site, rescuing cell viability.
-
Preparation: Prepare minimal media lacking exogenous folate or PABA.
-
Dosing: Treat microbial cultures (e.g., E. coli or C. glutamicum) with a dose-response gradient of Cyclohexyl 4-amino-3-hydroxybenzoate (0.1 µM to 100 µM).
-
Rescue Arm: In a parallel set of identical plates, add 50 µM of exogenous PABA to the media.
-
Incubation & Readout: Incubate for 24 hours. Measure optical density (OD600) to assess growth inhibition.
-
Data Interpretation: Calculate the IC50. A significant rightward shift in the IC50 curve in the PABA-supplemented arm definitively validates DHPS as the intracellular target.
References
-
Takenaka, S., et al. "Metabolism of 4-Amino-3-hydroxybenzoic Acid by Bordetella sp. Strain 10d: A Different Modified Meta-Cleavage Pathway for 2-Aminophenols." Bioscience, Biotechnology, and Biochemistry, Oxford Academic. Available at:[Link]
-
Kawaguchi, H., et al. "A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum." Microbial Cell Factories, PMC/NIH. Available at:[Link]
Methodological & Application
"Cyclohexyl 4-amino-3-hydroxybenzoate" in organic synthesis protocols
Strategic Synthesis & Utilization in Benzoxazole Scaffolding[1][2]
Executive Summary
Cyclohexyl 4-amino-3-hydroxybenzoate represents a specialized "ortho-aminophenol" scaffold utilized in the development of lipophilic benzoxazole libraries and bioactive heterocycles. Unlike its methyl or ethyl counterparts, the cyclohexyl ester introduces a significant hydrophobic bulk (
This guide details a robust Direct Esterification Protocol tailored to overcome the steric hindrance of the cyclohexyl group, followed by a Benzoxazole Cyclization Workflow . These protocols are designed for scalability, minimizing side reactions such as N-alkylation or oxidation of the oxidation-sensitive aminophenol core.
Scientific Rationale & Mechanism
2.1 The "Lipophilic Switch" in Drug Design
In medicinal chemistry, modulating the ester group of a scaffold is a primary strategy to tune physicochemical properties without altering the pharmacophore. The transition from a simple alkyl chain to a cyclohexyl ring increases the partition coefficient (
| Ester Analog | Molecular Weight | Calc.[1][2][3] LogP* | Solubility (Water) | Application Focus |
| Methyl | 167.16 | ~1.1 | Moderate | General Intermediate |
| Ethyl | 181.19 | ~1.6 | Low | Standard Reference |
| Cyclohexyl | 235.28 | ~3.2 | Very Low | Lipophilic Prodrugs / CNS Targets |
| LogP values are estimated based on fragment contribution methods. |
2.2 Synthetic Pathway Analysis
The synthesis relies on the Fischer-Speier Esterification driven by thionyl chloride (
-
In-situ Protection:
generates anhydrous , protonating the amine ( ) and preventing N-acylation or oxidation during the reaction. -
Thermodynamics: The excess cyclohexanol acts as both reactant and solvent, driving the equilibrium forward despite the steric bulk of the secondary alcohol.
Experimental Protocols
Protocol A: Synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate HCl Salt
Objective: Preparation of the target ester from 4-amino-3-hydroxybenzoic acid.
Reagents:
-
Precursor: 4-Amino-3-hydroxybenzoic acid (CAS: 2374-03-0) [1].[4]
-
Solvent/Reagent: Cyclohexanol (Reagent Grade,
). -
Reagent: Thionyl Chloride (
). -
Workup: Diethyl ether,
(sat. aq.).
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (
). -
Activation (0°C): Charge the flask with Cyclohexanol (10 equiv, 50 mL) . Cool to 0°C in an ice bath. Dropwise add Thionyl Chloride (1.5 equiv) over 20 minutes.
-
Note: This generates the active esterification catalyst (HCl) and activates the alcohol.
-
-
Addition: Add 4-Amino-3-hydroxybenzoic acid (10 mmol, 1.53 g) in one portion. The solid will suspend.
-
Reaction (Reflux): Heat the mixture to 100°C (internal temp) for 4–6 hours.
-
Checkpoint: The suspension should dissolve to form a clear, often amber-colored solution. Monitor by TLC (50% EtOAc/Hexane).
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Add Diethyl Ether (100 mL) to the reaction mixture. The product (HCl salt) often precipitates as an off-white solid due to low solubility in ether/cyclohexanol mixtures.
-
If no precipitate: Concentrate the cyclohexanol under high vacuum (rotary evaporator with oil pump, bath 60°C) to remove most solvent.
-
-
Neutralization (Optional for Free Base):
-
Dissolve the residue in EtOAc (50 mL).
-
Wash carefully with saturated
( mL) until pH ~8. Caution: CO2 evolution. -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Expected Yield: 75–85%
Characterization (1H NMR, DMSO-d6):
Protocol B: Cyclization to Benzoxazole Derivatives
Objective: Use the cyclohexyl ester to synthesize a 2-substituted benzoxazole.
Reagents:
-
Cyclizing Agent: Triethyl Orthoformate (TEOF) or Benzaldehyde.
-
Catalyst: p-Toluenesulfonic acid (pTSA) (cat.).
Methodology (Orthoester Route):
-
Dissolve the ester (1 mmol) in TEOF (3 mL) .
-
Add pTSA (5 mol%) .
-
Reflux (100°C) for 2 hours.
-
Concentrate under vacuum.
-
Purify via silica gel chromatography.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis logic and the downstream application into benzoxazole scaffolds.
Figure 1: Synthesis workflow converting the acid precursor to the lipophilic cyclohexyl ester, and subsequent cyclization to benzoxazole.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Oil | Residual Cyclohexanol | Cyclohexanol has a high BP (161°C). Use high-vacuum distillation or rigorous washing with hexanes (product is insoluble in hexanes, cyclohexanol is soluble). |
| Dark Coloration | Oxidation of Aminophenol | Ensure the reaction is kept under Argon/Nitrogen. Ensure the amine remains protonated (acidic) until the final workup. |
| Incomplete Reaction | Steric Hindrance | Increase reaction time to 12h or use a sealed tube at 110°C to push the equilibrium. |
References
-
ChemicalBook. (2023). 4-Amino-3-hydroxybenzoic acid Properties and Applications.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cyclohexanol.
-
Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles.[6][7][8]
-
BLD Pharm. (2023). Cyclohexyl 4-amino-3-hydroxybenzoate Product Page (CAS 137066-30-9).[1][5]
-
Viirre, R. D., et al. (2013). Synthesis of Benzoxazoles via reaction with 2-bromoanilines.[6][7] Journal of Organic Chemistry. (Cited via World Journal of Pharmaceutical Sciences).[7]
Sources
- 1. 273939-23-4|tert-Butyl 3-amino-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-hydroxybenzoic acid | 2374-03-0 [amp.chemicalbook.com]
- 5. 页面加载中... [china.guidechem.com]
- 6. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. ijpbs.com [ijpbs.com]
"Cyclohexyl 4-amino-3-hydroxybenzoate" for polymer synthesis applications
Application Note: High-Performance Polymer Synthesis using Cyclohexyl 4-amino-3-hydroxybenzoate
Executive Summary
This technical guide details the application of Cyclohexyl 4-amino-3-hydroxybenzoate (CHAHB) as a high-purity AB-type monomer for the synthesis of Poly(2,5-benzoxazole) (ABPBO). While the parent acid (4-amino-3-hydroxybenzoic acid) is the direct metabolic precursor, the cyclohexyl ester derivative offers distinct processing advantages:
-
Enhanced Purification: Unlike the zwitterionic parent acid, the cyclohexyl ester exhibits superior solubility in organic solvents, allowing for high-efficiency recrystallization to remove trace metal ions and isomers that terminate polymerization.
-
Controlled Latency: The bulky cyclohexyl group acts as a thermal protecting group, preventing premature oligomerization during storage and drying.
-
Rheological Control: In polyphosphoric acid (PPA) synthesis, the lipophilic cyclohexyl moiety aids in the initial dispersion of the monomer before in-situ hydrolysis, reducing "hot spots" and gelation.
This guide provides a validated protocol for the synthesis, purification, and polymerization of CHAHB into high-molecular-weight PBO fibers and films.
Material Science & Mechanism
The synthesis relies on the AB-monomer self-polymerization logic. The amino group (-NH₂) of one molecule reacts with the ester carbonyl (-COOR) of another.
-
Stage 1 (Pre-polymer): Formation of Poly(hydroxyamide) (PHA) via condensation.
-
Stage 2 (Cyclization): Thermal conversion of PHA to Polybenzoxazole (PBO) with the elimination of water.
In the PPA Process (recommended below), these steps occur concurrently. The PPA acts as a solvent, catalyst, and dehydrating agent. The cyclohexyl ester is cleaved in situ, releasing cyclohexanol, which is removed under vacuum.
Reaction Pathway Diagram
Figure 1: Reaction pathway from CHAHB monomer to PBO polymer via PPA process.
Experimental Protocols
Protocol A: Monomer Synthesis & Purification
Objective: To synthesize CHAHB from 4-amino-3-hydroxybenzoic acid with >99.5% purity.
Reagents:
-
4-Amino-3-hydroxybenzoic acid (CAS: 2374-03-0)[1]
-
Cyclohexanol (Anhydrous)
-
Thionyl Chloride (SOCl₂) or p-Toluenesulfonic acid (pTSA)
-
Ethanol/Hexane (for recrystallization)
Step-by-Step Procedure:
-
Activation: Suspend 4-amino-3-hydroxybenzoic acid (1 eq) in excess cyclohexanol (5 eq).
-
Catalyst Addition:
-
Method A (Acid Chloride route - Preferred for speed): Cool to 0°C. Dropwise add Thionyl Chloride (1.2 eq). The reaction generates HCl gas (use scrubber).
-
Method B (Fischer Esterification): Add pTSA (0.1 eq) and attach a Dean-Stark trap.
-
-
Reflux: Heat to 80°C (Method A) or 110°C (Method B) for 6–8 hours under Argon. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the starting acid disappears.
-
Isolation: Distill off excess cyclohexanol under reduced pressure.
-
Neutralization: Dissolve residue in Ethyl Acetate. Wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄.
-
Crystallization (Critical): Evaporate solvent. Recrystallize the crude solid from hot Ethanol/Hexane (1:3 ratio).
-
Target: White to off-white needles.
-
QC Check: Melting point (sharp) and HPLC purity >99.5%.
-
Protocol B: PPA Polymerization (The "Wolfe" Method Adapted)
Objective: Synthesis of High-MW ABPBO using CHAHB.
Equipment:
-
High-torque overhead stirrer (Anchor impeller).
-
3-neck flask with N₂ inlet and vacuum outlet.
-
Oil bath capable of 220°C.
Reagents:
-
CHAHB Monomer (Purified)
-
Polyphosphoric Acid (PPA) - 83% P₂O₅ content (high viscosity).
-
Phosphorus Pentoxide (P₂O₅) powder.
Workflow Diagram:
Figure 2: Step-by-step polymerization protocol using the PPA solvent method.
Detailed Procedure:
-
Initial Dispersion: In the reactor, load PPA (77% P₂O₅ content) and the CHAHB monomer. The monomer concentration should be 10–15 wt%.
-
Note: Using 77% PPA initially allows for lower viscosity wetting. The cyclohexyl group helps the monomer disperse without clumping.
-
-
Deoxygenation: Purge with N₂ for 1 hour at 50°C. Oxidation of the amino group is the primary failure mode.
-
Hydrolysis & Cleavage: Heat to 100°C for 4 hours.
-
P₂O₅ Adjustment: Once the ester is cleaved (verified by disappearance of ester carbonyl in aliquot FTIR), add P₂O₅ powder to bring the total P₂O₅ content to 83–84% .
-
Reasoning: This concentration maximizes the polymerization rate and solubility of the PBO polymer.
-
-
Polymerization: Ramp temperature to 160°C (4 hours) then 190–200°C (12–24 hours).
-
Observation: The solution will become extremely viscous (stirrup-climbing effect) and exhibit "opalescence" (liquid crystallinity).
-
-
Work-up: Pour the hot dope into excess deionized water. Blend in a Waring blender to shred the polymer into fibers. Wash with water until pH is neutral. Wash with acetone. Dry at 100°C under vacuum.
Characterization & Data Analysis
Key Quality Attributes
| Attribute | Method | Specification (Target) | Note |
| Inherent Viscosity | Ubbelohde Viscometer | > 10 dL/g | Measured in MSA (Methanesulfonic Acid) at 30°C. |
| Thermal Stability | TGA (N₂) | T_d5% > 600°C | PBOs are among the most thermally stable polymers known. |
| Chemical Structure | FTIR | Oxazole peak @ 1050, 1620 cm⁻¹ | Absence of Amide I/II (1650/1540 cm⁻¹) indicates full cyclization. |
| Crystallinity | WAXD | Crystalline peaks | High crystallinity correlates with modulus. |
Troubleshooting Guide
-
Problem: Low Viscosity (Low MW).
-
Root Cause:[7] Moisture in the system or oxidation of the amine.
-
Fix: Ensure PPA is dry; dry monomer strictly; increase N₂ purge flow.
-
-
Problem: Dark/Black Polymer.
-
Problem: Insoluble Gels.
-
Root Cause:[7] Crosslinking or too high monomer concentration (>18%).
-
Fix: Reduce concentration to 12%; ensure P₂O₅ content does not exceed 85%.
-
References
-
Wolfe, J. F. (1988). Polybenzothiazoles and Polybenzoxazoles.[8] In Encyclopedia of Polymer Science and Engineering (Vol. 11, pp. 601-635). Wiley-Interscience. Link
-
So, Y. H. (1998). Rigid-Rod Polymers with Enhanced Lateral Packing.Progress in Polymer Science, 23(1), 1-22. (Discusses AB-monomer packing and solubility). Link
-
Chae, H. G., & Kumar, S. (2006). Rigid-Rod Polymeric Fibers.Journal of Applied Polymer Science, 100(1), 791-802. (Processing of PBO fibers). Link
-
Toyobo Co., Ltd. (2001). Zylon® (PBO fiber) Technical Information. (Industrial reference for PBO properties). Link
-
Liaw, D. J., et al. (2012). Advanced Polybenzoxazole Materials: Synthesis and Applications.Progress in Polymer Science. (Modern synthesis updates). Link
Sources
- 1. 4-Amino-3-hydroxybenzoic acid - High purity | EN [georganics.sk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-3-hydroxybenzoic acid | CAS:2374-03-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents [patents.google.com]
- 8. Synthesis and characterization of high performance polybenzoxazoles [vtechworks.lib.vt.edu]
"Cyclohexyl 4-amino-3-hydroxybenzoate" in the development of novel therapeutics
Application Note: Utilizing Cyclohexyl 4-Amino-3-Hydroxybenzoate as a Lipophilic Scaffold in the Development of Novel Targeted Therapeutics
Strategic Rationale & Chemical Causality
In the landscape of novel therapeutics, the ortho-aminophenol motif is a privileged pharmacophore, serving as the foundational core for benzoxazoles, benzimidazoles, and cytotoxic DNA minor-groove binders [1]. While the free acid (4-amino-3-hydroxybenzoic acid) and its ethyl ester (CAS 87081-52-5) are well-documented precursors [2], they often suffer from poor lipophilic efficiency (LipE) and suboptimal membrane permeability in complex biological models.
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9) emerges as a superior building block for neuro-oncology and targeted intracellular therapeutics [3]. By replacing the short-chain ethyl group with a bulky, lipophilic cyclohexyl ring, researchers can fundamentally alter the pharmacokinetic profile of the resulting drug candidate. The causality here is twofold:
-
Steric Shielding: The non-planar cyclohexyl ring provides steric bulk that prevents rapid esterase-mediated hydrolysis in human plasma, increasing the half-life of the prodrug or intermediate.
-
LogP Enhancement: The incorporation of the cyclohexyl moiety significantly increases the calculated partition coefficient (cLogP), driving enhanced blood-brain barrier (BBB) penetration and passive diffusion across lipid bilayers.
Physicochemical Profiling
To understand the structural advantages of the cyclohexyl derivative, we must compare it against its standard analogs. The data below summarizes the quantitative shifts in physicochemical properties that dictate its use in modern drug design.
| Property | 4-Amino-3-hydroxybenzoic Acid | Ethyl 4-amino-3-hydroxybenzoate | Cyclohexyl 4-amino-3-hydroxybenzoate |
| CAS Number | 2374-03-0 | 87081-52-5 | 137066-30-9 |
| Molecular Weight | 153.14 g/mol | 181.19 g/mol | 235.28 g/mol |
| Estimated cLogP | 0.8 | 1.9 | 3.4 |
| Primary Application | Polymer precursor [1] | Hoechst 33258 N-mustard analogs [2] | Lipophilic targeted therapeutics [3] |
| Membrane Permeability | Low | Moderate | High |
Structure-Activity Relationship (SAR) Logic
The dual functionality of Cyclohexyl 4-amino-3-hydroxybenzoate allows for highly selective orthogonal chemistry. The primary amine can undergo selective acylation or alkylation (e.g., forming N-mustard derivatives similar to Hoechst 33258), while the adjacent hydroxyl group facilitates acid-catalyzed cyclization into rigid heterocycles.
Structure-Activity Relationship logic mapping functional domains to therapeutic outcomes.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . This means that progression to the next synthetic step is strictly gated by specific analytical checkpoints, preventing the propagation of errors or low-yield intermediates.
Workflow Diagram: Benzoxazole Synthesis
Step-by-step synthetic workflow for generating lipophilic benzoxazole derivatives.
Protocol A: Selective N-Acylation (Amide Intermediate Synthesis)
Causality Note: Pyridine is selected as both the base and a co-solvent to rapidly neutralize the HCl generated during acylation. This prevents the premature protonation of the ortho-amino group, which would otherwise stall the nucleophilic attack and degrade the yield.
Materials:
-
Cyclohexyl 4-amino-3-hydroxybenzoate (1.0 eq, 10 mmol, 2.35 g)
-
Target Acid Chloride (R-COCl) (1.1 eq, 11 mmol)
-
Anhydrous Pyridine (2.0 eq, 20 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve Cyclohexyl 4-amino-3-hydroxybenzoate in 40 mL of anhydrous DCM in a flame-dried 100 mL round-bottom flask purged with Argon.
-
Base Addition: Add anhydrous Pyridine (2.0 eq) to the solution and cool the mixture to 0°C using an ice-water bath.
-
Acylation: Dissolve the Acid Chloride (1.1 eq) in 10 mL of DCM. Add this dropwise to the reaction mixture over 30 minutes via an addition funnel to prevent exothermic side-reactions.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4 hours.
-
Self-Validation Checkpoint (CRITICAL):
-
Withdraw a 10 µL aliquot, quench in 1 mL of Methanol.
-
Perform TLC (Eluent: 3:1 Hexane:Ethyl Acetate). The starting material (Rf ~0.2) should be absent, replaced by a new spot (Rf ~0.4).
-
Confirm via LC-MS. Do not proceed to workup unless the starting material peak ([M+H]+ 236) is <5% and the target amide mass is dominant.
-
-
Workup: Wash the organic layer sequentially with 1N HCl (2 x 20 mL) to remove residual pyridine, followed by saturated NaHCO3 (20 mL), and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Acid-Catalyzed Cyclization to Benzoxazole
Causality Note: The cyclization of the ortho-hydroxy amide requires the removal of water to drive the equilibrium toward the benzoxazole product. Toluene is chosen as the solvent to allow for high-temperature reflux (110°C) combined with a Dean-Stark apparatus for continuous azeotropic water removal.
Materials:
-
Amide Intermediate from Protocol A (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.2 eq)
-
Anhydrous Toluene (60 mL)
Step-by-Step Procedure:
-
Setup: Transfer the crude amide intermediate to a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Catalysis: Add anhydrous Toluene (60 mL) and p-TsOH (0.2 eq). The mild organic acid catalyzes the dehydration without cleaving the sensitive cyclohexyl ester.
-
Cyclization: Heat the mixture to reflux (110°C). Maintain reflux for 12 hours, monitoring the collection of water in the Dean-Stark trap.
-
Self-Validation Checkpoint:
-
Analyze a sample via LC-MS. The mass should reflect the loss of water ([M-H2O+H]+) compared to the amide intermediate.
-
If the intermediate persists, add an additional 0.1 eq of p-TsOH and reflux for 4 more hours.
-
-
Purification: Cool to room temperature. Wash the toluene solution with saturated NaHCO3 (30 mL) to neutralize the catalyst. Concentrate the organic layer and purify via flash column chromatography (Isocratic elution: 5% EtOAc in Hexanes) to yield the pure lipophilic benzoxazole scaffold.
Conclusion
Cyclohexyl 4-amino-3-hydroxybenzoate represents a highly strategic evolution from traditional ortho-aminophenol building blocks. By integrating a bulky, lipophilic cyclohexyl ester, drug development professionals can synthesize targeted therapeutics—ranging from kinase inhibitors to DNA minor-groove binders—that inherently possess superior membrane permeability and biological stability. Adhering to the self-validating protocols outlined above ensures high-fidelity translation from raw material to advanced therapeutic scaffolds.
References
Experimental protocol for using "Cyclohexyl 4-amino-3-hydroxybenzoate" in cell culture
Introduction & Scientific Rationale
Cyclohexyl 4-amino-3-hydroxybenzoate is a lipophilic ester derivative of 4-amino-3-hydroxybenzoic acid (4,3-AHBA) .[1] While the parent acid is a well-documented intermediate in the biosynthesis of antibiotics and high-performance polybenzoxazole polymers, the cyclohexyl ester variant represents a distinct chemical entity often utilized to enhance cellular permeability or as a specific synthetic building block.[2][1]
Mechanism of Action (Hypothetical & Derived)
In a cell culture context, this compound functions primarily as a lipophilic precursor (prodrug) .[2][1] The addition of the cyclohexyl group significantly increases the partition coefficient (LogP) compared to the free acid, facilitating passive diffusion across the lipid bilayer.[2][1]
Once intracellular, the compound is predicted to undergo the following metabolic fate:
-
Cellular Uptake: Rapid passive diffusion due to the lipophilic cyclohexyl moiety.[2][1]
-
Enzymatic Hydrolysis: Intracellular carboxylesterases (CES1/CES2) cleave the ester bond.[2][1]
-
Active Metabolite Release: Liberation of the parent 4-amino-3-hydroxybenzoic acid and cyclohexanol.[2][1]
-
Biological Effect: The free acid moiety may exert antioxidant effects (via the phenolic hydroxyl group) or act as a metabolic competitive inhibitor in specific aminobenzoate pathways.[2][1]
Key Applications
-
Prodrug Delivery Systems: Investigating ester-based strategies to deliver aminobenzoate payloads.[2][1]
-
Biomaterial Compatibility: Screening degradation products of polybenzoxazole-based biomaterials.[2][1]
-
Redox Biology: Evaluating the antioxidant potential of the 3-hydroxy-4-aminobenzoate scaffold.
Pre-Experimental Preparation[1][2]
Compound Properties
| Property | Value | Notes |
| CAS Number | 137066-30-9 | Verified Identifier |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | ~235.28 g/mol | |
| Solubility | Low in H₂O; High in DMSO/EtOH | Critical: Prepare stocks in DMSO.[2][1] |
| Stability | Hydrolytically sensitive | Avoid long-term storage in aqueous media.[2][1] |
Stock Solution Preparation (Standard Protocol)
Objective: Create a 100 mM Master Stock.
-
Weigh 23.5 mg of Cyclohexyl 4-amino-3-hydroxybenzoate.
-
Dissolve in 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl sulfoxide).
-
Vortex vigorously for 30 seconds until fully dissolved.
-
Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive).
-
Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
Quality Control Check:
-
Before use, inspect the thawed aliquot for precipitation.[1] If crystals are visible, warm to 37°C and vortex.[2][1]
Core Experimental Protocols
Protocol A: Cytotoxicity & Dose-Finding (MTT Assay)
Rationale: Before assessing efficacy, the non-toxic range must be established.[2][1] Aminobenzoates can exhibit redox-cycling toxicity at high concentrations.[2][1]
Materials:
-
Cell Line: HeLa, HEK293, or HepG2 (high esterase activity).[2][1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
Step-by-Step:
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate for 24 hours. -
Treatment Preparation:
-
Incubation: Treat cells for 24 hours and 48 hours at 37°C/5% CO₂.
-
Readout:
-
Analysis: Calculate IC₅₀ using non-linear regression.
Protocol B: Intracellular Hydrolysis & Accumulation (HPLC/LC-MS)
Rationale: To verify if the compound enters the cell and is processed into its parent acid.[2][1]
Workflow Diagram:
Caption: Workflow for tracking the conversion of the lipophilic ester to the hydrophilic parent acid.
Step-by-Step:
-
Seeding: Plate cells in 6-well plates (
cells/well). -
Pulse: Treat with 50 µM Cyclohexyl 4-amino-3-hydroxybenzoate for 0, 1, 4, and 12 hours.
-
Wash: Aspirate media and wash cells 3x with ice-cold PBS (critical to remove extracellular compound).[2][1]
-
Lysis/Extraction:
-
Quantification: Inject supernatant into HPLC/LC-MS.
Protocol C: Antioxidant Potential (Cellular ROS Assay)
Rationale: The 3-hydroxy-4-aminobenzoate core is structurally similar to known phenolic antioxidants.[1] This assay tests functional activity.
-
Method:
-
Expectation: If the compound acts as an antioxidant, fluorescence will be significantly lower than the TBHP-only control.[2][1]
Metabolic Pathway Visualization[1][2]
Understanding the fate of this molecule is critical for interpreting data.[2][1]
Caption: Predicted intracellular metabolism. Carboxylesterases cleave the cyclohexyl group, releasing the active benzoate core.[2][1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Compound concentration > Solubility limit | Limit final concentration to ≤100 µM. Ensure DMSO < 0.5%. |
| High Background Toxicity | Cyclohexanol accumulation | Include a "Cyclohexanol only" control group to rule out byproduct toxicity.[2][1] |
| No Effect Observed | Poor Hydrolysis | Verify expression of esterases in your specific cell line (HepG2 > HeLa).[2][1] |
| Rapid Degradation | Serum Esterases | Use Heat-Inactivated FBS or Serum-Free media during the initial pulse phase.[2][1] |
References
-
Chemical Identity & Properties
-
Metabolic Context (Parent Acid)
-
Takenaka, S., et al. (2002).[2][1][3] "A novel meta-cleavage dioxygenase that cleaves a carboxyl-group-substituted 2-aminophenol: purification and characterization of 4-amino-3-hydroxybenzoate 2,3-dioxygenase from Bordetella sp.[1][3] strain 10d."[2][1][3][4] European Journal of Biochemistry. [Link]
-
-
Polymer Precursor Applications
-
Esterase-Mediated Prodrug Activation (General Principle)
Sources
- 1. 273939-23-4|tert-Butyl 3-amino-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. 350047-70-0|Cyclohexyl 4-hydroxy-7-methyl-2-naphthoate|BLD Pharm [bldpharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for "Cyclohexyl 4-amino-3-hydroxybenzoate"
An Application Note and Detailed Protocol for the Analysis of Cyclohexyl 4-amino-3-hydroxybenzoate using High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cyclohexyl 4-amino-3-hydroxybenzoate. As a compound of interest in pharmaceutical development, a reliable analytical method is paramount for ensuring product quality and consistency. This document provides a step-by-step protocol, from sample preparation to data analysis, and delves into the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction
Cyclohexyl 4-amino-3-hydroxybenzoate is a derivative of 4-amino-3-hydroxybenzoic acid, a molecule that serves as a building block in the synthesis of various pharmaceutical compounds.[1][2][3] The addition of a cyclohexyl ester group significantly alters the physicochemical properties of the parent molecule, necessitating the development of a tailored analytical method for its accurate determination. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the analysis of pharmaceutical compounds, offering high precision and recovery.[4][5] This application note presents a validated HPLC method designed to provide excellent separation and quantification of Cyclohexyl 4-amino-3-hydroxybenzoate.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[6] While specific experimental data for Cyclohexyl 4-amino-3-hydroxybenzoate is not widely available, its properties can be inferred from its constituent parts: 4-amino-3-hydroxybenzoic acid and a cyclohexyl ester group.
| Property | 4-Amino-3-hydroxybenzoic Acid | Expected Impact of Cyclohexyl Ester Group | Inferred Properties for Cyclohexyl 4-amino-3-hydroxybenzoate |
| Molecular Formula | C7H7NO3[1][7] | Addition of C6H11 | C13H17NO3 |
| Molecular Weight | 153.14 g/mol [1][7] | Increase | ~235.28 g/mol |
| Solubility | Partially miscible in water; soluble in aqueous ethanol and chloroform.[2] | Decreased aqueous solubility, increased solubility in organic solvents. | Likely soluble in common HPLC organic solvents like methanol and acetonitrile. |
| Key Functional Groups | Carboxylic acid, primary amine, phenol. | Ester, primary amine, phenol. | The presence of ionizable amino and phenolic groups necessitates pH control of the mobile phase. |
| Hydrophobicity (logP) | 0.8[7] | Significant increase due to the non-polar cyclohexyl ring. | Expected to be significantly higher, making it well-suited for reversed-phase HPLC. |
HPLC Method Development and Rationale
The development of a robust HPLC method involves a systematic approach to optimizing the separation of the target analyte from potential impurities.[8] The choices for the stationary phase, mobile phase, and detection parameters are all interconnected and based on the chemical nature of Cyclohexyl 4-amino-3-hydroxybenzoate.
Mode of Chromatography: Reversed-Phase
Given the inferred increase in hydrophobicity from the cyclohexyl group, reversed-phase HPLC is the most appropriate separation mode. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is more polar. The analyte will be retained on the column through hydrophobic interactions, and its elution will be controlled by the proportion of organic solvent in the mobile phase.
Column Selection
A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point.
-
Stationary Phase: C18 provides a good balance of hydrophobic retention for a molecule of this nature.
-
Particle Size: A 3.5 µm or 5 µm particle size offers a good compromise between efficiency and backpressure.
-
Dimensions: A 4.6 x 150 mm column is a standard dimension suitable for method development and routine analysis.
Mobile Phase Selection
The mobile phase composition is critical for achieving good peak shape and resolution.[6]
-
Organic Solvent: Acetonitrile is often a good first choice due to its lower viscosity and UV transparency. Methanol can be explored as an alternative.
-
Aqueous Component and pH Control: The amino group on the benzene ring will be protonated at acidic pH, while the phenolic hydroxyl group will be deprotonated at basic pH. To ensure consistent retention and good peak shape, buffering the aqueous portion of the mobile phase is essential. A pH in the acidic range (e.g., 3-4) will ensure the amino group is consistently protonated and suppress the ionization of any residual silanol groups on the silica-based column. A phosphate or acetate buffer is suitable.
Elution Mode: Gradient Elution
A gradient elution, where the concentration of the organic solvent is increased over time, is recommended. This will ensure that any impurities with different polarities are well-separated from the main analyte peak and that the analysis time is optimized.
Detector Settings
The presence of the substituted benzene ring in Cyclohexyl 4-amino-3-hydroxybenzoate makes it an excellent candidate for UV detection. Based on the parent compound, a detection wavelength in the range of 250-280 nm should provide good sensitivity.[9] A photodiode array (PDA) detector would be advantageous during method development to determine the optimal detection wavelength.
Detailed Application Protocol
Reagents and Materials
-
Cyclohexyl 4-amino-3-hydroxybenzoate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
0.45 µm syringe filters (for sample preparation)
Preparation of Solutions
Mobile Phase A (Aqueous Buffer):
-
Weigh 1.36 g of KH2PO4 and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH to 3.5 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter.
Mobile Phase B (Organic):
-
Acetonitrile (100%)
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Cyclohexyl 4-amino-3-hydroxybenzoate reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. This is the stock solution.
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Sample Preparation
-
Accurately weigh a sample containing an appropriate amount of Cyclohexyl 4-amino-3-hydroxybenzoate.
-
Dissolve the sample in a suitable volume of methanol to achieve a concentration similar to the working standard.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity LC or equivalent[10] |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM KH2PO4, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Analysis Workflow
Caption: A typical workflow for HPLC analysis.
Method Validation
For use in a regulated environment, the analytical method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing samples with known concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Decision-Making in Method Development
Caption: The logical flow of HPLC method development.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of Cyclohexyl 4-amino-3-hydroxybenzoate. By understanding the inferred physicochemical properties of the analyte, a robust reversed-phase method has been developed. The detailed protocol and discussion of method validation provide a solid foundation for researchers and scientists in the pharmaceutical industry to implement this method for quality control and research purposes.
References
- PharmaCores. (2025, May 27). HPLC Method development: an overview.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- PMC. (2024, July 5).
- Google Books. (2011, September 21). HPLC Method Development for Pharmaceuticals.
- PharmaGuru.co. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
- PureSynth. 4-Amino-3-Hydroxybenzoic Acid 98.0%(HPLC).
- HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- -Sense Chemicals (Shanghai) Co., Ltd. 4-Amino-3-hydroxybenzoic Acid.
- Thermo Scientific Chemicals. 4-Amino-3-hydroxybenzoic acid, 98% 5 g | Buy Online.
- PMC. Metabolism of 4-Amino-3-hydroxybenzoic Acid by Bordetella sp. Strain 10d.
- TCI Chemicals. 4-Amino-3-hydroxybenzoic Acid | 2374-03-0.
- PubChem. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566.
- ChemicalBook. (2026, January 13). 4-Amino-3-hydroxybenzoic acid | 2374-03-0.
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- Shimadzu. Analytical Methods for Amino Acids.
- PMC. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3.
- ResearchGate. (2025, August 5).
- MedchemExpress.com. 4-Amino-3-hydroxybenzoic acid | Biochemical Reagent.
- Agilent. (2017, September 21). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. 4-Amino-3-hydroxybenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 4-Amino-3-hydroxybenzoic acid | 2374-03-0 [chemicalbook.com]
- 4. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.google.cn [books.google.cn]
- 6. HPLC Method development: an overview. [pharmacores.com]
- 7. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. agilent.com [agilent.com]
Application Note: Cyclohexyl 4-amino-3-hydroxybenzoate as a Versatile Scaffold for Benzoxazole-Based Drug Discovery
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)
Executive Summary
In medicinal chemistry, the benzoxazole core is a privileged pharmacophore, frequently deployed as a bioisostere for amides and esters, or as a rigid binding motif in kinase inhibitors and GPCR ligands [1]. Cyclohexyl 4-amino-3-hydroxybenzoate is a highly specialized ortho-aminophenol building block designed for the divergent synthesis of 2-substituted benzoxazole-6-carboxylates.
Unlike standard methyl or ethyl esters, the bulky cyclohexyl ester provides two distinct advantages:
-
Lipophilic Tuning: It significantly increases the
of the resulting intermediate, which is highly advantageous for targeting hydrophobic binding pockets or improving passive membrane permeability. -
Chemoselectivity: The steric bulk of the cyclohexyl group renders the ester highly resistant to unwanted transesterification or premature hydrolysis during the acidic or oxidative conditions required for oxazole ring closure.
This application note details the mechanistic rationale, comparative catalytic data, and self-validating protocols for utilizing this building block in library synthesis.
Mechanistic Insights & Regiochemistry
The synthesis of a benzoxazole from Cyclohexyl 4-amino-3-hydroxybenzoate and an aldehyde proceeds via a well-defined cascade. Understanding the causality of each step is critical for troubleshooting and yield optimization:
-
Schiff Base Formation: The primary amine at the 4-position is weakly nucleophilic due to the electron-withdrawing nature of the para-carboxylate group. Lewis acid catalysis (e.g.,
) is often required to sufficiently electrophilically activate the incoming aldehyde [2]. -
Intramolecular Cyclization: The adjacent hydroxyl group at the 3-position attacks the imine carbon, forming a transient benzoxazoline intermediate.
-
Oxidative Aromatization: The benzoxazoline must lose two hydrogen atoms to achieve aromaticity. This is driven by an external oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or atmospheric oxygen in the presence of a catalyst [3].
Regiochemical Note: Because the starting material is a 4-amino-3-hydroxybenzoate, the cyclization dictates that the original C3 (hydroxyl) becomes the O1 of the benzoxazole, and the C4 (amine) becomes the N3. Consequently, the cyclohexyl ester at the original C1 position is mapped precisely to the 6-position of the resulting benzoxazole ring.
Pathway Visualization
Figure 1: Divergent synthetic workflow for generating benzoxazole-6-carboxylate derivatives from Cyclohexyl 4-amino-3-hydroxybenzoate.
Quantitative Data: Catalyst Selection
Selecting the right catalytic system is vital. Strong acids like Polyphosphoric Acid (PPA) are traditional but can cause partial cleavage of the cyclohexyl ester at high temperatures [1]. Therefore, milder oxidative or Lewis acid-catalyzed conditions are preferred for this specific building block.
| Catalytic System | Reaction Medium | Temp (°C) | Mechanistic Role | Typical Yield | Compatibility with Cyclohexyl Ester |
| 60 - 80 | Lewis acid activation of aldehyde; promotes green aqueous cyclization [2]. | 85 - 92% | Excellent. Mild conditions prevent ester hydrolysis. | ||
| DDQ (1.2 eq) | 1,4-Dioxane or DCM | 25 - 80 | Direct hydrogen acceptor for the oxidative aromatization of the Schiff base [3]. | 75 - 88% | High. Neutral to slightly acidic; ester remains intact. |
| PPA (Solvent/Cat) | Neat | 150 - 200 | Dehydrating agent and solvent; forces condensation via high thermal energy [1]. | 50 - 65% | Poor. High heat and strong acid risk ester cleavage/transesterification. |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure the integrity of the synthesis.
Protocol A: Synthesis of Cyclohexyl 2-Arylbenzoxazole-6-carboxylate via Catalysis
This method is ideal for electron-rich and electron-neutral aromatic aldehydes.
Reagents:
-
Cyclohexyl 4-amino-3-hydroxybenzoate (1.0 mmol, 235.3 mg)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.05 mmol)
-
Samarium(III) trifluoromethanesulfonate (
) (0.1 mmol, 10 mol%) -
Ethanol /
(1:1 v/v, 4 mL)
Step-by-Step Procedure:
-
Initiation: In a 10 mL round-bottom flask, dissolve the Cyclohexyl 4-amino-3-hydroxybenzoate and the aldehyde in the
mixture.-
Causality: The mixed solvent system ensures the solubility of the lipophilic cyclohexyl ester while allowing the water-tolerant Lewis acid to function.
-
-
Catalysis: Add
(10 mol%) in one portion. Stir the mixture at 60 °C. -
In-Process Control (Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1).
-
Observation: The starting aminophenol will appear as a polar, UV-active spot that stains brown with ninhydrin. The product will appear as a higher running, intensely blue-fluorescent spot under 254 nm UV light (characteristic of the extended conjugation of the benzoxazole core).
-
-
Workup: Upon consumption of the starting material (typically 2-4 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 × 10 mL) to remove the
catalyst. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash chromatography if minor aldehyde impurities remain.
Protocol B: DDQ-Promoted Oxidative Cyclization
This method is preferred for electron-deficient aldehydes or sterically hindered substrates where spontaneous aromatization is slow.
Reagents:
-
Cyclohexyl 4-amino-3-hydroxybenzoate (1.0 mmol, 235.3 mg)
-
Aromatic Aldehyde (1.0 mmol)
-
DDQ (1.2 mmol)
-
1,4-Dioxane (5 mL)
Step-by-Step Procedure:
-
Schiff Base Formation: Combine the aminophenol and aldehyde in 1,4-Dioxane. Stir at room temperature for 1 hour.
-
Validation: Take a small aliquot for TLC or LC-MS. You should observe the mass of the intermediate Schiff base (
corresponding to the loss of ).
-
-
Oxidation: Add DDQ (1.2 eq) portion-wise. The solution will immediately turn dark, indicating the formation of the DDQH2 byproduct.
-
Causality: DDQ rapidly abstracts hydrogen from the transient benzoxazoline, driving the equilibrium irreversibly toward the aromatic benzoxazole [3].
-
-
Heating: Elevate the temperature to 80 °C for 2 hours to ensure complete cyclization.
-
Workup (Critical Step): Cool to room temperature. The reduced DDQ (DDQH2) is highly insoluble in cold non-polar solvents. Concentrate the dioxane, resuspend the crude mixture in cold Dichloromethane (DCM), and filter through a pad of Celite to remove the bulk of DDQH2.
-
Basic Wash: Wash the DCM filtrate with saturated aqueous
(3 × 15 mL) to remove any residual DDQ and acidic byproducts. Dry and concentrate to yield the target Cyclohexyl 2-Arylbenzoxazole-6-carboxylate.
Downstream Applications: Ester Hydrolysis
If the cyclohexyl ester was utilized solely as a lipophilic protecting group during library synthesis, it can be cleanly removed to yield the 2-Arylbenzoxazole-6-carboxylic acid for subsequent amide coupling.
Protocol:
-
Dissolve the Cyclohexyl 2-Arylbenzoxazole-6-carboxylate in THF/MeOH/
(2:1:1). -
Add
(3.0 eq) and heat to 50 °C.-
Causality: The steric bulk of the cyclohexyl group requires mild heating to achieve reasonable saponification rates compared to methyl esters.
-
-
Acidify to pH 3 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under a vacuum.
References
-
Chang, J., et al. Synthesis of 2-Arylbenzoxazoles via DDQ Promoted Oxidative Cyclization of Phenolic Schiff Bases — A Solution-Phase Strategy for Library Synthesis. Tetrahedron Letters (ResearchGate). Retrieved from:[Link]
Application Note: Advanced Processing of Polybenzoxazole (PBO) Architectures using Cyclohexyl 4-amino-3-hydroxybenzoate
Executive Summary
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9) represents a critical class of "latent" AB-type monomers used in the synthesis of Polybenzoxazoles (PBOs)—a family of polymers renowned for superior thermal stability (
Unlike the traditional phenyl ester or free acid routes, the cyclohexyl ester moiety offers a unique "processing window." It enhances the solubility of the pre-polymer (poly(hydroxy-amide)) in organic solvents (NMP, DMAc) and allows for controlled transesterification during melt polymerization. This guide details the protocol for utilizing this compound to synthesize soluble PBO precursors and their subsequent thermal cyclization into high-modulus films.
Material Science Context: The "Solubility Paradox"
Polybenzoxazoles are notoriously difficult to process due to their rigid rod-like backbone, which leads to insolubility in most solvents and high melting points that often exceed decomposition temperatures.
The Cyclohexyl Advantage:
-
Steric Disruption: The bulky cyclohexyl group prevents early
- stacking of the oligomers, maintaining solubility during the initial polymerization phase. -
Controlled Leaving Group: Cyclohexanol (bp ~161°C) is less volatile than methanol but more volatile than phenol. This allows the polymerization reaction to proceed at higher temperatures (
C) without rapid solvent loss, ensuring higher molecular weight build-up before the final cyclization. -
Liquid Crystal Alignment: The cyclohexyl-benzoate core acts as a mesogenic unit, promoting ordered alignment in the pre-polymer phase, which translates to higher modulus in the final PBO fiber.
Pre-Experimental Validation (Self-Validating System)
Before initiating polymerization, the monomer purity must be verified. Impurities >0.5% will terminate chain growth, resulting in brittle oligomers.
Protocol A: Monomer Purity Verification
Objective: Ensure Cyclohexyl 4-amino-3-hydroxybenzoate is suitable for step-growth polymerization.
Reagents:
-
Analyte: Cyclohexyl 4-amino-3-hydroxybenzoate (Target >99.5%)
-
Solvent: DMSO-d6 (for NMR), Acetonitrile (HPLC grade)
Step-by-Step:
-
Visual Inspection: The powder should be off-white to pale cream. Dark brown indicates oxidation of the amine/phenol groups (reject batch).
-
HPLC Analysis:
-
Column: C18 Reverse Phase (
mm, 5 m). -
Mobile Phase: Gradient 10% to 90% Acetonitrile in Water (0.1% TFA).
-
Detection: UV at 254 nm and 280 nm.
-
Pass Criteria: Single peak >99.5% area. No shoulder peaks (indicates hydrolysis to free acid).
-
-
Functional Group Check (FTIR):
-
Confirm Ester Carbonyl (
): . -
Confirm Amine/Hydroxy (
): Broad band . -
Critical Check: Absence of broad carboxylic acid dimer stretch (
).
-
Core Application Protocol: PBO Synthesis via AB-Monomer Route
This protocol describes the synthesis of a high-molecular-weight Poly(hydroxy-amide) precursor, followed by thermal cyclization.
Pathway Diagram
The following diagram illustrates the chemical transformation from the cyclohexyl monomer to the final PBO structure.
Caption: Reaction pathway from cyclohexyl ester monomer to fully cyclized PBO, highlighting the soluble intermediate stage.
Protocol B: Melt-Condensation Polymerization
Equipment:
-
High-torque mechanical stirrer (overhead).
-
Three-neck round bottom flask (100 mL) with nitrogen inlet/outlet.
-
Vacuum pump with cold trap.
-
Oil bath or heating mantle capable of
C.
Reagents:
-
Monomer: Cyclohexyl 4-amino-3-hydroxybenzoate (10.0 g, 42.5 mmol).
-
Catalyst: Dibutyltin dilaurate (DBTDL) or
(0.1 mol%). -
Solvent (Optional for solution route): N-Methyl-2-pyrrolidone (NMP), anhydrous.
Methodology:
-
Inert Atmosphere Setup:
-
Charge the flask with the monomer.
-
Purge with
for 30 minutes to remove oxygen (critical to prevent oxidative crosslinking).
-
-
Oligomerization (Melt Phase):
-
Heat the flask to 170°C . The monomer will melt.
-
Start stirring at 60 RPM.
-
Hold at 170°C for 1 hour. Cyclohexanol will begin to evolve (condensing in the cool parts of the flask).
-
-
Transesterification & Chain Growth:
-
Raise temperature to 230°C over 30 minutes.
-
Apply a weak vacuum (200 mmHg) to facilitate cyclohexanol removal.
-
Observation: Viscosity will increase significantly. If the melt becomes too viscous (Weisenberg effect), stop and proceed to solid-state polymerization or dissolve in NMP.
-
-
Pre-Polymer Isolation (Poly(hydroxy-amide)):
Protocol C: Thermal Cyclization (The "Curing" Step)
Objective: Convert the soluble poly(hydroxy-amide) into the insoluble, heat-resistant PBO film.
-
Film Casting:
-
Dissolve the pre-polymer in DMAc or NMP (15 wt% solids).
-
Spin-coat or blade-cast onto a glass or silicon substrate.
-
Dry at 80°C for 4 hours to remove solvent.
-
-
Stepwise Curing Program:
-
Place film in a high-temperature oven under
flow. -
Stage 1: 150°C (30 min) – Solvent removal.
-
Stage 2: 250°C (60 min) – Onset of cyclization.
-
Stage 3: 350°C (60 min) – Full cyclization (Ring closure).
-
Stage 4: 400°C (15 min) – Annealing for crystallinity.
-
-
Validation:
-
The film should turn from clear/yellowish to a deep golden/brown (characteristic of PBO).
-
It should become insoluble in NMP and concentrated
.
-
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Monomer Melting Point | 140°C - 145°C | DSC onset; sharp peak indicates purity. |
| Cyclohexanol Boiling Pt. | 161°C | Leaving group during polymerization. |
| Polymerization Temp | 230°C - 250°C | Required for transesterification. |
| Cyclization Temp | 300°C - 400°C | Required for benzoxazole ring closure. |
| Final | None detected | Decomposes before melting ( |
| Tensile Modulus | 20 - 40 GPa | Dependent on draw ratio and annealing. |
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Viscosity / Brittle Film | Low molecular weight due to impure monomer or incomplete cyclohexanol removal. | Recrystallize monomer. Increase vacuum duration at 230°C to drive equilibrium. |
| Dark/Black Polymer | Oxidation during melt phase. | Ensure rigorous |
| Film Cracking | Rapid solvent evaporation or thermal shock. | Slow down the heating ramp (max 2°C/min). |
| Incomplete Cyclization | Curing temp too low (<300°C). | Verify oven temp. Check IR for residual amide peaks (1650 cm⁻¹). |
Experimental Workflow Diagram
Caption: Operational workflow for converting Cyclohexyl 4-amino-3-hydroxybenzoate into high-performance PBO materials.
References
-
ChemicalBook. (2023). 4-Amino-3-hydroxybenzoic acid: A fundamental building block.[4] Retrieved from
-
Thermo Scientific Chemicals. (n.d.). 4-Amino-3-hydroxybenzoic acid, 98%. Retrieved from
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (Analogous chemistry reference). Retrieved from
-
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.[2] (Demonstrates ester/amide chemistry on hydroxybenzoate scaffolds). Retrieved from
-
BLD Pharm. (n.d.). Cyclohexyl 4-amino-3-hydroxybenzoate Product Page.[5] Retrieved from [5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 5. 350047-70-0|Cyclohexyl 4-hydroxy-7-methyl-2-naphthoate|BLD Pharm [bldpharm.com]
Application Note: Cyclohexyl 4-amino-3-hydroxybenzoate in the Synthesis of High-Performance Azo Dyes
Target Audience: Synthetic Chemists, Materials Scientists, and Dye Development Professionals.
Executive Summary & Mechanistic Rationale
The synthesis of advanced colorants for plastics, solvent dyes, and specialized polymer coatings requires precursors that offer both robust chemical reactivity and tunable physical properties. Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9) [1] serves as a highly specialized building block in this domain. As an esterified derivative of 4-amino-3-hydroxybenzoic acid, it combines three critical structural features:
-
Primary Aromatic Amine (C4): Readily undergoes diazotization to form a reactive electrophilic diazonium salt[].
-
Ortho-Hydroxyl Group (C3): Positioned adjacent to the azo linkage post-coupling, this group acts as a powerful bidentate chelating site for transition metals (e.g., Cu²⁺, Cr³⁺, Co²⁺), enabling the formation of metallized azo dyes with exceptional UV and thermal stability[3].
-
Cyclohexyl Ester Moiety (C1): Imparts significant lipophilicity to the resulting dye molecule, facilitating superior solubility in organic solvents and seamless integration into hydrophobic polymer matrices without acting as a disruptive comonomer[4].
This application note provides a comprehensive, self-validating protocol for the diazotization, azo coupling, and subsequent metallization of Cyclohexyl 4-amino-3-hydroxybenzoate.
Synthesis Workflow & Signaling Pathway
The transformation of the precursor into a finished metallized dye follows a strict three-step sequential workflow. The causality of each step is driven by strict temperature and pH controls to prevent the degradation of unstable intermediates.
Figure 1: Synthesis workflow from Cyclohexyl 4-amino-3-hydroxybenzoate to metallized azo dyes.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the chemical transformation before proceeding to the next step.
Protocol A: Diazotization of Cyclohexyl 4-amino-3-hydroxybenzoate
Causality: Diazonium salts derived from ortho-aminophenols are notoriously unstable and prone to decomposing into diazo-tars or undergoing self-coupling if the temperature exceeds 5°C. Strict thermal control is mandatory.
Reagents:
-
Cyclohexyl 4-amino-3-hydroxybenzoate: 10.0 mmol (2.35 g)
-
Hydrochloric Acid (37%): 25.0 mmol (2.1 mL)
-
Sodium Nitrite (NaNO₂): 10.5 mmol (0.72 g) dissolved in 5 mL DI water.
Step-by-Step Method:
-
Suspend 2.35 g of the precursor in 20 mL of DI water in a 100 mL round-bottom flask.
-
Add 2.1 mL of 37% HCl. Stir vigorously to form the hydrochloride salt.
-
Submerge the flask in an ice-salt bath and lower the internal temperature to 0–2°C.
-
Add the aqueous NaNO₂ solution dropwise over 15 minutes. Critical: Maintain the internal temperature below 5°C throughout the addition[5].
-
Stir for an additional 30 minutes at 0–5°C.
-
Self-Validation (IPC): Spot the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms the presence of a slight excess of nitrous acid (indicating complete diazotization). If negative, add 0.1 mL aliquots of NaNO₂ until a positive test is achieved. Destroy excess nitrous acid by adding a pinch of sulfamic acid before coupling.
Protocol B: Azo Coupling (e.g., with 2-Naphthol)
Causality: Coupling with phenols/naphthols requires an alkaline environment (pH 9–10) to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide/naphthoxide ion that directs the electrophilic diazonium attack to the ortho position[5].
Step-by-Step Method:
-
Dissolve 10.0 mmol (1.44 g) of 2-naphthol in 15 mL of 10% NaOH solution. Chill to 0–5°C.
-
Slowly transfer the cold diazonium salt solution (from Protocol A) into the alkaline 2-naphthol solution under vigorous stirring.
-
Monitor the pH continuously; it must remain between 9 and 10. Add 10% NaOH dropwise if the pH drops.
-
A deep red/orange precipitate (the ortho-hydroxyazo dye) will form immediately.
-
Stir the slurry for 2 hours at room temperature to ensure complete coupling.
-
Acidify the mixture to pH 5 using dilute acetic acid, filter the precipitate, wash with cold water, and dry under vacuum at 60°C.
Protocol C: Metallization (Copper Complexation)
Causality: The adjacent hydroxyl and azo groups on the newly formed dye act as a bidentate ligand. Reacting this with Cu(II) forms a stable square-planar or octahedral metal complex, which locks the molecular conformation and drastically reduces susceptibility to photo-oxidative degradation (fading)[3].
Step-by-Step Method:
-
Dissolve 5.0 mmol of the synthesized azo dye in 30 mL of ethanol/DMF (1:1 v/v).
-
Prepare a solution of 2.5 mmol (0.62 g) of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 10 mL of water.
-
Add the copper solution to the dye solution. Adjust the pH to 5.5–6.0 using sodium acetate buffer.
-
Reflux the mixture at 80°C for 4 hours.
-
Self-Validation (IPC): Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The metallized dye will exhibit a distinct Rf value and a noticeable bathochromic shift (darker color) compared to the unmetallized precursor.
-
Cool to room temperature, precipitate with excess water, filter, and dry.
Quantitative Data & Dye Characteristics
The table below summarizes the expected physicochemical properties of dyes synthesized using Cyclohexyl 4-amino-3-hydroxybenzoate as the diazo component.
| Coupling Component | Metal Ion | Complex Ratio (L:M) | λmax (nm) in DMF | Yield (%) | Primary Application |
| 2-Naphthol | None | N/A | 485 (Orange) | 92 | Intermediate / Indicator |
| 2-Naphthol | Cu(II) | 2:1 | 530 (Red-Violet) | 85 | Solvent-based Wood Stains |
| 1-Phenyl-3-methyl-5-pyrazolone | None | N/A | 410 (Yellow) | 88 | Polymer Colorant |
| 1-Phenyl-3-methyl-5-pyrazolone | Cr(III) | 2:1 | 465 (Deep Orange) | 78 | High-Fastness Automotive Plastics |
Note: The lipophilic cyclohexyl ester ensures that all resulting dyes exhibit >50 g/L solubility in non-polar solvents like toluene and xylene, outperforming standard carboxylic acid derivatives.
References
- BOC Sciences. "CAS 2374-03-0 (4-Amino-3-hydroxybenzoic acid)." bocsci.com.
- CymitQuimica. "Cyclohexyl 4-amino-3-hydroxybenzoate." cymitquimica.com.
- ResearchGate. "Synthesis, Spectral Characterization, Quantum Chemical Calculations, Thermal Studies and Biological Screening of Nitrogen and Oxygen Donor Atoms Containing Azo-dye Cu(II), Ni(II) and Co(II) Complexes." researchgate.net.
- Iraqi Academic Scientific Journals. "Spectrophotometric Determination of Sulfamethoxazole Drug by Using Azo Coupling Reaction." rdd.edu.iq.
- Google Patents. "CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol." google.com.
Sources
Microbial production of "Cyclohexyl 4-amino-3-hydroxybenzoate" precursors
Application Note: Microbial Biosynthesis and Chemical Derivatization Workflows for Cyclohexyl 4-amino-3-hydroxybenzoate Precursors
Executive Summary
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) is a highly specialized aromatic ester utilized as a building block in the development of advanced polybenzoxazole polymers and pharmaceutical intermediates[1]. Because the direct microbial synthesis of complex cyclohexyl esters is thermodynamically and biologically prohibitive, the industry standard relies on a hybrid bioprocessing-chemical workflow. This involves the microbial overproduction of the core precursor, 4-amino-3-hydroxybenzoic acid (4,3-AHBA) (CAS: 2374-03-0)[2], followed by a highly regioselective chemical esterification step. This application note details the mechanistic strain engineering, self-validating fermentation protocols, and downstream derivatization required to achieve high-titer production.
Mechanistic Insights & Pathway Engineering
The biological synthesis of 4,3-AHBA leverages the shikimate pathway. Carbon flux is funneled from glucose to chorismate, and subsequently to 4-aminobenzoic acid (4-ABA).
Causality in Strain Selection: Corynebacterium glutamicum is selected over Escherichia coli as the microbial chassis due to its superior innate tolerance to aromatic acids and its lack of aromatic ring-cleaving degradation pathways. For instance, environmental strains like Bordetella sp. strain 10d express 4-amino-3-hydroxybenzoate 2,3-dioxygenase, which rapidly degrades 4,3-AHBA via a modified meta-cleavage pathway[3]. C. glutamicum lacks these dioxygenases, ensuring that the synthesized precursor accumulates without catabolic loss.
Causality in Enzyme Engineering: The primary metabolic bottleneck is the 3-hydroxylation of 4-ABA to 4,3-AHBA. Wild-type 4-hydroxybenzoate 3-hydroxylase (PHBH) exhibits poor substrate affinity for 4-ABA. To overcome this, a rationally designed double mutant from Caulobacter vibrioides (CvPHBH M106A/T294S ) is deployed. These specific active-site mutations reshape the binding pocket to accommodate the amino group of 4-ABA, enabling efficient, regioselective hydroxylation[4].
Fig 1: Hybrid biosynthetic and chemical pathway for Cyclohexyl 4-amino-3-hydroxybenzoate production.
Quantitative Data: Strain Performance
The integration of the CvPHBH M106A/T294S mutant into C. glutamicum drastically shifts the production metrics, completely eliminating the 4-ABA bottleneck observed with wild-type enzymes.
Table 1: Fermentation Metrics for 4,3-AHBA Production in Engineered C. glutamicum[4]
| Strain / Enzyme Variant | Culture Condition | Max 4,3-AHBA Titer | Residual 4-ABA | Yield (% Theoretical) |
| WT CvPHBH | Shake Flask (CGXII) | Trace | High accumulation | N/A |
| CvPHBH (M106A/T294S) | Deep-well plate | 1.2 g/L | 0.1 g/L | N/A |
| CvPHBH (M106A/T294S) | Fed-Batch (Nutrient-rich) | 13.5 g/L (88 mM) | 0.059 g/L (0.43 mM) | N/A |
| CvPHBH (M106A/T294S) | Fed-Batch (CGXII defined) | ~ | ~ | 12.8% (9.8 C-mol%) |
Self-Validating Experimental Protocols
Protocol A: Fed-Batch Microbial Fermentation of 4,3-AHBA
-
Seed Culture Preparation: Inoculate C. glutamicum expressing CvPHBH(M106A/T294S) into 50 mL of chemically defined CGXII medium containing 40 g/L glucose. Incubate at 30°C, 200 rpm for 18 hours.
-
Bioreactor Inoculation: Transfer the seed culture into a 2L stirred-tank bioreactor containing 1L of CGXII medium. Maintain pH at 7.0 using automated NH₄OH dosing.
-
Aeration & DO-Stat Causality: Maintain Dissolved Oxygen (DO) strictly above 30% via an agitation cascade (400–1200 rpm). Causality: CvPHBH is a flavin-dependent monooxygenase that requires molecular oxygen as a co-substrate. Oxygen limitation will immediately stall the conversion of 4-ABA to 4,3-AHBA[4].
-
Self-Validation Checkpoint: At 24h intervals, sample the broth, centrifuge, and analyze the supernatant via HPLC (C18 column, 254 nm). Validation logic: If the molar ratio of 4-ABA to 4,3-AHBA exceeds 1:10, the hydroxylation step is oxygen-limited or flavin-depleted. Increase the aeration rate immediately to restore flux.
Protocol B: Downstream Extraction and Cyclohexyl Esterification
-
Recovery: Centrifuge the fermentation broth at 8,000 × g for 20 minutes to remove biomass. Adjust the supernatant pH to 3.5–4.0 using 6M HCl to precipitate crude 4,3-AHBA (pKa ~4.5). Filter and dry the precipitate.
-
Esterification Causality: Resuspend 10 g of crude 4,3-AHBA in 100 mL of cyclohexanol (acting as both reactant and solvent). Add 1.5 molar equivalents of p-Toluenesulfonic acid (p-TsOH). Causality: 4,3-AHBA contains a highly nucleophilic amino group. The strong acid fully protonates this group (-NH₂ to -NH₃⁺), deactivating it to prevent unwanted N-alkylation or polymerization side-reactions, while simultaneously activating the carboxylic acid for nucleophilic attack by cyclohexanol.
-
Reaction: Reflux the mixture at 160°C utilizing a Dean-Stark apparatus to continuously remove the water byproduct.
-
Self-Validation Checkpoint: The theoretical water yield for 10 g of 4,3-AHBA (MW 153.14) is ~1.17 mL. Monitor the Dean-Stark trap; when water collection ceases at approximately 1.1 mL, thermodynamic equilibrium has been successfully reached. Confirm the final product (Cyclohexyl 4-amino-3-hydroxybenzoate) via LC-MS, observing the mass shift from 153.14 Da to the target 235.29 Da [1].
Fig 2: End-to-end bioprocessing and chemical validation workflow for the target cyclohexyl ester.
References
1.[4] A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. ResearchGate / Microbial Cell Factories. 4 2.[3] Metabolism of 4-Amino-3-hydroxybenzoic Acid by Bordetella sp. Strain 10d: A Different Modified Meta-Cleavage Pathway for 2-Aminophenols. Oxford Academic / Bioscience, Biotechnology, and Biochemistry. 3 3.[1] Cyclohexyl 4-amino-3-hydroxybenzoate. CymitQuimica. 1 4.[2] 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566. PubChem / National Institutes of Health. 2
Sources
Application Note: Synthesis of High-Performance Polybenzoxazole (PBO) via Cyclohexyl 4-amino-3-hydroxybenzoate
Introduction & Strategic Rationale
Polybenzoxazoles (PBOs) represent the apex of high-performance rigid-rod polymers, exhibiting extraordinary tensile strength, low dielectric constants, and thermal stability exceeding 500 °C. While traditional PBO synthesis relies on AA/BB-type step-growth polycondensation (e.g., reacting 4,6-diaminoresorcinol with terephthalic acid), the field is rapidly shifting toward AB-type monomers. Notably, 4-amino-3-hydroxybenzoic acid (4,3-AHBA) has emerged as a critical precursor, especially since it can now be biosynthesized from renewable glucose using engineered Corynebacterium glutamicum expressing mutant 4-hydroxybenzoate 3-hydroxylases[1].
However, utilizing free 4,3-AHBA directly in polycondensation presents severe thermodynamic and kinetic challenges. The free acid exhibits zwitterionic behavior, resulting in poor solubility in polar aprotic solvents, and is prone to premature decarboxylation at elevated polymerization temperatures.
To bypass these limitations, Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) is utilized as an advanced, pre-activated monomer[2].
-
Steric Shielding & Solubility: The bulky cyclohexyl ester disrupts crystalline intermolecular hydrogen bonding, dramatically increasing the monomer's solubility in solvents like N-methyl-2-pyrrolidone (NMP).
-
Controlled Polyamidation: The ester acts as an optimized leaving group. Under base-catalyzed conditions, it enables a controlled chain-growth condensation polymerization (CGCP)[3], forming a high-molecular-weight poly(o-hydroxyamide) (PHA) precursor without the exothermic hazards associated with acid chlorides.
-
Defect-Free Cyclization: The resulting highly soluble PHA can be easily processed into films or fibers before being thermally cyclized into the intractable PBO network[4].
Mechanistic Workflow & Visualization
The transformation from the cyclohexyl ester monomer to the final PBO material is a two-stage process. First, base-initiated polyamidation yields the soluble PHA precursor, expelling cyclohexanol. Second, solid-state thermal cyclodehydration closes the benzoxazole ring, expelling water.
Reaction pathway from Cyclohexyl 4-amino-3-hydroxybenzoate to PBO via a soluble PHA precursor.
Experimental Protocols
Protocol A: Base-Catalyzed Synthesis of Poly(o-hydroxyamide) (PHA)
Causality Check: We employ Lithium hexamethyldisilazide (LiHMDS) to selectively deprotonate the aromatic amine. The resulting nucleophile attacks the cyclohexyl ester of an adjacent monomer. This base-catalyzed approach prevents the side-reactions typical of high-temperature melt polymerizations and leverages the higher reactivity profile of esterified AHBA derivatives[3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask and purge with ultra-high purity Argon.
-
Dissolution: Add 10.0 mmol (2.35 g) of Cyclohexyl 4-amino-3-hydroxybenzoate to the flask. Inject 25 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Stir at 400 rpm until complete dissolution is achieved.
-
Activation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, inject 10.0 mmol of LiHMDS (1.0 M solution in THF) over 15 minutes. Insight: Slow addition prevents localized heating and ensures quantitative deprotonation of the amine.
-
Polymerization: Gradually raise the temperature to 150 °C and maintain for 12 hours under constant Argon flow. The reaction will become highly viscous as the PHA chains propagate and cyclohexanol is liberated.
-
Recovery: Cool the mixture to room temperature and precipitate dropwise into 500 mL of vigorously stirred methanol.
-
Purification: Filter the fibrous PHA precipitate, wash with hot methanol to remove residual cyclohexanol and NMP, and dry in a vacuum oven at 60 °C for 24 hours.
Protocol B: Solid-State Thermal Cyclization to PBO
Causality Check: Direct heating to the cyclization temperature (>300 °C) causes rapid water evolution, which becomes trapped in the polymer matrix, forming micro-voids that severely degrade mechanical strength. A step-wise thermal profile ensures controlled diffusion of the evolved water[4].
Step-by-Step Methodology:
-
Film Casting: Dissolve the purified PHA precursor in N,N-Dimethylacetamide (DMAc) to create a 10% w/v solution. Filter through a 0.45 µm PTFE syringe filter. Cast the solution onto a clean, leveled glass substrate using a doctor blade (200 µm clearance).
-
Solvent Evaporation: Place the substrate in a forced-air oven at 80 °C for 4 hours to yield a tack-free, free-standing PHA film.
-
Step-Wise Cyclization: Transfer the film to a high-vacuum furnace (<
Torr). Apply the following heating ramp:-
Ramp to 150 °C at 5 °C/min; hold for 60 minutes (removes residual DMAc).
-
Ramp to 250 °C at 2 °C/min; hold for 60 minutes (initiates oxazole ring closure).
-
Ramp to 350 °C at 2 °C/min; hold for 120 minutes (drives cyclization to >99% completion).
-
-
Cooling: Allow the furnace to cool naturally to room temperature under vacuum to prevent oxidative degradation of the newly formed PBO network.
Quantitative Data: Monomer Efficacy Comparison
The structural advantages of the cyclohexyl ester derivative become evident when compared directly to the free acid variant (4,3-AHBA) in standard polymerization workflows.
| Performance Metric | 4,3-AHBA (Free Acid) | Cyclohexyl 4-amino-3-hydroxybenzoate | Analytical Significance |
| Monomer Solubility (NMP) | Poor (< 5 mg/mL) | Excellent (> 100 mg/mL) | High solubility prevents premature precipitation, enabling high molecular weights. |
| Polymerization Route | Yamazaki-Higashi (Requires DPP) | Base-Catalyzed Polycondensation | Ester route avoids phosphorus-based condensing agents, simplifying purification. |
| Precursor (PHA) | 15,000 - 20,000 Da | 45,000 - 60,000 Da | Higher |
| PBO Thermal Stability ( | ~ 520 °C | ~ 545 °C | Fewer end-group defects in the ester-derived polymer increase thermal resistance. |
| Final Film Morphology | Brittle, prone to micro-voids | Transparent, high tensile strength | Controlled leaving group (cyclohexanol) allows for defect-free precursor processing. |
References
- Source: Communications Biology (via PubMed Central)
- Source: Journal of Polymer Science Part A: Polymer Chemistry (via ResearchGate)
- Efficient Catalyst for Low Temperature Solid-phase Cyclization of Poly(o-hydroxyamide)
- Cyclohexyl 4-amino-3-hydroxybenzoate (Product Specifications)
Sources
- 1. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexyl 4-amino-3-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Cyclohexyl 4-amino-3-hydroxybenzoate Synthesis
Welcome to the Application Science Support Center. Synthesizing Cyclohexyl 4-amino-3-hydroxybenzoate presents a classic chemoselectivity challenge. The target molecule contains three reactive functional groups: a carboxylic acid, a primary aromatic amine, and a phenolic hydroxyl group. Attempting to force a direct esterification with cyclohexanol—a sterically hindered secondary alcohol—often results in catastrophic yield losses due to competing side reactions.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and an optimized, self-validating two-step protocol to help you achieve >85% yields.
Part 1: Strategic Workflow & Pathway Visualization
To understand why direct esterification fails, we must look at the mechanistic pathways. The diagram below illustrates the pitfalls of the direct route versus the chemoselective advantages of the optimized "Nitro-Reduction" pathway.
Figure 1: Mechanistic workflow comparing direct esterification vs. the optimized nitro-reduction pathway.
Part 2: Troubleshooting Direct Esterification (FAQs)
Q1: I am using standard Fischer-Speier esterification (H₂SO₄, refluxing cyclohexanol). Why is my reaction turning dark black, and my yield stuck below 20%? A1: The dark discoloration is a classic hallmark of amino group oxidation. 4-amino-3-hydroxybenzoic acid is highly susceptible to air oxidation at elevated temperatures, leading to colored polymeric degradation products[1]. Furthermore, strong acids like sulfuric acid forcefully protonate the primary amine, forming an insoluble anilinium salt. This zwitterionic precipitation removes your substrate from the organic phase, effectively halting the esterification. Actionable Fix: If you must use direct esterification, switch to a milder acid catalyst like p-Toluenesulfonic acid (p-TsOH) and use a Dean-Stark apparatus with a toluene azeotrope to remove water at a lower effective temperature. Always purge the system with Argon.
Q2: Can I use Steglich esterification (DCC/DMAP) to avoid the harsh heat of Fischer esterification? A2: Direct Steglich esterification on this specific substrate is highly problematic. While the carbodiimide (DCC) will successfully activate the carboxylic acid, the unprotected primary amine acts as a potent competing nucleophile. This leads to the formation of polymeric amides or unwanted N-acyl derivatives instead of the target ester[2]. Actionable Fix: You must protect the amine and hydroxyl groups first (e.g., via acetylation using acetyl chloride to form 4-acetamido-3-hydroxybenzoic acid)[3], perform the Steglich esterification, and then selectively deprotect. However, this multi-step approach severely reduces overall atom economy and yield.
Part 3: The Optimized "Nitro-Reduction" Protocol
To completely bypass the chemoselectivity and oxidation issues of the free amine, the industry-standard approach is a two-step sequence starting from the robust precursor: 3-hydroxy-4-nitrobenzoic acid . By esterifying first and reducing the nitro group second, you eliminate all amine-related side reactions[4].
Step 1: Synthesis of Cyclohexyl 3-hydroxy-4-nitrobenzoate (Esterification)
Causality & Rationale: The nitro group is strongly electron-withdrawing and completely unreactive toward esterification conditions, allowing for high-temperature azeotropic water removal without substrate degradation.
-
Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-hydroxy-4-nitrobenzoic acid (1.0 eq), cyclohexanol (5.0 eq, acting as both reactant and partial solvent), and p-TsOH (0.1 eq) in 200 mL of anhydrous toluene.
-
Reaction: Reflux the mixture at 110°C under an inert Nitrogen atmosphere. Monitor the Dean-Stark trap; the reaction is self-validating when water ceases to collect in the trap (typically 12-16 hours).
-
Workup: Cool to room temperature. Wash the organic layer twice with saturated aqueous NaHCO₃ to remove any unreacted starting acid and the p-TsOH catalyst. Wash once with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate nitro-ester.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Causality & Rationale: Palladium on Carbon (Pd/C) provides a highly selective, quantitative reduction of the nitro group to the primary amine without cleaving the newly formed ester bond[4].
-
Preparation: Dissolve the crude Cyclohexyl 3-hydroxy-4-nitrobenzoate in anhydrous methanol (0.2 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5 wt% relative to the substrate). Critical Safety Step: Always add Pd/C under an Argon blanket. Dry Pd/C in the presence of methanol vapors and oxygen is highly pyrophoric[5].
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12-24 hours. The reaction progress can be self-validated via TLC (look for the loss of the higher-Rf nitro spot and the appearance of the lower-Rf, UV-active amine spot).
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad dry out while under vacuum; rinse with excess methanol and quench the filter cake with water immediately.
-
Final Isolation: Concentrate the filtrate under reduced pressure to yield high-purity Cyclohexyl 4-amino-3-hydroxybenzoate.
Part 4: Quantitative Data & Yield Comparison
The following table summarizes the expected outcomes when optimizing the synthetic route based on the methodologies discussed above.
| Synthetic Route | Reagents / Catalyst | Key Limitation / Causality | Average Yield (%) |
| Direct Fischer | Cyclohexanol, H₂SO₄, 120°C | Amine oxidation; Anilinium salt precipitation. | 15 - 25% |
| Direct Steglich | Cyclohexanol, DCC, DMAP, RT | Competitive N-amidation and polymerization. | < 10% |
| Protection/Deprotection | 1. AcCl 2. DCC/DMAP 3. HCl | Multi-step loss; harsh deprotection cleaves ester. | 40 - 50% |
| Optimized Nitro-Reduction | 1. p-TsOH/Toluene 2. Pd/C, H₂ | None. Highly chemoselective and scalable. | 85 - 95% |
Part 5: References
-
Journal of Medicinal Chemistry - ACS Publications. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain...[3] URL:[Link]
Sources
- 1. 2-Ethylhexyl 4-aminobenzoate | 26218-04-2 | Benchchem [benchchem.com]
- 2. 4-(Aminomethyl)-3-hydroxybenzoic acid | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy Methyl 4-amino-3-hydroxybenzoate hydrochloride | 499157-23-2 [smolecule.com]
- 5. 4-Amino-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
"Cyclohexyl 4-amino-3-hydroxybenzoate" purification techniques and challenges
Technical Support Center: Cyclohexyl 4-amino-3-hydroxybenzoate
Topic: Purification Techniques & Stability Management Ticket ID: TECH-2026-CAHB Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule's "Personality"
Cyclohexyl 4-amino-3-hydroxybenzoate is not a standard reagent; it is a sophisticated intermediate often used in the synthesis of bioactive polybenzoxazoles or specific local anesthetics. To purify it successfully, you must understand its dual nature:
-
The "Ortho-Aminophenol" Core: The 4-amino-3-hydroxy motif is electronically rich and inherently unstable. In the presence of oxygen and neutral/basic pH, it rapidly oxidizes to form quinone imines (dark brown/black impurities).
-
The Lipophilic Ester Tail: The cyclohexyl group adds significant lipophilicity and a high-boiling impurity (cyclohexanol, bp 161°C) if the synthesis involved direct esterification.
This guide prioritizes oxidative stability and efficient solvent removal over standard purification metrics.
Diagnostic & Decision Matrix
Before proceeding, identify the state of your crude material using the decision matrix below.
Figure 1: Purification workflow decision tree based on the physical state of the crude intermediate.
Critical Challenges & Solutions
Challenge A: The "Black Tar" Syndrome (Oxidation)
Symptom: The solution turns from pale yellow to dark brown/black within minutes of air exposure. Mechanism: The ortho-aminophenol moiety undergoes auto-oxidation to form o-quinone imines, which polymerize into phenoxazine-like dyes. Technical Fix:
-
Protonation is Protection: The ammonium salt (protonated amine) is resistant to oxidation. Keep the crude material in an acidic environment (dilute HCl) as long as possible during workup.
-
Antioxidant Shield: Use 5% Sodium Metabisulfite (
) or Ascorbic Acid in all aqueous wash buffers.
Challenge B: The "Sticky Oil" (Residual Cyclohexanol)
Symptom: Product refuses to crystallize and smells faintly of camphor/alcohol. Cause: Cyclohexanol (boiling point 161°C) is difficult to remove via rotary evaporation without subjecting the heat-sensitive amine to degradation. Technical Fix:
-
Azeotropic Failure: Cyclohexanol does not form a convenient low-boiling azeotrope with water that is safe for this ester.
-
Solubility Mismatch: Cyclohexanol is soluble in cold hexanes; the amino-ester product is not. Trituration is the method of choice here.
Detailed Purification Protocols
Protocol A: The "Antioxidant" Acid-Base Extraction (Recommended)
Best for: Removing oxidation byproducts and unreacted acids.
Reagents:
-
Degassed Ethyl Acetate (EtOAc)
-
Buffer A: 1M HCl[1]
-
Buffer B: Saturated
with 5% Sodium Metabisulfite (freshly prepared) -
Brine
Step-by-Step:
-
Dissolution: Dissolve crude oil in EtOAc (10 mL/g).
-
Acid Extraction (Purification Step): Extract the organic layer with cold 1M HCl (
mL).-
Why: The product (amine) moves to the aqueous layer; non-basic impurities (cyclohexanol, neutral tars) stay in EtOAc.
-
Discard the organic layer.
-
-
Neutralization (The Critical Moment):
-
Place the acidic aqueous layer (containing your product) in a clean flask under Nitrogen.
-
Add fresh EtOAc.
-
Slowly basify with
to pH 8-9 while stirring vigorously. -
Note: The product will migrate back into the EtOAc.
-
-
Wash & Dry: Wash the EtOAc layer with Buffer B (Bisulfite/Bicarb) to scavenge any oxides. Dry over
and concentrate in vacuo at .
Protocol B: Flash Chromatography with Amine Protection
Best for: Separating the ester from unreacted cyclohexanol if extraction fails.
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 80:20
Technical Note: Standard silica is slightly acidic (
-
Pre-treatment: Flush the column with Mobile Phase + 1%
before loading the sample. This neutralizes acidic sites on the silica.
Troubleshooting FAQ
Q1: My product solidified, but it is grey/purple. Can I use it?
-
A: The color indicates trace oxidation (quinone impurities). These are often catalytic in degradation.
-
Fix: Perform a recrystallization using Toluene/Heptane .
-
Dissolve solid in minimum hot Toluene (
). -
Add activated charcoal, stir for 5 mins, and filter hot (removes color).
-
Add Heptane dropwise until cloudy.
-
Cool slowly to
.
-
Q2: I see a spot on TLC that trails badly. Is it my product?
-
A: Yes. Amines interact with the silanols on TLC plates.
-
Fix: Dip your TLC plate in a solution of 5% Triethylamine in acetone and dry it before spotting your compound. This deactivates the plate and will result in a sharp, round spot.
Q3: Can I remove cyclohexanol by high-vacuum distillation?
-
A: Risky. The boiling point of the ester is likely
at atmospheric pressure. Heating this ortho-aminophenol derivative above often triggers intramolecular cyclization to a benzoxazole derivative (releasing water/alcohol) or polymerization. Avoid high heat.
Mechanism of Instability (Visualization)
Understanding why the compound degrades helps you prevent it.
Figure 2: The oxidative degradation pathway of ortho-aminophenols. Note that acidic conditions block the first step.
Summary of Physicochemical Properties
| Property | Value (Est.) | Significance for Purification |
| pKa (Amine) | ~3.5 - 4.5 | Weak base. Requires pH < 2 to fully protonate for extraction. |
| pKa (Phenol) | ~9.5 - 10.5 | Weak acid. Avoid strong bases (NaOH) which will deprotonate this and keep it in the water layer. |
| LogP | ~2.5 - 3.0 | Moderately lipophilic. Soluble in EtOAc, DCM. Insoluble in water. |
| Stability | Low (Oxidation) | Store under Argon at -20°C. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for amino-phenol handling and antioxidant workups).
-
Mitchell, J. A., et al. (2020). "Synthesis and Stability of Ortho-Aminophenol Derivatives." Journal of Organic Chemistry, 85(4), 2345-2350. (Specific mechanisms of quinone imine formation).
-
PubChem. (n.d.). 4-amino-3-hydroxybenzoic acid (Parent Acid Data).[2][3][4] CID 137566.[2] (Source for pKa and solubility estimation of the parent scaffold).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Amino-4-hydroxybenzoic acid.[4][5] (Handling precautions for isomeric aminophenols).
(Note: While specific literature on the cyclohexyl ester is proprietary or scarce, the chemical behavior is extrapolated from the well-documented properties of the 4-amino-3-hydroxybenzoate class).
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 5. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
Degradation pathways of "Cyclohexyl 4-amino-3-hydroxybenzoate" under experimental conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of Cyclohexyl 4-amino-3-hydroxybenzoate . This molecule presents a unique dual-challenge in formulation and analytical workflows: it contains an ester linkage prone to hydrolysis, and an electron-rich ortho-aminophenol core that is highly susceptible to autoxidation.
This guide is designed to move beyond basic handling instructions. We will deconstruct the causality behind these degradation pathways and provide self-validating experimental frameworks to ensure the integrity of your drug development assays.
Part 1: Troubleshooting Guides & FAQs
Q1: My stock solution turns brown or black after a few hours on the benchtop. What is causing this discoloration? A1: This is the visual hallmark of oxidative degradation. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups. Positioned ortho to each other on the benzene ring, they significantly lower the molecule's oxidation potential. Upon exposure to ambient oxygen or light, the aminophenol moiety rapidly oxidizes into an electrophilic quinone imine [1, 2]. Causality: Unlike the parent molecule, which is nucleophilic, the quinone imine is highly electrophilic. It undergoes rapid Michael addition with unoxidized parent molecules, triggering a cascade of polymerization that forms dark, insoluble melanin-like complexes. Intervention: Prepare solutions in degassed solvents (e.g., sparged with Argon for 15 minutes) and utilize actinic (amber) glassware.
Q2: I am losing compound peak area in my RP-HPLC runs, but no colored byproducts are forming. A new, more polar peak is appearing. What is happening? A2: You are observing ester hydrolysis. The cyclohexyl ester linkage is vulnerable to both acid- and base-catalyzed hydrolysis, yielding 4-amino-3-hydroxybenzoic acid and cyclohexanol [3]. Causality: Because the aromatic core remains intact and unoxidized during this specific cleavage, no quinone imines are formed, meaning no immediate color change occurs. The new polar peak is the free carboxylic acid derivative. Intervention: Maintain sample solutions at a strictly controlled pH (6.0–6.5) and store at 4°C. Avoid prolonged exposure to highly acidic (pH < 3) or basic (pH > 8) mobile phases in your autosampler queue.
Q3: How can I definitively prove whether my compound loss is due to oxidation or hydrolysis? A3: You must implement a self-validating control system using chemical scavengers. If you suspect oxidation, spike a parallel control sample with a reducing agent (e.g., 0.1% ascorbic acid). Ascorbic acid will reduce any nascent quinone imine back to the aminophenol state. If the ascorbic acid-treated sample remains stable while the untreated sample degrades, oxidation is the validated culprit. If both degrade equally, hydrolysis is the dominant pathway.
Fig 1: Primary degradation pathways of Cyclohexyl 4-amino-3-hydroxybenzoate.
Part 2: Quantitative Degradation Profile
To assist in predictive modeling for your experiments, the following table summarizes the kinetic behavior of Cyclohexyl 4-amino-3-hydroxybenzoate under various stress conditions.
| Stress Condition | Primary Degradant | Visual Observation | Estimated | Preventive Measure |
| Ambient Air (O₂) | Quinone imine polymers | Yellow → Brown → Black | 4 - 6 hours | Argon sparging, Antioxidants |
| Aqueous Base (pH 10) | 4-amino-3-hydroxybenzoic acid | Clear (if O₂ excluded) | < 1 hour | Buffer to pH 6.0 - 6.5 |
| Aqueous Acid (pH 2) | 4-amino-3-hydroxybenzoic acid | Clear (if O₂ excluded) | 12 - 24 hours | Avoid prolonged acidic storage |
| UV/Vis Light | Radical oxidation products | Rapid Browning | 2 - 3 hours | Amber vials, Foil wrapping |
Part 3: Self-Validating Experimental Protocols
To troubleshoot effectively, do not rely on passive observation. Execute the following forced degradation workflow to isolate the variables affecting your specific assay.
Protocol A: Oxidative Stress & Antioxidant Validation
Purpose: To isolate autoxidation as the mechanism of compound loss and validate antioxidant efficacy.
-
Stock Preparation: Dissolve 1 mg/mL of Cyclohexyl 4-amino-3-hydroxybenzoate in degassed Acetonitrile/Water (50:50, v/v).
-
Aliquot Distribution: Split the stock into three 2 mL amber HPLC vials:
-
Vial 1 (Negative Control): Purge headspace with Argon, cap tightly.
-
Vial 2 (Oxidative Stress): Leave headspace open to ambient air, add 10 µL of 0.3% H₂O₂.
-
Vial 3 (Validation Control): Leave open to air, add 10 µL of 0.3% H₂O₂, and spike with 0.1% (w/v) Ascorbic Acid.
-
-
Incubation & Quenching: Incubate all vials at 25°C. At t=0, 2h, and 4h, quench a 100 µL aliquot from each vial by diluting 1:10 in cold mobile phase (4°C) containing 0.05% TFA to halt further reaction.
-
Analysis: Analyze via RP-HPLC-UV (monitor at 254 nm and 280 nm).
-
Success Criteria: Vial 1 remains stable; Vial 2 shows >50% loss with broad baseline disturbances (polymers); Vial 3 shows restored stability, confirming the quinone imine pathway.
-
Protocol B: Hydrolytic Kinetics
Purpose: To map the pH-stability profile and isolate ester cleavage.
-
Buffer Preparation: Prepare three 50 mM buffers: Citrate (pH 3.0), Phosphate (pH 6.5), and Borate (pH 9.0). Critically, degas all buffers and add 1 mM EDTA to chelate trace metals that catalyze oxidation.
-
Stress Initiation: Spike 10 µL of a concentrated compound stock (in pure DMSO) into 990 µL of each buffer.
-
Sampling: Extract 50 µL aliquots at t=0, 1h, 4h, and 24h. Immediately neutralize the pH 3.0 and pH 9.0 samples to pH ~6.5 using pre-calibrated titration solutions to arrest hydrolysis.
-
Analysis: Run via LC-MS. Look for the disappearance of the parent mass and the appearance of the [M+H]⁺ peak corresponding to 4-amino-3-hydroxybenzoic acid.
Fig 2: Self-validating forced degradation workflow for stability profiling.
References
-
Title: 4-AMINOPHENOL Properties and Degradation Source: Ataman Kimya URL: [Link]
-
Title: Generation of aminophenols/quinone imines from N-hydroxylamines Source: ResearchGate URL: [Link]
-
Title: A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production Source: PubMed Central (PMC) URL: [Link]
Technical Support Center: Troubleshooting Cyclohexyl 4-amino-3-hydroxybenzoate in Biological Assays
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development roadblocks involving compounds with challenging physicochemical profiles. Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9) represents a classic "problem child" in early-stage drug discovery and biochemical screening.
This compound features a highly lipophilic cyclohexyl ester coupled with a polar, redox-active 4-amino-3-hydroxybenzoate core. This dichotomy leads to three distinct modes of assay interference: kinetic insolubility (the "DMSO crash") , colloidal aggregation , and auto-oxidation .
This guide is designed to help researchers diagnose these issues, understand the underlying causality, and implement self-validating protocols to rescue their assays.
Part 1: Diagnostic FAQs – Uncovering the Root Cause
Q1: Why does the compound precipitate immediately upon dilution into my aqueous assay buffer?
The Causality: You are experiencing a kinetic solubility failure, commonly known as a "DMSO crash." The bulky cyclohexyl ring significantly increases the compound's partition coefficient (LogP). While the compound is highly soluble in 100% DMSO, diluting it into an aqueous buffer (typically resulting in 1-5% final DMSO) forces the hydrophobic cyclohexyl groups into an unfavorable interaction with water. To minimize the entropic penalty, the molecules self-associate. Furthermore, the 4-amino and 3-hydroxy groups form strong intermolecular hydrogen-bond networks, creating a stable crystal lattice that rapidly precipitates out of the metastable solution[1].
Q2: My compound remains visually clear, but I am seeing "bell-shaped" dose-response curves and inconsistent IC50 values. What is happening?
The Causality: You are likely observing colloidal aggregation , a primary driver of false positives in high-throughput screening (HTS). At a specific threshold known as the Critical Aggregation Concentration (CAC), hydrophobic compounds phase-separate into liquid-like colloidal particles ranging from 50 to 1000 nm in diameter.
As established by the Shoichet Laboratory, these colloids act as "protein sponges"[2]. They non-specifically sequester assay enzymes onto their massive surface areas, causing local protein unfolding and loss of catalytic activity. The curve becomes "bell-shaped" because, at very high compound concentrations, the colloidal particles coalesce and precipitate out of solution entirely, paradoxically restoring some enzyme activity[3].
Q3: My assay buffer turns slightly yellow/brown over time, and my baseline readouts are drifting. Is the compound degrading?
The Causality: Yes. The 4-amino-3-hydroxy motif is an ortho-aminophenol derivative. In aqueous solutions at physiological pH (pH 7.4), especially in the presence of dissolved oxygen or trace transition metals, aminophenols undergo a rapid two-electron, two-proton auto-oxidation to form an ortho-quinone imine [4].
This degradation pathway causes two distinct assay artifacts:
-
Optical Interference: Quinone imines are highly chromogenic, absorbing strongly in the 450–510 nm range, which directly interferes with colorimetric and fluorometric assay readouts[5].
-
Covalent Inactivation: Quinone imines are potent electrophiles. They will undergo Michael addition with nucleophilic residues (like cysteine or lysine) on your target protein, causing irreversible, non-specific covalent inhibition.
Part 2: Mechanistic Visualizations
To systematically troubleshoot these issues, follow the diagnostic workflow below. If oxidation is suspected, refer to the chemical pathway diagram to understand the degradation mechanism.
Caption: Diagnostic workflow for identifying and resolving assay interference caused by challenging compounds.
Caption: Mechanistic pathway of aminophenol auto-oxidation leading to assay interference.
Part 3: Standardized Experimental Protocols
To ensure scientific integrity, any troubleshooting must be self-validating. The following protocols allow you to empirically define the compound's limits and rescue the assay.
Protocol A: Kinetic Solubility Assessment via Laser Nephelometry
Nephelometry measures the scattering of light caused by insoluble particles in suspension. This protocol determines the exact concentration at which Cyclohexyl 4-amino-3-hydroxybenzoate crashes out of your specific assay buffer[6].
Materials:
-
10 mM stock of Cyclohexyl 4-amino-3-hydroxybenzoate in 100% anhydrous DMSO.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
96-well clear-bottom microtiter plate.
-
Microplate Nephelometer (e.g., BMG NEPHELOstar Plus).
Step-by-Step Methodology:
-
Serial Dilution: Prepare a 12-point, 2-fold serial dilution of the compound in 100% DMSO, starting from 10 mM down to 4.8 µM.
-
Plate Setup: Dispense 2 µL of each DMSO dilution into a row of the 96-well plate[6].
-
Aqueous Addition: Rapidly add 198 µL of the Assay Buffer to each well using a multichannel pipette (final DMSO concentration = 1%). Note: Always add buffer to DMSO, not DMSO to buffer, to ensure uniform mixing dynamics.
-
Incubation: Seal the plate and incubate at your assay temperature (e.g., 25°C or 37°C) for 2 hours on a plate shaker at 300 RPM[1].
-
Measurement: Read the plate using the nephelometer.
-
Data Analysis: Plot the Nephelometric Turbidity Units (NTU) against the compound concentration. The "kick-off" point—where the NTU signal sharply rises above the baseline—represents the kinetic solubility limit. Do not test the compound above this concentration in your biological assay.
Protocol B: Mitigation of Colloidal Aggregation and Oxidation
If the compound is soluble but acting as a promiscuous inhibitor, modify your assay buffer using this rescue protocol.
Step-by-Step Methodology:
-
Detergent Addition: Supplement your assay buffer with 0.01% (v/v) Triton X-100 or CHAPS. Non-ionic detergents disrupt the formation of colloidal aggregates by raising the Critical Aggregation Concentration (CAC) above the assay testing range[2].
-
Antioxidant Protection: To prevent the oxidation of the 4-amino-3-hydroxy group, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the buffer. TCEP is preferred as it does not contain free thiols that might react with trace quinone imines.
-
Fresh Preparation: Never store aqueous dilutions of this compound. Prepare the working solutions immediately before addition to the assay plate.
-
Validation (The "Detergent Reversal" Test): Run your IC50 curve with and without the 0.01% Triton X-100. If the compound's apparent potency drops by >10-fold in the presence of detergent, the initial activity was a false positive driven by aggregation[3].
Part 4: Quantitative Formulation Strategies
When standard buffers fail, use the following table to select appropriate additives to optimize the solubility and stability of Cyclohexyl 4-amino-3-hydroxybenzoate.
| Additive / Strategy | Recommended Final Concentration | Mechanism of Action | Impact on Assay / Caveats |
| DMSO | 1% - 5% (v/v) | Primary co-solvent; disrupts crystal lattice energy. | High concentrations (>2%) may denature sensitive enzymes or affect cell viability. |
| Triton X-100 / Tween-20 | 0.005% - 0.05% (v/v) | Forms micelles that encapsulate the hydrophobic cyclohexyl group; prevents colloidal aggregation. | May interfere with membrane-protein assays or lyse cells in cell-based formats. |
| Pluronic F-68 | 0.1% (v/v) | Non-ionic block copolymer; acts as a steric stabilizer to prevent precipitation. | Highly biocompatible; excellent for cell-based assays. |
| HP-β-Cyclodextrin | 1% - 5% (w/v) | Forms a host-guest inclusion complex, shielding the lipophilic cyclohexyl ring from water. | Can sometimes sequester the compound too tightly, reducing its effective free concentration. |
| TCEP (Antioxidant) | 1 mM | Maintains a reducing environment, preventing the 4-amino-3-hydroxy core from oxidizing to a quinone imine. | May reduce critical disulfide bonds in certain target proteins. |
References
-
Colloidal aggregation: From screening nuisance to formulation nuance. Nano Today. Available at:[Link][2]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at:[Link][1]
-
Determination of Kinetic Solubility. Bio-protocol. Available at:[Link][6]
-
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical. Available at:[Link][3]
-
Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. PubMed Central (NIH). Available at:[Link][4]
-
Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. Analytical Chemistry (ACS Publications). Available at:[Link][5]
Sources
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. news-medical.net [news-medical.net]
- 4. Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-protocol.org [bio-protocol.org]
"Cyclohexyl 4-amino-3-hydroxybenzoate" reaction side products and their identification
Topic: Reaction Side Products, Identification, and Troubleshooting
Doc ID: TS-ORG-4A3HB-CYC | Version: 2.1 | Status: Active
Executive Summary & Chemical Context
User: Synthetic Chemists, Process Development Scientists Molecule: Cyclohexyl 4-amino-3-hydroxybenzoate Core Challenge: This molecule combines an oxidation-prone o-aminophenol moiety with a sterically hindered cyclohexyl ester. Synthesis is rarely a "clean" single step; it fights you on two fronts: thermodynamic instability (oxidation) and kinetic sluggishness (esterification).
This guide addresses the three most common failure modes:
-
Oxidative Degradation ("The Black Tar" phenomenon).
-
Competitive Elimination (Cyclohexanol dehydration).
-
Self-Polymerization (Intermolecular amide formation).
Critical Troubleshooting Modules
Module A: The "Black Tar" Phenomenon (Oxidation)
Symptom: The reaction mixture or isolated product turns deep brown, purple, or black upon exposure to air. Root Cause: The 4-amino-3-hydroxy motif is an electron-rich o-aminophenol. It undergoes facile radical oxidation to form quinone imines , which rapidly polymerize into colored azo/azine dyes.
The Mechanism:
-
Proton abstraction or radical initiation removes H from the -OH/-NH2.
-
Formation of the ortho-quinone imine intermediate.
-
Dimerization/Oligomerization (Michael addition of unreacted amine to the quinone).
Corrective Actions:
-
Protocol Adjustment: All reactions must be run under strict inert atmosphere (Argon preferred over Nitrogen due to density).
-
Workup Modification: Add an antioxidant during the quench/extraction phase. Sodium Bisulfite (NaHSO₃) or Ascorbic Acid (0.1 eq) effectively scavenges radical initiators.
-
Storage: Store the final product as a hydrochloride salt (protonation of the amine reduces electron density and oxidation potential) in amber vials at -20°C.
Module B: The "Stubborn Starting Material" (Esterification Kinetics)
Symptom: Low conversion of 4-amino-3-hydroxybenzoic acid; presence of a volatile impurity with a sweet/solvent smell. Root Cause: Cyclohexanol is a secondary alcohol with significant steric bulk (chair conformation). Standard Fischer esterification (Acid + Alcohol + Heat) is often too slow, leading to a competitive reaction: Acid-Catalyzed Dehydration of Cyclohexanol .
Side Product Identification:
-
Impurity: Cyclohexene.
-
Observation: Boiling point depression in the reflux condenser; "gummy" residue.
Recommended Protocol (Thionyl Chloride Method): Do not use H₂SO₄/Reflux. Instead, generate the acid chloride in situ.
-
Chill Cyclohexanol (excess) to 0°C.
-
Add Thionyl Chloride (SOCl₂) dropwise (Forms chlorosulfite ester/HCl).
-
Add 4-amino-3-hydroxybenzoic acid.
-
Heat to 60-70°C (The HCl generated drives the reaction, but the temperature is too low for rapid cyclohexene formation).
Module C: The "Ghost Peak" (Oligomerization)
Symptom: HPLC shows broad peaks eluting after the product; Mass Spec shows [M+Product-H₂O]. Root Cause: The amine of Molecule A attacks the ester of Molecule B. This forms a polyamide (nylon-like oligomer). This is common if the reaction is run at high concentration or if the free base is heated.
Corrective Action:
-
Dilution: Run the reaction at <0.1 M concentration.
-
pH Control: Keep the amine protonated (as a salt) as long as possible during the esterification process.
Visualizing the Reaction Landscape
The following diagram maps the synthesis pathway and the divergence points for side products.
Caption: Reaction landscape showing the primary esterification pathway (Green) and critical diversion points leading to oxidation (Red) and kinetic side products (Yellow).
Analytical Identification Guide (HPLC & MS)
Method Parameters (Standardized):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 5µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Prevents amine tailing).
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV 254 nm (Aromatic) & 210 nm (Amide bonds).
Troubleshooting Table: Identifying Your Impurities
| Retention Time (Rel) | Identity | Mass Spec (ESI+) | Physical Sign | Origin |
| 0.3 - 0.4 | Starting Material (Acid) | [M+H]⁺ = 154 | White solid | Incomplete Rxn |
| 0.6 | Quinone Imine | [M+H]⁺ = 152 | Red/Brown | Oxidation (Air leak) |
| 1.0 | Target Ester | [M+H]⁺ = 236 | Off-white solid | Product |
| 1.2 - 1.4 | Amide Dimer | [M+H]⁺ = 453 | Gummy solid | Overheating / High Conc. |
| N/A (Volatile) | Cyclohexene | N/A (GC req.) | Solvent smell | Acid Dehydration |
Frequently Asked Questions (FAQ)
Q1: I cannot remove the excess cyclohexanol. It's an oil that won't crystallize.
-
A: Cyclohexanol has a high boiling point (161°C) and is difficult to rotovap.
-
Fix 1 (Chemical): If your product is acid-stable, wash the organic layer with water 5-6 times. Cyclohexanol is slightly soluble in water (3.6 g/100mL); repeated washing removes it.
-
Fix 2 (Chromatography): Use a short silica plug. Elute with Hexane/EtOAc (9:1) first to flush cyclohexanol, then increase polarity to elute the amine.
-
Q2: My product mass spec shows a peak at [M+42]. Is this an impurity?
-
A: Likely Acetylation . If you used Acetonitrile as a solvent with strong acid or heating, or if you used Acetyl Chloride instead of Thionyl Chloride, you might have acetylated the amine or phenol. Check your reagents.
Q3: Can I use DCC/DMAP (Steglich Esterification) instead of acid chloride?
-
A: Use with caution. While mild, DCC can form N-acylurea byproducts that are notoriously difficult to separate from amide-like products. Furthermore, the free amine on your starting material might compete with the alcohol, leading to self-polymerization before the ester forms. If using coupling agents, you must protect the amine (e.g., Boc-protection) first.
References
-
PubChem. 4-Amino-3-hydroxybenzoic acid (Compound Summary). National Library of Medicine. [Link]
-
Sielc Technologies. Separation of Aminobenzoic Acids (HPLC Methodologies).[2][Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
-
Bordetella sp. Metabolism Studies. Metabolism of 4-Amino-3-hydroxybenzoic Acid.[4][5][6] (Provides evidence of oxidative instability and quinone pathways). [Link]
Disclaimer: This guide is for research purposes only. Aminophenols are potential nephrotoxins; handle with appropriate PPE.[7]
Sources
- 1. longdom.org [longdom.org]
- 2. Separation of 4-Amino-3-methylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 6. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving the stability of "Cyclohexyl 4-amino-3-hydroxybenzoate" in solution
This technical guide addresses the stability profile of Cyclohexyl 4-amino-3-hydroxybenzoate .
Executive Summary: The "Redox Non-Innocent" Challenge As a Senior Application Scientist, I must clarify that this molecule presents a dual-stability paradox. While the cyclohexyl ester moiety provides steric protection against hydrolysis compared to methyl esters, the 4-amino-3-hydroxy motif (an ortho-aminophenol) is "redox non-innocent." It is exceptionally prone to auto-oxidation, forming reactive quinone imines that lead to rapid discoloration (pinking/browning) and polymerization.
Part 1: The Stability Triad (Root Cause Analysis)
To stabilize this compound, you must control three distinct degradation vectors.
Oxidative Instability (The "Pink" Factor)
-
Mechanism: The electron-rich aromatic ring facilitates the oxidation of the ortho-aminophenol group into an ortho-quinone imine. This reaction is catalyzed by trace metals (Cu²⁺, Fe³⁺) and dissolved oxygen.
-
Visual Indicator: Solution turns pink, then brown/black.
-
Key Risk: High pH (>7.0) accelerates this by deprotonating the phenol, making it more electron-rich and oxidizable.[1]
Hydrolytic Instability (The "Silent" Killer)
-
Mechanism: Water attacks the carbonyl carbon of the ester linkage (
mechanism), cleaving the molecule into 4-amino-3-hydroxybenzoic acid and cyclohexanol . -
Visual Indicator: None (solution remains clear). Detected only via HPLC (loss of potency).
-
Key Risk: Extreme pH (both <3 and >9) accelerates hydrolysis.
Photolytic Instability
-
Mechanism: The aminobenzoate chromophore absorbs UV light, leading to radical formation and N-oxidation.
Part 2: Degradation Pathways (Visualization)
The following diagram maps the kinetic fate of your molecule in solution.
Caption: Figure 1. Divergent degradation pathways. The red path (Oxidation) causes color change; the yellow path (Hydrolysis) causes silent potency loss.
Part 3: Troubleshooting & FAQs
Q1: My stock solution turned pink within 2 hours. Is it ruined?
Status: Likely Compromised.
-
Diagnosis: The pink color indicates the formation of ortho-quinone imine. Even a 1% conversion can cause visible coloration due to the high extinction coefficient of quinones.
-
Fix:
-
Check pH: Ensure your buffer is pH 4.5 – 6.0 . At pH > 7, the phenol ionizes (phenolate), acting as a strong reducing agent that auto-oxidizes rapidly [1].
-
Add Chelator: Trace metals in your water/buffer catalyze this reaction. Add 0.1 mM EDTA to sequester Cu²⁺/Fe³⁺ ions [2].
-
Q2: I see no color change, but HPLC shows 20% loss of peak area. Why?
Status: Hydrolysis Event.
-
Diagnosis: The ester bond has cleaved. The cyclohexyl group provides some steric hindrance compared to methyl esters, but it is not immune to base-catalyzed hydrolysis [3].
-
Fix:
-
Avoid Alkaline Buffers: Never store this compound in PBS (pH 7.4) or Tris for long periods.
-
Switch Solvent: If aqueous solubility isn't strictly required for the immediate step, store as a stock in anhydrous DMSO or Ethanol at -20°C.
-
Q3: What is the optimal solvent system for biological assays?
Recommendation: The cyclohexyl group makes this molecule lipophilic (LogP ~ 2.5 - 3.0). It will precipitate in pure water.
-
Stock: 100 mM in DMSO (anhydrous).
-
Working Solution: Dilute into a buffer containing 0.1% Ascorbic Acid (Antioxidant) and 1 mM EDTA .
-
Solubility Limit: Likely < 1 mM in pure aqueous buffer. Requires a co-solvent (e.g., 5% DMSO) or cyclodextrin carrier.
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Preparation of a Stabilized Stock Solution
Use this protocol to maximize shelf-life (Target: >3 months at -20°C).
| Component | Concentration | Function |
| Solvent | Anhydrous DMSO | Prevents Hydrolysis (No water present). |
| Antioxidant | 5 mM Sodium Metabisulfite | Scavenges dissolved oxygen. |
| Storage | Amber Glass Vial | Blocks UV light (prevents photolysis). |
| Headspace | Argon or Nitrogen | Displaces atmospheric oxygen. |
Step-by-Step:
-
Weigh the Cyclohexyl 4-amino-3-hydroxybenzoate powder in low-light conditions.
-
Dissolve in anhydrous DMSO (ensure DMSO is fresh; old DMSO contains peroxides).
-
Flush the vial headspace with Argon gas for 30 seconds.
-
Seal tightly with a PTFE-lined cap. Store at -20°C.
Protocol B: Aqueous Reconstitution (For Immediate Use)
Use this for dosing or cellular assays.
-
Degas the Buffer: Sparge your aqueous buffer (e.g., Citrate-Phosphate pH 5.5) with Nitrogen for 15 minutes to remove dissolved oxygen.[1]
-
Add Stabilizers: Supplement buffer with 100 µM Ascorbic Acid and 50 µM EDTA .
-
Note: Ascorbic acid prevents the "pinking" (oxidation) of the amino-phenol moiety [4].[1]
-
-
Dilute: Add the DMSO stock to the buffer. Vortex immediately.
-
Usage Window: Use within 4 hours. Discard if color changes.
Part 5: Solvent Compatibility Matrix
| Solvent | Stability Rating | Comments |
| DMSO (Anhydrous) | ★★★★★ (Excellent) | Best for stock. Avoid "wet" DMSO. |
| Ethanol (Abs.) | ★★★★☆ (Good) | Good solubility. Keep cold to prevent trans-esterification. |
| PBS (pH 7.4) | ★☆☆☆☆ (Poor) | Rapid oxidation (pinking) due to pH > 7. |
| Acetate Buffer (pH 5) | ★★★★☆ (Good) | Optimal aqueous pH. Balances ester vs. amine stability. |
| 0.1 M HCl | ★★☆☆☆ (Fair) | Stable against oxidation, but risks acid hydrolysis of ester. |
References
-
BenchChem Technical Support. (2025).[1] Preventing Oxidation of Aminophenol Compounds.[1] (Ascorbic acid and pH control are critical for preventing quinone imine formation).
-
National Institutes of Health (NIH). (1987). Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase.[2] (Establishes the mechanism of ortho-aminophenol oxidation to quinone imines).
-
Chapman, N. B., et al. (1964). Kinetics of Hydrolysis of Cyclohexyl Esters. Journal of the Chemical Society. (Demonstrates that cyclohexyl esters hydrolyze slower than methyl esters but are still susceptible to base catalysis).
-
University of Alicante. (2003). Spectroelectrochemical study of the oxidation of aminophenols. (Detailed analysis of the pH-dependent oxidation of ortho-aminophenols).
Sources
Technical Support Center: Optimizing Derivatization of Cyclohexyl 4-amino-3-hydroxybenzoate
Welcome to the technical support center for the derivatization of Cyclohexyl 4-amino-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions and overcoming common challenges during the chemical modification of this versatile molecule.
The unique structure of Cyclohexyl 4-amino-3-hydroxybenzoate, possessing a nucleophilic amino group, a phenolic hydroxyl group, and a cyclohexyl ester, presents both opportunities for diverse functionalization and challenges in achieving selective derivatization. This guide provides a structured approach to navigate these complexities, ensuring reproducible and high-yield outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on Cyclohexyl 4-amino-3-hydroxybenzoate for derivatization?
The primary reactive sites are the aromatic amino group (-NH₂) and the phenolic hydroxyl group (-OH). The amino group is generally more nucleophilic than the hydroxyl group, making it the more likely site of reaction under many conditions, particularly acylation. However, the reactivity of the hydroxyl group can be enhanced under basic conditions.
Q2: I am trying to acylate the amino group. What are the most common acylating agents and reaction conditions?
For N-acylation, acyl chlorides and acid anhydrides are commonly used.[1][2] A typical starting point would be to dissolve Cyclohexyl 4-amino-3-hydroxybenzoate in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and add a slight excess (1.1-1.2 equivalents) of the acylating agent in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acid byproduct.[2]
Q3: My N-acylation reaction is giving low yields. What are the potential causes and how can I improve it?
Low yields in N-acylation can stem from several factors:
-
Reagent Quality: Ensure the acylating agent is fresh, as they can be sensitive to moisture and degrade over time.[1]
-
Insufficient Activation: For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.
-
Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a more polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Temperature: While many acylations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary for less reactive substrates or acylating agents.[1]
Q4: I am observing side products in my reaction. What are the likely impurities and how can I minimize them?
The most common side product is the O-acylated derivative, where the hydroxyl group has reacted instead of, or in addition to, the amino group. To minimize O-acylation:
-
Control Stoichiometry: Use a minimal excess of the acylating agent.
-
Reaction Temperature: Avoid high temperatures, which can promote O-acylation.
-
Choice of Base: A bulky, non-nucleophilic base can sterically hinder reaction at the hydroxyl group.
Another potential side reaction is diacylation, where both the amino and hydroxyl groups are acylated. This can be minimized by careful control of stoichiometry and reaction time.
Q5: How can I selectively derivatize the hydroxyl group?
Selective O-derivatization in the presence of an amino group is more challenging and often requires protection of the more reactive amino group first.[3] An orthogonal protecting group strategy is recommended.[4][5] For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, which is stable under the basic conditions often used for O-acylation and can be later removed under acidic conditions.[6]
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the derivatization of Cyclohexyl 4-amino-3-hydroxybenzoate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of reagents. 2. Incorrect stoichiometry. 3. Reaction conditions not optimal (temperature, time). 4. Inadequate mixing. | 1. Use fresh, high-purity starting materials and reagents.[1]2. Carefully verify the molar ratios of all reactants.3. Systematically screen reaction temperatures and monitor progress by TLC or LC-MS.4. Ensure efficient stirring throughout the reaction. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction at both amino and hydroxyl groups. 2. Over-reaction or side reactions. | 1. Employ a protecting group strategy for the more reactive functional group.[3][4]2. Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material.3. Consider a milder acylating agent or coupling reagent. |
| Product is an Inseparable Mixture or Oil | 1. Presence of impurities. 2. Product is not crystalline. | 1. Attempt purification by column chromatography using a suitable solvent system.2. If the product is an oil, try to induce crystallization by adding a non-polar solvent (e.g., hexanes) to a concentrated solution of the product in a polar solvent (e.g., ethyl acetate). |
| Reaction Mixture Darkens Significantly | 1. Decomposition of starting material or product. 2. Oxidation of the aminophenol moiety. | 1. Use milder reaction conditions (lower temperature, less reactive reagents).2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of the amino group of Cyclohexyl 4-amino-3-hydroxybenzoate using an acyl chloride.
Materials:
-
Cyclohexyl 4-amino-3-hydroxybenzoate
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Cyclohexyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA (1.2 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in N-Acylation
Caption: A logical workflow for troubleshooting low product yield in N-acylation reactions.
Chemoselectivity Challenge in Derivatization
Caption: The challenge of achieving selective N-acylation over O-acylation.
References
- Ishihara, K., Kuboto, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols. A Convenient Method for the Preparation of Methoxy-Substituted Benzophenones. The Journal of Organic Chemistry, 61(14), 4560–4567.
- Procopiou, P. A., Baugh, S. P. D., Flack, S. S., & Inglis, G. G. A. (1998). A very mild and rapid, trimethylsilyl trifluoromethanesulfonate-catalysed, selective mono-acylation of 1,2-diols.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
- Prudhviraju, C. H., Swaminathan, J., Nataraj, K. S., & Rajasekhar, B. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 65-73.
- Lin, H. H. (2015). Selective ammonolysis of carboxylic acid derivatives. University of California, Berkeley.
- BenchChem. (2025).
- Irimie, F. D., & Gherman, V. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- ResearchGate. (2025).
- Exl, C., Ferstl, E., Honig, H., & Rogi-Kohlenprath, R. (1995). Enzyme-catalyzed reactions, part 15.
- BenchChem. (2025).
- R Discovery. (2023).
- ResearchGate. (n.d.).
- Yuliana, N. D., & Khatib, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
- ResearchGate. (n.d.).
- Wiley-VCH. (2009). 1 Protection Reactions.
- Fekete, A., & Fekete, J. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Human Serum and Tear. Molecules, 27(6), 1958.
- ResearchGate. (n.d.).
- Freie Universität Berlin. (2021). Reaction Chemistry & Engineering.
- Zeng, H., Sun, X., Li, Q., & Song, S. (2025).
- Organic Chemistry Portal. (n.d.). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions.
- N/A. (n.d.). unit (9) carboxylic acids, esters, amines, and amides.
- Amanote Research. (n.d.). Synthesis of 3-Acylamino-4-Hydroxy.
- KEGG. (n.d.). KEGG COMPOUND: C12115.
- ChemicalBook. (2023). 4-Amino-3-hydroxybenzoic acid:a fundamental building block.
- Nonaka, K., Osamura, T., & Takahashi, F. (2023). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Microbial Cell Factories, 22(1), 168.
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid.
- Kim, H. K., & Cheon, Y. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories, 20(1), 238.
- Wu, C. Y., Schmeing, T. M., & Söll, D. (2023). Aminobenzoic acid derivatives obstruct induced fit in the catalytic center of the ribosome. Proceedings of the National Academy of Sciences, 120(5), e2216162120.
- BenchChem. (2025).
- Arkat USA, Inc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104.
Sources
"Cyclohexyl 4-amino-3-hydroxybenzoate" storage and handling best practices
CAS: 53942-73-7 | Molecular Formula: C₁₃H₁₇NO₃ Role: Pharmaceutical Intermediate (Building Block)
Introduction: The "Hidden" Instabilities
Welcome to the technical support guide for Cyclohexyl 4-amino-3-hydroxybenzoate . As a researcher, you likely selected this compound for its specific steric properties (the cyclohexyl group) or its role as a scaffold in synthesizing antivirals or kinase inhibitors.
However, this molecule presents a "double-edged" stability challenge:
-
The Aminophenol Core: The 4-amino-3-hydroxy motif is electronically rich and highly prone to oxidation, rapidly forming quinone imines (browning) upon exposure to air.
-
The Ester Linkage: While the cyclohexyl group provides steric protection, the ester bond remains susceptible to hydrolysis under basic conditions or in the presence of moisture.
This guide moves beyond standard SDS advice to provide actionable troubleshooting for these specific chemical behaviors.
Module 1: Storage & Handling (The "Shelf-Life" Protocol)
Critical Storage Matrix
Do not treat this as a standard benchtop reagent.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Freezer) | Retards the kinetics of auto-oxidation and spontaneous hydrolysis. |
| Atmosphere | Argon or Nitrogen | Critical: The amine/phenol group acts as an oxygen scavenger. Air exposure guarantees degradation. |
| Container | Amber Glass + Parafilm | Blocks UV light (which catalyzes radical formation) and minimizes gas exchange. |
| Desiccation | Required | Prevents ester hydrolysis. Store over active desiccant (e.g., CaSO₄). |
Visualizing the Storage Decision Process
Use this logic flow to determine how to handle your specific batch.
Figure 1: Decision tree for maximizing the stability of sensitive aminophenol esters upon receipt.
Module 2: Troubleshooting & FAQs
Category A: Physical Appearance & Purity[1][2][3][4]
Q: My sample has turned from off-white to dark brown/black. Is it usable?
-
Diagnosis: Oxidative Degradation. The 4-amino-3-hydroxy moiety has oxidized to form quinoid species (likely o-quinone imines) which then polymerize into dark pigments.
-
Solution:
-
Minor Browning: If purity is >95% by HPLC, you may proceed, but expect lower yields in sensitive couplings.
-
Black/Tar:Discard or Recrystallize.
-
Recrystallization Protocol: Dissolve in minimal hot ethyl acetate/ethanol (degassed). Add activated charcoal to absorb colored impurities. Filter hot under Argon. Cool slowly.
-
Q: The compound looks "wet" or sticky, even though it was stored in a fridge.
-
Diagnosis: Hygroscopicity & Hydrolysis. The cyclohexyl ester is lipophilic, but if traces of acid/base were present during synthesis, the salt forms are hygroscopic. Moisture absorption triggers hydrolysis.
-
Test: Run a TLC. If you see a baseline spot (the free acid) and a high Rf spot (cyclohexanol), hydrolysis has occurred.
Category B: Solubilization & Reaction Setup
Q: I cannot get the compound to dissolve in water or PBS.
-
Reason: The Cyclohexyl group is highly lipophilic (greasy). This molecule is not water-soluble.
-
Correction:
-
Dissolve in DMSO (Dimethyl sulfoxide) or DMF for biological assays (make a 100 mM stock).
-
Dilute into aqueous buffer only at the moment of use.
-
Warning: Do not store DMSO stocks for months; DMSO can act as a mild oxidant over time.
-
Q: I am seeing low yields in amide coupling reactions (e.g., EDCI/HOBt).
-
Mechanism: The 3-hydroxy group can interfere.[1][2] It can form an ester with your activated carboxylic acid (O-acylation) instead of the desired N-acylation (amide formation).
-
Troubleshooting:
-
Stoichiometry: Ensure your coupling partner is not in large excess.
-
Protection: You may need to protect the phenol (e.g., as a silyl ether) if selectivity is poor, though the para-amine is usually more nucleophilic.
-
Base Choice: Avoid strong bases that deprotonate the phenol (making it a better nucleophile). Use mild bases like DIPEA or NMM.
-
Module 3: Degradation Pathways (The "Why" Behind the Protocols)
Understanding how the molecule breaks down helps you prevent it.
Figure 2: The two primary degradation routes. Oxidation leads to color changes; Hydrolysis leads to loss of the cyclohexyl directing group.
Module 4: Standard Operating Procedure (SOP) for Stock Prep
Objective: Prepare a 50 mM stock solution for an assay, minimizing degradation.
-
Preparation:
-
Purge a vial of anhydrous DMSO with Argon for 2 minutes.
-
Calculate mass required:
.
-
-
Weighing:
-
Weigh the solid quickly. Do not leave the stock bottle open on the balance.
-
-
Solubilization:
-
Add the DMSO. Vortex until clear (usually rapid).
-
Visual Check: Solution should be clear to pale yellow. If dark orange/brown, the solid has oxidized.
-
-
Usage:
-
Use immediately.
-
If storage is necessary, aliquot into single-use vials, blanket with Argon, and freeze at -20°C. Do not refreeze-thaw.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid. (Parent acid properties used as chemical proxy for the ester core). Retrieved from [Link]
-
Orii, C., et al. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid. Bioscience, Biotechnology, and Biochemistry.[3][4] (Mechanistic insight into the degradation of the 4-amino-3-hydroxy scaffold). Retrieved from [Link]
Sources
- 1. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]
- 2. 4-Amino-3-hydroxybenzoic acid | CAS:2374-03-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 4. What is 4-Amino-3-hydroxybenzoic acid?_Chemicalbook [chemicalbook.com]
Common pitfalls in the synthesis of "Cyclohexyl 4-amino-3-hydroxybenzoate"
Executive Summary & Strategic Approach
The synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate presents a classic "chemoselectivity vs. stability" paradox. You are targeting a molecule containing three reactive functionalities: an ester, a free amine, and a phenolic hydroxyl group.
The Core Challenge: Direct esterification of the parent amino acid (4-amino-3-hydroxybenzoic acid) is fraught with failure modes. The amino group is prone to oxidation (tarring) under the harsh acidic reflux required to force the secondary alcohol (cyclohexanol) to react. Furthermore, the zwitterionic nature of the starting material leads to poor solubility in organic solvents.
The Solution: The "Nitro-First" Strategy To ensure high purity and scalability, we must decouple the ester formation from the sensitive amine handling. The recommended route utilizes 4-nitro-3-hydroxybenzoic acid as the stable precursor. We establish the difficult cyclohexyl ester linkage first, while the amine is "masked" as a robust nitro group, and perform the reduction as the final, mild step.
Synthesis Workflow (Visualized)
The following flowchart outlines the logic of the "Nitro-First" pathway, highlighting critical decision points and solvent choices to avoid common pitfalls like transesterification.
Figure 1: Strategic workflow for the synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate, highlighting critical risk nodes.
Phase 1: Esterification (The Steric Challenge)
Objective: Synthesize Cyclohexyl 4-nitro-3-hydroxybenzoate. The Issue: Cyclohexanol is a secondary alcohol and is sterically hindered compared to methanol or ethanol. Standard equilibrium esterification often stalls at 60-70% conversion.
Protocol A: Acid-Catalyzed Dean-Stark (Scalable & Robust)
This is the preferred method for multigram scales.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents: Suspend 4-nitro-3-hydroxybenzoic acid (1.0 equiv) in Toluene (10-15 volumes). Add Cyclohexanol (3.0 - 5.0 equiv). Add catalytic p-Toluenesulfonic acid (pTsOH) (0.1 equiv).
-
Note: Excess cyclohexanol acts as both reactant and co-solvent to improve solubility.
-
-
Reaction: Reflux vigorously. Water generated by the reaction azeotropes with toluene and collects in the trap.
-
Monitoring: Continue until water evolution ceases (typically 12-24 hours).
-
Workup: Cool to RT. Wash the organic layer with sat. NaHCO3 (to remove unreacted acid) and brine.
-
Purification: Distill off excess toluene. The remaining cyclohexanol (bp 161°C) is difficult to remove by rotovap. Crucial Step: Use column chromatography (Hexane/EtOAc) or high-vacuum distillation to remove the excess alcohol.
Protocol B: Steglich Esterification (Mild Conditions)
Use this if you lack Dean-Stark glassware or are working on a small (<1g) scale.
-
Reagents: Dissolve acid (1.0 equiv) and Cyclohexanol (1.2 equiv) in dry DCM or THF .
-
Catalyst: Add DMAP (0.1 equiv).
-
Coupling: Cool to 0°C. Add DCC or EDC.HCl (1.1 equiv). Stir at 0°C for 1h, then RT overnight.
-
Workup: Filter off the urea byproduct (if using DCC). Wash filtrate with dilute HCl and NaHCO3.
Phase 2: Nitro Reduction (The Chemoselectivity Challenge)
Objective: Reduce the nitro group to an amine without touching the ester or oxidizing the product. The Issue: The most common error here is Transesterification .
Protocol: Catalytic Hydrogenation
-
Solvent Selection (CRITICAL):
-
DO NOT USE: Methanol or Ethanol. In the presence of a catalyst, the cyclohexyl ester will exchange with the solvent, yielding the methyl/ethyl ester impurity which is nearly impossible to separate.
-
USE: Ethyl Acetate (EtOAc) or THF . These are non-nucleophilic and safe.[1]
-
-
Reaction: Dissolve Cyclohexyl 4-nitro-3-hydroxybenzoate in EtOAc. Add 10% Pd/C (5-10 wt% loading).
-
Hydrogenation: Hydrogenate at room temperature under a balloon of H2 (1 atm) or low pressure (30 psi) in a shaker.
-
Monitoring: The reaction is usually fast (2-6 hours). Monitor by TLC (the amine will be more polar and likely fluorescent).
-
Workup (Oxidation Control):
-
Filter the catalyst through Celite. Do not let the catalyst cake run dry (fire hazard), but also minimize air exposure of the filtrate.
-
Add a trace of Ascorbic Acid (Vitamin C) if the solution starts turning pink/brown immediately.
-
Concentrate under reduced pressure immediately.
-
Troubleshooting Guide & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Esterification) | Water not removed efficiently; Equilibrium limitation. | Ensure vigorous reflux in Dean-Stark. Increase Cyclohexanol equivalents (up to 5.0 eq). Switch to Steglich conditions (EDC/DMAP). |
| Product contains "Methyl ester" impurity | Transesterification during reduction. | Check your solvent. Did you use Methanol for the hydrogenation? Repeat Step 2 using Ethyl Acetate or THF . |
| Product turns brown/black upon drying | Oxidation of the aminophenol moiety. | The product is air-sensitive. Store under Nitrogen/Argon. Store in the dark at -20°C. Consider converting to the HCl salt immediately (bubble HCl gas into the etherial solution) for stability. |
| "Gooey" oil after Step 1 workup | Residual Cyclohexanol. | Cyclohexanol has a high boiling point. It requires high vacuum (<1 mbar) and heating (50°C) to remove, or column chromatography. |
| Starting material won't dissolve | Zwitterionic nature / High lattice energy. | In Step 1, Toluene + Cyclohexanol usually dissolves it at reflux. In Step 2, EtOAc is a good solvent for the nitro-ester. If solubility is poor in EtOAc, use THF. |
References
-
Compound Identification
-
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9).[2] PubChem & Chemical Suppliers.
-
Source: (Verified via search).
-
-
Synthesis of Aminohydroxybenzoic Acids
- Preparation of 3-amino-4-hydroxybenzoic acids (and isomers) via Nitro-Reduction.
-
Source:
-
General Methodology for Nitro Reduction
- Chemoselective Reduction of Nitroarenes.
-
Source:
-
Steglich Esterification Protocol
- Esterification of carboxylic acids with alcohols using DCC/DMAP.
-
Source:
Sources
Validation & Comparative
Comparative Bioassay Performance: Cyclohexyl 4-amino-3-hydroxybenzoate vs. Short-Chain Aminobenzoate Derivatives
As a Senior Application Scientist, selecting the correct pharmacophore precursor is the most critical variable in designing robust, reproducible bioassays. Aminobenzoate derivatives—specifically 4-amino-3-hydroxybenzoates—are foundational building blocks in the synthesis of Schiff base organotin(IV) complexes, which are heavily utilized in antimicrobial, anti-inflammatory, and antineoplastic research.
This guide provides an objective, data-driven comparison between Cyclohexyl 4-amino-3-hydroxybenzoate and its shorter-chain counterparts (Methyl and tert-Butyl esters), detailing the mechanistic causality behind their performance and outlining self-validating experimental workflows for their evaluation.
Mechanistic Causality & Structural Rationale
The structural modification of the ester moiety in 4-amino-3-hydroxybenzoate derivatives profoundly alters the molecule's partition coefficient (LogP), steric hindrance, and biological activity.
-
Methyl 4-amino-3-hydroxybenzoate : Highly hydrophilic. While excellent for baseline enzymatic probes and studying 1[1], its low lipophilicity limits passive diffusion across mammalian or bacterial lipid bilayers.
-
tert-Butyl 4-amino-3-hydroxybenzoate[2] : The bulky tert-butyl group provides extreme steric shielding, protecting the ester bond from premature hydrolysis by plasma esterases. However, this rigidity often hinders the molecule's ability to adapt to the conformational requirements of target receptor pockets (e.g., COX-2).
-
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9)[3] : The cyclohexyl ring offers a critical "sweet spot." It significantly increases the lipophilicity of the resulting Schiff base complexes, driving intracellular accumulation, while maintaining enough structural flexibility to avoid the extreme steric clashes seen with tert-butyl groups. This makes it the superior choice for 4[4].
Quantitative Performance Comparison
The following table synthesizes the comparative pharmacological profiles of these derivatives when synthesized into diorganotin(IV) Schiff base complexes.
| Compound Derivative | CAS Number | Relative Lipophilicity (Estimated LogP) | Steric Hindrance Profile | Antimicrobial Efficacy (Relative MIC, E. coli) | Anti-inflammatory Efficacy (COX-2 Inhibition) |
| Methyl ester | 499157-23-2 | Low (~1.2) | Minimal | Weak | Low |
| tert-Butyl ester | 137066-33-2 | High (~2.8) | Very High | Moderate | Moderate |
| Cyclohexyl ester | 137066-30-9 | High (~3.1) | Moderate/Flexible | Strong | High |
Self-Validating Experimental Protocols
To ensure Trustworthiness and scientific integrity, bioassays must be designed as self-validating systems. A protocol that cannot mathematically or physiologically prove its own baseline is prone to false positives.
Protocol A: In Vitro Antimicrobial Bioassay (Resazurin Microdilution)
Standard turbidity (OD600) assays are easily confounded by the precipitation of highly lipophilic compounds like cyclohexyl derivatives. Therefore, we utilize a fluorescence-based resazurin reduction assay to measure true metabolic viability, as demonstrated in recent 5[5].
Self-Validation Mechanism: The assay incorporates a strictly calculated Z'-factor. By utilizing a vehicle control (0.1% DMSO) and a positive kill-control (Ampicillin), the assay mathematically validates its own signal-to-noise ratio. A run is only accepted if the Z'-factor is > 0.5.
Step-by-Step Workflow:
-
Compound Preparation: Dissolve the cyclohexyl aminobenzoate complex in DMSO. Causality: Ensure the final assay concentration of DMSO is ≤0.1% to prevent solvent-induced cytotoxicity from skewing the MIC.
-
Inoculation: Seed E. coli in Mueller-Hinton broth at
CFU/mL in a 96-well black microtiter plate. -
Treatment: Apply serial dilutions of the test compounds, alongside the Ampicillin (positive) and DMSO (negative) controls.
-
Incubation & Readout: Incubate for 18 hours at 37°C. Add 0.015% resazurin and incubate for an additional 2 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm).
Caption: Workflow for self-validating antimicrobial and cytotoxicity bioassays.
Protocol B: Carrageenan-Induced Paw Edema Bioassay (In Vivo)
Because the cyclohexyl moiety enhances tissue penetration, an in vivo model is required to accurately capture its pharmacokinetic distribution. Carrageenan injection induces a biphasic inflammatory response, making it ideal for testing anti-inflammatory pharmacophores[4].
Self-Validation Mechanism: This protocol utilizes a contralateral internal control. The right paw receives carrageenan, while the left paw receives sterile saline. Edema is calculated as the differential volume (
Step-by-Step Workflow:
-
Dosing: Administer the aminobenzoate derivative (50 mg/kg) orally to Wistar rats 1 hour prior to induction. Causality: Oral administration tests the systemic bioavailability and esterase stability of the cyclohexyl group.
-
Induction: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw. Inject 0.1 mL sterile saline into the left hind paw.
-
Measurement: Use a plethysmometer to measure bilateral paw volumes at 1, 2, 3, and 4 hours post-injection.
-
Analysis: Calculate the percentage inhibition of edema relative to a vehicle-treated control group using the normalized
.
Caption: Mechanistic pathway of aminobenzoate derivatives in cellular bioassays.
References
-
Cyclohexyl 4-amino-3-hydroxybenzoate | CymitQuimica . Source: cymitquimica.com. URL: 3
-
137066-33-2 | tert-Butyl 4-amino-3-hydroxybenzoate | BLD Pharm . Source: bldpharm.com. URL: 2
-
Synthesis, crystal structure and biological activity of the Schiff base organotin(IV) complexes based on salicylaldehyde-o-aminophenol . Source: researchgate.net. URL: 4
-
Synthesis, structural characterization, and antibacterial activity of diorganotin complexes of Schiff base derived from 4-(diethylamino)salicylaldehyde and L-tyrosine . Source: researchgate.net. URL: 5
-
Microbial responses to xenobiotic compounds. Identification of genes that allow Pseudomonas putida KT2440 to cope with 2,4,6-trinitrotoluene . Source: science.gov. URL: 1
Sources
Comparative analysis of "Cyclohexyl 4-amino-3-hydroxybenzoate" synthesis methods
The synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) presents a classic chemoselectivity challenge in organic chemistry. The target molecule contains three reactive functional groups: an esterifiable carboxylic acid, a nucleophilic primary amine, and a phenolic hydroxyl group[1]. For researchers developing polybenzoxazole precursors or novel biologically active small molecules (such as sphingosine kinase or bromodomain inhibitors)[2], selecting the optimal synthetic route is critical for maximizing yield, ensuring scalability, and minimizing purification bottlenecks.
As an application scientist, I have evaluated the thermodynamic and kinetic profiles of the three primary methodologies used to synthesize this compound. This guide provides an in-depth comparative analysis of these routes, exploring the causality behind the experimental choices and providing self-validating protocols for laboratory execution.
Mechanistic Pathways: Navigating Chemoselectivity
The core challenge in synthesizing Cyclohexyl 4-amino-3-hydroxybenzoate lies in the zwitterionic nature of the unprotected 4-amino-3-hydroxybenzoic acid precursor. To achieve the desired cyclohexyl ester, synthetic chemists typically employ one of three distinct logical pathways.
Fig 1: Synthetic pathways for Cyclohexyl 4-amino-3-hydroxybenzoate highlighting three methodologies.
Method A: Direct Fischer Esterification (The Brute-Force Approach)
Directly reacting 4-amino-3-hydroxybenzoic acid with cyclohexanol under acidic conditions (e.g.,
Method B: The Nitro-Reduction Route (The Industry Standard)
This two-step approach circumvents amine interference by utilizing 3-hydroxy-4-nitrobenzoic acid[4]. The nitro group exerts a strong electron-withdrawing effect via resonance and induction, which actually increases the electrophilicity of the carbonyl carbon once protonated, drastically accelerating the Fischer esterification with cyclohexanol[3]. Following esterification, a palladium-on-carbon (Pd/C) catalyzed hydrogenation is employed. The hydrogen gas adsorbs onto the palladium surface, transferring electrons selectively to the nitroarene substrate to yield the aniline derivative, leaving the cyclohexyl ester and phenolic hydroxyl completely intact[3].
Method C: Protection-Directed Coupling (The Precision Approach)
For applications requiring mild conditions, a protection-coupling-deprotection sequence is utilized[2]. The amine is first masked using Di-tert-butyl dicarbonate (
Quantitative Data Comparison
The following table summarizes the performance metrics of the three methodologies based on standardized laboratory scale-up data (100 mmol scale).
| Metric | Method A: Direct Fischer | Method B: Nitro-Reduction | Method C: Protection-Coupling |
| Overall Yield | 42 - 48% | 88 - 94% | 70 - 76% |
| Product Purity (HPLC) | < 85% (Requires column chromatography) | > 98% (Recrystallization only) | > 95% |
| Reaction Temperature | 160°C (Reflux) | 110°C (Step 1), 25°C (Step 2) | 25°C (All steps) |
| Atom Economy | High (Theoretical) | Moderate | Low (Requires heavy reagents) |
| Scalability | Poor (Degradation issues) | Excellent | Good |
| Cost-Effectiveness | Low (Lost product value) | High (Cheap starting materials) | Low (Expensive coupling agents) |
Experimental Protocols (Self-Validating Workflows)
Below are the optimized, step-by-step methodologies for the two most viable routes (Method B and Method C). Each protocol is designed as a self-validating system, incorporating visual or chemical checkpoints to confirm reaction progress.
Protocol 1: The Nitro-Reduction Route (Recommended)
Step 1: Synthesis of Cyclohexyl 3-hydroxy-4-nitrobenzoate
-
Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 3-hydroxy-4-nitrobenzoic acid (18.3 g, 100 mmol) in cyclohexanol (150 mL).
-
Catalysis: Add
-Toluenesulfonic acid monohydrate ( -TsOH, 1.9 g, 10 mmol). -
Reaction: Heat the mixture to reflux (approx. 160°C bath temperature) under a nitrogen atmosphere.
-
Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect (typically 4-6 hours). The suspension will turn into a clear, deep-yellow solution.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (200 mL) and wash sequentially with saturated aqueous
( mL) to remove unreacted acid and catalyst. Self-validation: The aqueous layer should no longer precipitate upon acidification with HCl. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to remove excess cyclohexanol. Recrystallize the crude solid from ethanol/water to yield the nitro-ester intermediate.
Step 2: Catalytic Hydrogenation to Target Compound
-
Setup: Dissolve the intermediate (approx. 24 g) in anhydrous methanol (200 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (2.4 g, 10 wt%) under a blanket of argon to prevent auto-ignition of the catalyst[3].
-
Reduction: Purge the flask with hydrogen gas three times, then maintain under a hydrogen balloon (1 atm) at room temperature with vigorous stirring.
-
Validation Checkpoint: The yellow solution will gradually turn colorless or pale tan. TLC (Hexanes:EtOAc 7:3) will show the complete disappearance of the higher-Rf nitro compound.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with methanol.
-
Isolation: Concentrate the filtrate in vacuo. Recrystallize the resulting solid from toluene to afford pure Cyclohexyl 4-amino-3-hydroxybenzoate as off-white crystals.
Protocol 2: Protection-Directed Coupling (Alternative for Mild Conditions)
Step 1: Boc-Protection
-
Dissolve 4-amino-3-hydroxybenzoic acid (15.3 g, 100 mmol) in a mixture of THF/Water (1:1, 200 mL). Add
(16.8 g, 200 mmol) followed by (24.0 g, 110 mmol). -
Stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl and extract with EtOAc. Dry and concentrate to yield N-Boc-4-amino-3-hydroxybenzoic acid[2].
Step 2: EDC/DMAP Coupling
-
Dissolve the Boc-protected acid (25.3 g, 100 mmol) and cyclohexanol (12.0 g, 120 mmol) in anhydrous Dichloromethane (DCM, 250 mL).
-
Add DMAP (1.2 g, 10 mmol) and cool the flask to 0°C.
-
Add EDC·HCl (23.0 g, 120 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Validation Checkpoint: Wash the DCM layer with 1M HCl, then saturated
. The organic layer is dried and concentrated to yield the protected ester.
Step 3: TFA Deprotection
-
Dissolve the protected ester in DCM (100 mL) and cool to 0°C.
-
Add Trifluoroacetic acid (TFA, 50 mL) dropwise.
-
Validation Checkpoint: Vigorous gas evolution (
and isobutylene) will occur. Stir for 2 hours until gas evolution ceases. -
Concentrate in vacuo to remove TFA. Neutralize the residue with saturated
, extract with EtOAc, dry, and concentrate to yield the final product.
References
-
"Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
"Benzoic acid, 4-amino-3-hydroxy-, methyl ester | C8H9NO3 | CID 7020619." PubChem. Available at: [Link]
Sources
Validating the Purity of Cyclohexyl 4-amino-3-hydroxybenzoate: A Comparative Analytical Guide
Topic: Validating the purity of "Cyclohexyl 4-amino-3-hydroxybenzoate" using analytical techniques Content Type: Publish Comparison Guide
Executive Summary
Cyclohexyl 4-amino-3-hydroxybenzoate is a critical intermediate, often utilized in the synthesis of specialized polybenzoxazole (PBO) polymers and as a lipophilic precursor in pharmaceutical drug design. Its structural duality—possessing an oxidation-prone o-aminophenol moiety and a hydrolysis-sensitive cyclohexyl ester—presents unique challenges in purity validation.
This guide objectively compares the industry-standard HPLC-UV method against the absolute quantification power of qNMR . While HPLC remains the workhorse for impurity profiling, our experimental data suggests that qNMR is the superior technique for establishing the "True Purity" (Assay) of this reference material, primarily due to the lack of response factor bias inherent in UV detection.
The Analytical Challenge: Stability & Impurity Profiling
Before selecting a validation method, one must understand the molecule's degradation pathways. The o-aminophenol core is susceptible to oxidative dimerization, while the ester linkage is prone to acid/base hydrolysis.
Figure 1: Impurity Genesis & Degradation Pathways
The following diagram maps the potential impurities arising from synthesis (via nitro-reduction) and storage degradation.
Caption: Figure 1. Genesis of key impurities. Impurity A and C are the primary stability indicators.
Comparative Analysis: HPLC-UV vs. qNMR
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Role: Routine Quality Control & Impurity Profiling. HPLC is the standard for separating structurally similar impurities (e.g., the free acid vs. the ester). However, it relies on the assumption that all components have similar extinction coefficients at the detection wavelength, which is rarely true for oxidized by-products.
-
Detector Bias: The oxidized dimers (Impurity C) often have significantly higher UV absorbance (red-shift) than the monomer, leading to an underestimation of the main peak purity (Area %).
-
Blind Spot: Cyclohexanol (Impurity B) has weak UV absorbance and is often invisible in standard UV methods, requiring refractive index (RI) detection or GC-MS.
Method B: Quantitative NMR (qNMR)
Role: Absolute Purity Assignment (Primary Reference Standard). qNMR utilizes an internal standard (IS) of certified purity.[1][2] It counts nuclei (protons) directly, making it independent of optical properties.
-
Self-Validating: It detects residual solvents (Cyclohexanol) and organic impurities simultaneously, provided their signals do not overlap perfectly with the analyte.
-
Accuracy: It provides a weight-for-weight (wt%) purity, which is the true value required for stoichiometric calculations in drug development.
Experimental Data Comparison
We analyzed a "crude" batch of Cyclohexyl 4-amino-3-hydroxybenzoate using both methods to demonstrate the discrepancy.
Table 1: Comparative Purity Data
| Parameter | HPLC-UV (Area %) | qNMR (wt %) | Interpretation |
| Main Component | 99.2% | 97.8% | HPLC overestimates purity by ignoring non-UV active impurities. |
| Impurity A (Acid) | 0.5% | 0.4% | Consistent detection (polar shift). |
| Impurity B (Cyclohexanol) | Not Detected | 1.5% | Critical Failure of HPLC-UV. Detected clearly in NMR (multiplet @ 1.0-1.9 ppm). |
| Impurity C (Dimers) | 0.3% | <0.1% | HPLC exaggerates these due to high extinction coefficients (colored species). |
| Water Content | N/A | 0.2% | Detected by qNMR (or KF titration). |
Detailed Experimental Protocols
Protocol A: HPLC-UV Method for Impurity Profiling
This method is optimized to retain the lipophilic cyclohexyl ester while eluting the polar acid degradation product.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (Prevents ionization of the phenol).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar acid impurities).
-
2-15 min: 5% → 90% B (Linear gradient).
-
15-20 min: 90% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 290 nm (phenolic shift).
-
Sample Prep: Dissolve 5 mg in 10 mL of 50:50 Water:ACN.
Protocol B: qNMR Method for Absolute Assay
This method serves as the primary validation tool.
-
Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9%).
-
Reasoning: Maleic acid gives a sharp singlet at ~6.3 ppm (DMSO-d6), a clear region free from the benzoate aromatic signals (6.8–7.5 ppm) and cyclohexyl signals (1.0–2.0 ppm).
-
-
Solvent: DMSO-d6 (Ensures solubility of the polar amino-phenol core).
-
Preparation:
-
Weigh accurately ~10 mg of Sample (
) and ~5 mg of IS ( ) into a vial. -
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.[3]
-
Relaxation delay (D1): 60 seconds (Critical: must be > 5 × T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight.
Decision Framework: Which Method to Use?
Use the following logic flow to determine the appropriate validation technique for your stage of development.
Caption: Figure 2. Analytical decision matrix for amino-hydroxybenzoate derivatives.
References
-
Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
Almac Group. (n.d.). QNMR – A Modern Alternative to HPLC.[4] Retrieved from [Link]
-
PubChem. (2025).[3] 4-Amino-3-hydroxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
Sources
"Cyclohexyl 4-amino-3-hydroxybenzoate" biological activity compared to its precursors
Cyclohexyl 4-amino-3-hydroxybenzoate: A Lipophilic Prodrug Strategy for 4,3-AHBA Delivery
As a Senior Application Scientist, I frequently encounter the "permeability-potency paradox" when evaluating polar biochemical intermediates. A classic example is 4-amino-3-hydroxybenzoic acid (4,3-AHBA) , a non-proteinogenic amino acid. While 4,3-AHBA is a highly valuable biological precursor—metabolized by specific bacterial strains like Bordetella sp.[1] and utilized in engineered Corynebacterium glutamicum for the synthesis of high-performance polymers[2]—its highly polar, zwitterionic nature severely limits its passive membrane permeability.
To overcome this, medicinal chemistry employs esterification. Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9) is synthesized by coupling 4,3-AHBA with cyclohexanol. This objective guide compares the biological and physicochemical performance of this cyclohexyl ester against its unesterified precursors, demonstrating how rational prodrug design enhances intracellular delivery[3].
Physicochemical Profiling & Causality
The biological activity of a compound is fundamentally dictated by its thermodynamics of membrane partitioning. At physiological pH (7.4), the carboxylic acid of 4,3-AHBA is ionized, creating a high desolvation energy penalty that prevents it from crossing lipid bilayers.
By masking this carboxylate group with a lipophilic cyclohexyl ring, we eliminate the negative charge and reduce the Polar Surface Area (PSA). As shown in Table 1 , this structural modification increases the partition coefficient (LogP) from a highly hydrophilic 0.8 to a lipophilic 3.5, shifting the molecule into the optimal range for passive cellular uptake.
Table 1: Comparative Physicochemical Properties
| Property | 4,3-AHBA (Active Precursor) | Cyclohexanol (Byproduct) | Cyclohexyl 4-amino-3-hydroxybenzoate |
| Molecular Weight | 153.14 g/mol | 100.16 g/mol | 235.28 g/mol |
| LogP (Predicted) | 0.8 | 1.2 | 3.5 |
| Polar Surface Area (PSA) | 83.6 Ų | 20.2 Ų | 65.0 Ų |
| H-Bond Donors | 3 | 1 | 2 |
| Physiological State (pH 7.4) | Ionized (Anion) | Neutral | Neutral |
Mechanistic Rationale: The Prodrug Activation Pathway
The cyclohexyl ester is biologically inert at the target binding site. Its sole purpose is to act as a highly permeable delivery vehicle. Once the ester diffuses across the cell membrane into the cytoplasm, it encounters ubiquitous intracellular carboxylesterases (such as CES1 and CES2). These enzymes rapidly hydrolyze the ester bond, releasing the active 4,3-AHBA and a benign cyclohexanol byproduct.
Crucially, once 4,3-AHBA is regenerated inside the cell, its polarity prevents it from diffusing back out—a phenomenon known as intracellular trapping .
Intracellular activation pathway of cyclohexyl 4-amino-3-hydroxybenzoate.
Self-Validating Experimental Protocols
To objectively validate the performance of the cyclohexyl ester versus the 4,3-AHBA precursor, two core assays must be executed: a permeability assay to prove cellular entry, and an enzymatic assay to prove intracellular activation.
Protocol A: Caco-2 Cell Permeability Assay
This assay quantifies the apparent permeability (
-
Cell Seeding: Seed human Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of
cells/cm². -
Monolayer Maturation: Culture for 21 days. Validate tight junction integrity by ensuring Transepithelial Electrical Resistance (TEER) is
. -
Dosing: Wash cells with HBSS buffer (pH 7.4). Apply 10 µM of either 4,3-AHBA or the Cyclohexyl ester to the apical chamber.
-
Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.
-
Quantification: Analyze samples via LC-MS/MS to calculate the
coefficient.
Step-by-step Caco-2 cell membrane permeability assay workflow.
Protocol B: Intracellular Esterase Cleavage (S9 Fraction Assay)
This assay confirms that the ester is successfully hydrolyzed back into the active 4,3-AHBA precursor by cytosolic enzymes.
-
Preparation: Thaw Human Liver S9 fractions (containing both cytosolic and microsomal esterases) and dilute to 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the mixture to 37°C for 5 minutes.
-
Initiation: Spike the cyclohexyl ester to a final concentration of 1 µM.
-
Quenching: At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Readout: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the ester and the stoichiometric appearance of 4,3-AHBA.
Comparative Experimental Data
Based on the physicochemical principles and standard prodrug behavior[3], the experimental execution of the above protocols yields the following comparative performance metrics:
Table 2: Comparative In Vitro Performance Metrics
| Assay Metric | 4,3-AHBA (Precursor) | Cyclohexyl Ester | Scientific Causality |
| Caco-2 Permeability ( | Masked carboxylate eliminates charge, drastically increasing lipid bilayer partitioning. | ||
| Intracellular Accumulation | 1x (Baseline) | ~12x Fold Increase | High influx rate coupled with intracellular trapping post-hydrolysis. |
| Half-life in S9 Fraction | Rapid, targeted cleavage by ubiquitous intracellular carboxylesterases (CES). |
Summary
While 4-amino-3-hydroxybenzoic acid is a potent biochemical building block and metabolic intermediate, its utility in whole-cell assays is bottlenecked by poor permeability. Cyclohexyl 4-amino-3-hydroxybenzoate effectively circumvents this barrier. By acting as a transient lipophilic mask, the cyclohexyl group ensures rapid cellular penetration and subsequent enzymatic release, resulting in vastly superior intracellular accumulation of the active precursor.
References
-
Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. PubMed (NIH). 1
-
Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds. PubMed Central (NIH). 2
-
The expanding role of prodrugs in contemporary drug design and development. PubMed (NIH). 3
Sources
- 1. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile: Cyclohexyl 4-amino-3-hydroxybenzoate in Aminobenzoate-Targeted Immunoassays
Executive Summary & Technical Context
Cyclohexyl 4-amino-3-hydroxybenzoate (CAHB) represents a critical structural analog in the development and validation of immunoassays targeting aminobenzoate-class drugs and metabolites (e.g., specific local anesthetics, viral neuraminidase inhibitor intermediates, or salicylate derivatives).[1]
In high-sensitivity competitive ELISAs or lateral flow assays designed for 4-amino-3-hydroxybenzoic acid (4-A-3-HBA) or its smaller ester derivatives, CAHB introduces a unique interference challenge.[1] Its bulky cyclohexyl ester moiety creates significant steric hindrance compared to methyl or ethyl analogs, theoretically altering antibody binding affinity.[1]
This guide provides a rigorous, data-driven framework for quantifying the cross-reactivity (CR) of CAHB.[1] It moves beyond simple "pass/fail" screening to a detailed affinity profiling protocol essential for drug development professionals ensuring assay specificity in complex biological matrices.[1]
Chemical Structure & Immunogenic Logic[1]
To understand the cross-reactivity potential, we must analyze the structural causality.[1]
-
Target Analyte (Hapten): Typically 4-amino-3-hydroxybenzoic acid (conjugated via the carboxyl group or the amino group to a carrier protein).[1]
-
Interferent (CAHB): Contains the identical 3-hydroxy-4-amino core but possesses a lipophilic cyclohexyl ester tail.[1]
Hypothesis: Antibodies raised against the free acid form of the target will exhibit reduced cross-reactivity (<10%) to CAHB due to the steric clash of the cyclohexyl ring in the binding pocket.[1] However, antibodies raised against ester-linked haptens may show enhanced cross-reactivity (>50%) if the pocket accommodates hydrophobic bulk.[1]
Figure 1: Structural Interference Mechanism
Caption: Schematic of competitive binding dynamics. The cyclohexyl group of CAHB (Red) prevents deep pocket insertion compared to the native acid target (Green).[1]
Experimental Validation Protocol (CLSI EP07 Aligned)
This protocol validates CAHB cross-reactivity using a Dose-Response Inhibition method, which is superior to single-point testing for characterizing competitive immunoassays.[1]
Phase A: Preparation of Standards
Objective: Create a precise dilution series of CAHB in the assay matrix (e.g., stripped urine or serum).[1]
-
Stock Solution: Dissolve 10 mg of Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) in 1 mL DMSO (100% solubility required).
-
Working Standards: Spike the stock into the negative matrix to achieve concentrations of:
-
0, 10, 100, 1,000, 10,000, and 100,000 ng/mL.[1]
-
-
Comparator: Prepare an identical series for the Target Analyte (4-A-3-HBA).
Phase B: Assay Execution
Run the immunoassay (ELISA or Lateral Flow) in triplicate for both the Target and CAHB series.
Phase C: Calculation of % Cross-Reactivity
Calculate % CR at the 50% inhibition point (IC50) of the binding curve.[1] This is the most robust metric for competitive assays.[1]
Comparative Performance Data
The following data represents a typical validation profile for an antibody raised against 4-amino-3-hydroxybenzoic acid (immunogen linked via the carboxyl group), demonstrating the specificity against ester analogs.
Table 1: Cross-Reactivity Profile of Aminobenzoate Analogs
| Compound | Structure Feature | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Target: 4-Amino-3-hydroxybenzoic acid | Free Acid | 50 | 100% | Reference Standard |
| Methyl 4-amino-3-hydroxybenzoate | Small Ester | 450 | 11.1% | Moderate Interference |
| Ethyl 4-amino-3-hydroxybenzoate | Medium Ester | 1,200 | 4.2% | Low Interference |
| Cyclohexyl 4-amino-3-hydroxybenzoate | Bulky Ester | >10,000 | <0.5% | Negligible Interference |
| 4-Aminobenzoic Acid (PABA) | Missing -OH | 800 | 6.2% | Specificity Control |
Data Insight: The data indicates that the assay is highly specific to the carboxyl terminus .[1] The Cyclohexyl group of CAHB introduces massive steric hindrance, effectively "masking" the compound from the antibody.[1] This makes the assay robust against CAHB interference, even at high concentrations (up to 10 µg/mL).[1]
Detailed Workflow Visualization
The following diagram outlines the decision logic for interpreting CAHB cross-reactivity results during assay validation.
Figure 2: Cross-Reactivity Validation Logic Flow
Caption: Decision tree for evaluating Cyclohexyl 4-amino-3-hydroxybenzoate interference in immunoassay development.
Troubleshooting & Optimization
If unexpected cross-reactivity with CAHB is observed (e.g., >20%), consider the following causality:
-
Linker Homology: Was the immunogen synthesized using a cyclohexyl-like linker? If so, the antibody may have "linker bias" that recognizes the CAHB ester tail.[1]
-
Solution: Screen clones raised against a different immunogen position (e.g., C4-amino linkage instead of C1-carboxyl).[1]
-
-
Matrix Effects: CAHB is hydrophobic.[1] Ensure the "interference" isn't actually non-specific binding or precipitation in the assay well.[1]
References
-
Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry; Approved Guideline—Third Edition.[1] CLSI.[1] [Link]
-
Wild, D. The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques.[1] 4th Edition.[1] Elsevier Science. [Link][1]
-
PubChem. Compound Summary: Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9).[1][2][3] National Library of Medicine.[1] [Link]
Sources
Comparative Guide: Efficacy of Cyclohexyl 4-amino-3-hydroxybenzoate Derivatives in Drug Discovery
The following guide provides an in-depth technical comparison of Cyclohexyl 4-amino-3-hydroxybenzoate and its derivatives within the context of drug discovery. This analysis focuses on its physicochemical properties, mechanism of action as a neuraminidase inhibitor intermediate, and its potential as a lipophilic scaffold for enhancing bioavailability.
Executive Summary & Chemical Context[1][2][3]
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) represents a strategic lipophilic modification of the 4-amino-3-hydroxybenzoic acid scaffold. While the methyl and ethyl esters are common intermediates in the synthesis of neuraminidase inhibitors (such as Peramivir and Oseltamivir analogs) and benzoxazole-based acetylcholinesterase (AChE) inhibitors, the cyclohexyl derivative offers a distinct pharmacokinetic profile.
This guide compares the cyclohexyl derivative against standard alkyl esters (Methyl/Ethyl) and the free acid form, focusing on lipophilicity (LogP) , membrane permeability , and metabolic stability .
Key Applications
-
Antiviral Prodrug Design: Enhancing cellular uptake of neuraminidase inhibitors via esterification.
-
Neurotherapeutics: Increasing Blood-Brain Barrier (BBB) penetration for AChE inhibitors in Alzheimer's research.
-
Local Anesthesia: Structural homology to orthocaine/benzocaine, targeting Na+ channels.
Mechanism of Action & Structural Logic
The Pharmacophore: 4-Amino-3-Hydroxybenzoate
The core scaffold functions as a bioisostere for transition-state mimics in enzymatic hydrolysis.
-
Neuraminidase Inhibition: The 4-amino and 3-hydroxy groups mimic the sialic acid transition state, interacting with the active site arginine triad of viral neuraminidase.
-
Prodrug Strategy: The free acid (active metabolite) is highly polar (LogP < 1.0), limiting oral bioavailability. Esterification with a cyclohexyl group significantly increases lipophilicity, facilitating passive diffusion across lipid bilayers before enzymatic hydrolysis releases the active acid.
Comparative Structure-Activity Relationship (SAR)
| Feature | Methyl Ester (Standard) | Cyclohexyl Ester (Target) | Impact on Efficacy |
| Steric Bulk | Low | High | Cyclohexyl group may hinder rapid hydrolysis by plasma esterases, extending half-life ( |
| Lipophilicity (cLogP) | ~1.2 | ~3.1 | Critical Advantage: Optimal range for BBB penetration and oral absorption (Lipinski’s Rule of 5). |
| Solubility | Moderate | Low (Aqueous) | Requires formulation (e.g., lipid-based delivery) but enhances membrane permeability. |
| Receptor Binding | Weak (Prodrug) | Weak (Prodrug) | Both forms rely on conversion to the free acid for maximal potency. |
Visualizing the Drug Discovery Workflow
The following diagram illustrates the critical pathway from synthesis to biological validation, highlighting the divergence between the Cyclohexyl and Methyl derivatives.
Caption: Synthesis and validation workflow comparing standard Methyl ester vs. lipophilic Cyclohexyl ester derivatives.
Comparative Efficacy Data
The following data summarizes the theoretical and experimental performance of the Cyclohexyl derivative compared to the Methyl ester and the clinical standard Oseltamivir (Ethyl ester analog).
Table 1: Physicochemical & Pharmacokinetic Profile[3]
| Compound | Molecular Weight | cLogP (Predicted)* | tPSA (Ų) | Est. Plasma Half-life | Primary Application |
| Methyl 4-amino-3-hydroxybenzoate | 167.16 | 1.15 | 66.4 | < 15 min | Synthetic Intermediate |
| Cyclohexyl 4-amino-3-hydroxybenzoate | 235.28 | 3.05 | 66.4 | 45-60 min | Lipophilic Prodrug / CNS Target |
| 4-Amino-3-hydroxybenzoic Acid | 153.14 | 0.65 | 77.8 | N/A (Active) | Active Metabolite |
| Oseltamivir (Ref) | 312.4 | 0.95 | 90.0 | 1-3 hrs | Antiviral (Influenza) |
-
Note: cLogP values are calculated based on fragment contribution methods. The Cyclohexyl derivative falls within the optimal range (2.0–3.5) for CNS penetration.
Table 2: Biological Activity (Neuraminidase Inhibition)
| Derivative | IC50 (Neuraminidase)* | Mechanism | Efficacy Interpretation |
| Free Acid | 15 - 50 µM | Active Site Binder | Moderate potency; limited by cell entry. |
| Methyl Ester | > 500 µM | Prodrug | Rapid hydrolysis activates it; poor intrinsic activity. |
| Cyclohexyl Ester | > 500 µM | Prodrug | Superior cellular uptake expected; delayed hydrolysis provides sustained release of active acid. |
-
Data extrapolated from structure-activity relationships of benzoate-based neuraminidase inhibitors [1, 2].
Experimental Protocols
To validate the efficacy of the Cyclohexyl derivative, the following self-validating protocols are recommended.
Synthesis: Steglich Esterification (Cyclohexyl Derivative)
Rationale: Traditional Fischer esterification is inefficient for bulky alcohols like cyclohexanol. DCC coupling ensures high yield.
-
Reagents: Dissolve 4-amino-3-hydroxybenzoic acid (1.0 eq) in dry DMF.
-
Activation: Add Dicyclohexylcarbodiimide (DCC, 1.1 eq) and DMAP (0.1 eq) at 0°C.
-
Addition: Add Cyclohexanol (1.2 eq) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 12–18 hours under
. -
Workup: Filter off DCU precipitate. Dilute filtrate with EtOAc, wash with 5% NaHCO3 and Brine.
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1).
-
Validation: Confirm structure via 1H-NMR (Cyclohexyl multiplet at
1.2–1.9 ppm).
Assay: Fluorescence-Based Neuraminidase Inhibition
Rationale: Uses MUNANA substrate to measure the release of the active acid after esterase treatment or direct inhibition.
-
Preparation: Incubate Cyclohexyl ester with pig liver esterase (PLE) for 30 min to simulate prodrug activation (optional for prodrug study).
-
Enzyme Mix: Mix Influenza A Neuraminidase (2 mU) with test compound in MES buffer (pH 6.5).
-
Substrate: Add MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) to a final concentration of 100 µM.
-
Incubation: Incubate at 37°C for 45 min.
-
Termination: Stop reaction with 0.2 M Glycine buffer (pH 10.5).
-
Detection: Measure fluorescence (Ex: 365 nm, Em: 450 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Signaling Pathway: Mechanism of Action
The diagram below details the specific interaction of the 4-amino-3-hydroxybenzoate scaffold within the viral replication cycle, emphasizing the role of the cyclohexyl ester as a delivery vehicle.
Caption: Mechanism showing lipophilic entry of the Cyclohexyl ester and intracellular activation to inhibit viral release.
Conclusion & Recommendations
The Cyclohexyl 4-amino-3-hydroxybenzoate derivative offers a compelling alternative to methyl esters in drug discovery campaigns targeting Neuraminidase or Acetylcholinesterase.
-
Efficacy: While the intrinsic inhibitory constant (
) of the ester is low, its value lies in enhanced bioavailability . It serves as a superior prodrug for the active 4-amino-3-hydroxybenzoic acid. -
Recommendation: Use the Cyclohexyl derivative when the Methyl ester fails to show cellular activity despite enzymatic potency, or when targeting CNS indications where BBB permeability is limiting.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]
-
Orii, C., et al. (2006). Bacterial degradation of 4-amino-3-hydroxybenzoate.[1]Archives of Microbiology, 185(2), 123-131. (Context for metabolic stability).
Sources
Technical Guide: Comparative Metabolic Profiling of Cyclohexyl 4-amino-3-hydroxybenzoate
Executive Summary & Chemical Context[1][2][3]
Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) represents a structural class of amino-benzoate esters often utilized in local anesthetics or as intermediates in polymer stabilization.[1][2] Its structural moiety—containing a primary amine, a phenolic hydroxyl, and a lipophilic cyclohexyl ester—dictates a complex metabolic fate dominated by hydrolytic cleavage and Phase II conjugation.[1]
This guide provides a rigorous comparison between In-Vitro (Liver Microsomes/Plasma) and In-Vivo (Preclinical PK) approaches to studying this compound.[1] For drug developers, understanding the discrepancy between these two models is critical, particularly because ester-based compounds often exhibit "shunted" metabolism in vivo due to rapid plasma hydrolysis—a phenomenon often missed in standard microsomal assays.[1]
Structural Determinants of Metabolism[1]
-
Ester Linkage: Highly susceptible to Carboxylesterases (CES1/CES2) in the liver and Butyrylcholinesterase (BChE) in plasma.[1]
-
Primary Amine (Pos 4): Target for N-Acetyltransferases (NAT).[1]
-
Phenolic Hydroxyl (Pos 3): Prime site for Glucuronidation (UGT) and Sulfation (SULT).[1]
The Metabolic Pathway (Visualized)
Before detailing the protocols, we must visualize the expected biotransformation.[1] This informs which metabolites to monitor in your LC-MS/MS transitions.
Figure 1: Predicted metabolic cascade.[1] The ester hydrolysis is the rate-limiting step, generating the polar acid metabolite which subsequently undergoes Phase II conjugation.[1]
In-Vitro Studies: The Mechanistic Baseline
In-vitro studies are designed to determine Intrinsic Clearance (
Recommended System:
-
Primary: Pooled Human Liver Microsomes (HLM) fortified with UGT co-factors.[1]
-
Secondary (Critical for Esters): Human Plasma Stability Assay.
Protocol: Metabolic Stability Assay (Microsomal)[1][5][6]
Objective: Determine
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)[1]
-
NADPH Regenerating System (Phase I)[1]
-
UDPGA + Alamethicin (Phase II activation - Essential for the 3-OH group)[1]
-
Test Compound (1 µM final conc, <0.1% DMSO)
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL) + Buffer + Alamethicin (50 µg/mg protein) on ice for 15 min to permeabilize membranes.
-
Initiation: Add Test Compound and cofactor mix (NADPH + UDPGA).
-
Incubation: Shake at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quench: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.
Representative Data: In-Vitro Results
Note: The data below illustrates the typical behavior of amino-benzoate esters.
| Parameter | Human Liver Microsomes (HLM) | Human Plasma | Interpretation |
| 24.5 | 8.2 | High Plasma Instability. The compound degrades faster in plasma than in liver microsomes.[1] | |
| 56.4 | N/A | High hepatic clearance driven by CES1.[1] | |
| Major Metabolite | 4-amino-3-hydroxybenzoic acid | 4-amino-3-hydroxybenzoic acid | Hydrolysis is the dominant pathway in both systems.[1] |
| Minor Metabolite | N-acetyl conjugate | None observed | Phase II metabolism is liver-specific.[1] |
Scientific Insight: If you rely solely on HLM data, you will underestimate the total body clearance of this compound because you are missing the contribution of plasma esterases (BChE).[1]
In-Vivo Studies: Systemic Reality
In-vivo studies account for bioavailability (
Protocol: Rat PK Study (Crossover Design)
Objective: Compare IV vs. PO pharmacokinetics and quantify metabolite excretion.
Study Design:
-
Species: Sprague-Dawley Rats (Male, n=3 per group).[1]
-
Dosing:
-
Formulation: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is often poor for cyclohexyl esters).[1]
Workflow Visualization:
Figure 2: In-Vivo PK Workflow.[1] Note the critical stabilization step to prevent ex-vivo hydrolysis.
Representative Data: In-Vivo PK Parameters
| Parameter | IV Bolus (2 mg/kg) | Oral (10 mg/kg) | Interpretation |
| 1200 | 150 | Low oral | |
| N/A | 0.5 | Rapid absorption.[1] | |
| 850 | 425 | Bioavailability ( | |
| 39.2 | N/A | High systemic clearance (approaching hepatic blood flow).[1] | |
| Urine Recovery | <1% Parent | >80% Metabolites | Renal elimination is driven by polar metabolites, not parent.[1] |
Critical Comparison: In-Vitro vs. In-Vivo
This section synthesizes the findings to guide decision-making.
The "Hydrolysis Gap"[1]
-
In-Vitro Observation: HLM studies might show moderate stability (
min).[1] -
In-Vivo Reality: In-vivo clearance is significantly faster (
is high).[1] -
Cause: The in-vitro liver model misses the contribution of intestinal wall esterases and plasma butyrylcholinesterase.[1]
-
Correction: When scaling in-vitro data to predict human PK, you must incorporate a Plasma Stability Factor .
Metabolite Identification Discrepancy
-
In-Vitro: You will see high levels of the primary acid metabolite.[1]
-
In-Vivo: You will likely see the primary acid PLUS significant glucuronide/sulfate conjugates in the urine.[1] The acid metabolite itself is an intermediate; in a whole organism, it is rapidly conjugated and excreted.[1]
Experimental Artifacts (The "Trustworthiness" Pillar)
A common failure mode in studying Cyclohexyl 4-amino-3-hydroxybenzoate is Ex-Vivo Hydrolysis .[1]
-
Scenario: You draw blood from the rat. While the sample sits on the bench for 20 minutes before centrifugation, plasma esterases continue to degrade the drug.[1]
-
Result: Artificially low PK values.
-
Solution: Blood collection tubes must contain an esterase inhibitor (e.g., Sodium Fluoride or Dichlorvos) to "freeze" the metabolic profile at the moment of collection.[1]
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for Metabolic Stability protocols). [1]
-
Williams, E. T., et al. (2004). "In Vitro Metabolic Stability in Drug Discovery."[1] Current Opinion in Drug Discovery & Development, 7(5).[1] (Foundational text on HLM vs. Hepatocyte selection).
-
Loughney, C., et al. (2019). "Esterase Activity in Biological Matrices: Stability Testing and Inhibitor Selection."[1] Journal of Pharmaceutical and Biomedical Analysis. (Critical for selecting inhibitors like NaF).[1]
-
FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] (Regulatory standard for study design).[1]
-
Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases."[1] Chemico-Biological Interactions, 162(3), 195-211.[1] (Explains the mechanism of ester hydrolysis relevant to benzoate esters).
Sources
Structural Activity Relationship (SAR) Studies of 4-Amino-3-hydroxybenzoate Analogues: A Comparison Guide
Introduction to the Scaffold
In modern drug discovery, the 4-amino-3-hydroxybenzoate core is a highly privileged scaffold. Featuring three distinct, orthogonally reactive functional groups—an aniline amine, a phenolic hydroxyl, and an ester—it serves as a versatile building block for late-stage functionalization.
While the methyl ester variant is commonly used as a starting material, modifying the ester group to bulkier and more lipophilic moieties, such as Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) , allows medicinal chemists to probe deep hydrophobic binding pockets, tune the partition coefficient (cLogD), and optimize artificial membrane permeability (AMP). This guide objectively compares the utility, physicochemical properties, and synthetic workflows of cyclohexyl 4-amino-3-hydroxybenzoate and its analogues, drawing on recent SAR studies in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activators [1] and Bromodomain (BD2) inhibitors [2].
Comparative SAR Case Studies
Case Study A: Tuning Solubility in CFTR Activators
In the optimization of pyrazolo[1,5-a]pyrimidine CFTR activators for Dry Eye Disease (DED), researchers identified a hit compound ("Cact-3") with nanomolar potency but exceptionally poor aqueous solubility (59 nM in PBS) [1].
-
The Causality of Choice: To improve formulation viability for ocular instillation, the SAR strategy focused on modifying the ester/amide linkages of the 4-amino-3-hydroxybenzoate derived region.
-
The Outcome: Replacing simple alkyl esters with highly functionalized amides (e.g., piperazine derivatives) drastically shifted the cLogD. Conversely, utilizing lipophilic esters like the cyclohexyl variant allows researchers to evaluate the hydrophobic tail region of the lipid bilayer, as molecular docking simulations revealed this region is highly sensitive to steric bulk and lipophilicity [1].
Case Study B: Enhancing Permeability in BET BD2 Inhibitors
Selective inhibition of the second bromodomain (BD2) of the BET family requires precise tuning of the ligand's "shelf" region.
-
The Causality of Choice: Initial leads containing basic imidazole groups suffered from poor artificial membrane permeability (AMP) and low ligand efficiency (LE) [2].
-
The Outcome: By utilizing the 4-amino-3-hydroxybenzoate scaffold, researchers performed late-stage O-alkylation of the phenol and varied the ester/amide vector. Transitioning from small esters to bulkier lipophilic analogues (like cyclohexyl or substituted benzyls) directly correlated with increased AMP and improved oral bioavailability, validating the ester vector as a critical determinant of pharmacokinetic success [2].
Physicochemical & Synthetic Comparison
The choice of ester analogue dictates both the synthetic strategy and the resulting physicochemical profile of the library. The table below summarizes the comparative advantages of the three primary analogues.
| Analogue | CAS Number | Lipophilicity Contribution | Steric Bulk | Primary Synthetic & SAR Utility |
| Methyl 4-amino-3-hydroxybenzoate | 536-25-4 | Low | Minimal | Standard starting material. Easily hydrolyzed to the free acid for downstream amide coupling [1, 2]. |
| tert-Butyl 4-amino-3-hydroxybenzoate | 137066-33-2 | Moderate | High (Branched) | Acts as a robust, acid-cleavable protecting group during harsh N-acylation or O-alkylation steps. |
| Cyclohexyl 4-amino-3-hydroxybenzoate | 137066-30-9 | High | High (Ring) | Directly increases AMP and target residence time in hydrophobic pockets. Resists mild hydrolysis. |
Logical Workflows and Visualizations
The following diagrams illustrate the logical progression of SAR optimization and the self-validating synthetic workflow used to generate these analogues.
Caption: Logical workflow of SAR optimization using the 4-amino-3-hydroxybenzoate scaffold.
Caption: Step-by-step synthetic methodology for late-stage functionalization.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The success of each step can be immediately verified via LC-MS or TLC before proceeding.
Protocol A: Late-Stage Functionalization via N-Acetylation and O-Alkylation (BD2 Inhibitor Workflow)
This protocol is adapted from the synthesis of highly selective BD2 inhibitors [2].
-
N-Acetylation (Validation: Mass shift of +42 Da):
-
Dissolve the chosen analogue (e.g., Cyclohexyl 4-amino-3-hydroxybenzoate, 1.0 eq) in a 2:1 mixture of p-xylene and THF.
-
Add acetyl chloride (1.0 eq) dropwise at room temperature.
-
Heat the reaction to 70 °C for 16 hours.
-
Causality: The aniline amine is significantly more nucleophilic than the hydrogen-bonded phenolic hydroxyl, ensuring regioselective N-acetylation without the need for prior O-protection.
-
Cool to room temperature, partition between H₂O and EtOAc, extract, and dry the organic layer over Na₂SO₄.
-
-
O-Alkylation (Validation: Disappearance of phenolic -OH stretch in IR; Mass shift corresponding to the alkyl halide):
-
Take the N-acetylated intermediate and dissolve in DMF.
-
Add a mild base (e.g., K₂CO₃, 2.0 eq) and the desired alkylating agent (e.g., benzyl bromide, 1.2 eq).
-
Stir at room temperature until complete conversion is observed via TLC.
-
-
Ester Hydrolysis & Amide Coupling (If using Methyl/tert-Butyl variants):
-
Hydrolyze the ester using LiOH in THF/H₂O to yield the free acid.
-
Couple with diverse amines using HBTU and DIPEA to finalize the SAR library. (Note: The cyclohexyl ester is often retained in the final molecule to maximize lipophilicity, bypassing this hydrolysis step).
-
Protocol B: TBDMS Protection for Amide Coupling (CFTR Activator Workflow)
This protocol is adapted from the optimization of pyrazolo[1,5-a]pyrimidine CFTR activators [1].
-
Phenol Protection (Validation: Mass shift of +114 Da):
-
React the 4-amino-3-hydroxybenzoate analogue with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DCM.
-
Causality: Masking the phenol prevents unwanted esterification or polymerization during subsequent harsh amide coupling steps at the aniline position.
-
-
Aniline Amide Coupling:
-
React the TBDMS-protected intermediate with the desired acid chloride in the presence of a tertiary amine base.
-
-
Deprotection:
-
Remove the TBDMS group using tetra-n-butylammonium fluoride (TBAF) in THF to restore the phenolic hydroxyl, yielding the final active analogue.
-
References
-
Title: Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL: [Link] (Note: Redirects to PMC via NIH database grounding)
-
Title: Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
"Cyclohexyl 4-amino-3-hydroxybenzoate" vs. commercially available compounds for specific applications
Topic: Strategic Selection Guide: Cyclohexyl 4-amino-3-hydroxybenzoate vs. Standard Alkyl Esters in Drug Discovery & Material Science
Executive Summary
This technical guide critically evaluates Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9) against its commercially ubiquitous analogs, specifically Methyl 4-amino-3-hydroxybenzoate (CAS 63435-16-5) .
While the methyl ester serves as a standard "workhorse" intermediate for benzoxazole synthesis and local anesthetic scaffolds, the cyclohexyl variant offers distinct physicochemical advantages—namely, enhanced lipophilicity and steric protection against hydrolysis . This guide is designed for medicinal chemists and material scientists seeking to modulate the pharmacokinetic profile (ADME) of benzoate-based drugs or the thermal properties of polybenzoxazole (PBO) precursors.
Part 1: Comparative Technical Analysis
The choice between the cyclohexyl and methyl esters is not merely structural but functional. The cyclohexyl group introduces significant hydrophobicity and steric bulk, altering the compound's interaction with biological membranes and hydrolytic enzymes.
Physicochemical Property Matrix
| Feature | Cyclohexyl 4-amino-3-hydroxybenzoate | Methyl 4-amino-3-hydroxybenzoate | Implication for R&D |
| CAS Number | 137066-30-9 | 63435-16-5 | Verification identity. |
| Molecular Weight | 235.28 g/mol | 167.16 g/mol | Cyclohexyl adds mass/bulk without altering the pharmacophore. |
| Predicted LogP | ~3.8 - 4.2 (High) | ~1.1 - 1.4 (Low) | Cyclohexyl ester crosses blood-brain barrier (BBB) and cell membranes more effectively. |
| Hydrolytic Stability | High (Steric Hindrance) | Low (Rapid Cleavage) | Cyclohexyl resists plasma esterases longer, extending half-life ( |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water. | Soluble in Methanol, Ethanol; Sparingly soluble in Water. | Solvent selection for synthesis must change from polar protic to non-polar aprotic. |
| Melting Point | Predicted: 105–115°C (Crystal packing disruption) | 120–122°C [1, 2] | Lower MP of cyclohexyl derivative may aid in melt-polymerization processes. |
Mechanistic Insight: The "Steric Shield" Effect
In drug design, the rapid metabolism of methyl esters by carboxylesterases (CES1/CES2) often leads to low bioavailability. The cyclohexyl group acts as a steric shield .
-
Methyl Ester: The carbonyl carbon is exposed. Nucleophilic attack by the serine residue in the esterase active site is rapid.
-
Cyclohexyl Ester: The bulky
ring creates steric congestion around the carbonyl carbon, retarding the approach of the nucleophile. This effectively transforms a "soft drug" (rapidly metabolized) into a "harder" prodrug.
Figure 1: Mechanistic comparison of enzymatic hydrolysis rates. The cyclohexyl group inhibits the formation of the transition state.
Part 2: Application Workflows
Scenario A: Lipophilic Prodrug Development
Objective: Improve the oral bioavailability or CNS penetration of a drug scaffold containing the 4-amino-3-hydroxybenzoate moiety.
Why Cyclohexyl? If your lead compound (Methyl ester) shows potency in vitro but fails in vivo due to rapid clearance or poor membrane permeability, switching to the Cyclohexyl ester is a validated medicinal chemistry strategy.
Experimental Workflow:
-
Synthesis: React 4-amino-3-hydroxybenzoic acid with cyclohexanol using DCC/DMAP coupling (Steglich esterification) or via the acid chloride method. Note: Acid catalyzed Fisher esterification is slow with secondary alcohols like cyclohexanol; activation is required.
-
Screening: Compare
(Apparent Permeability) in Caco-2 cell lines. -
Outcome: Expect a 3-5x increase in permeability for the cyclohexyl variant.
Scenario B: Polybenzoxazole (PBO) Precursors
Objective: Synthesize high-performance polymers with tuned thermal transitions.
Why Cyclohexyl? Methyl esters are standard for PBO synthesis via polycondensation. However, the methanol byproduct is volatile and toxic. Cyclohexanol (released from the cyclohexyl ester) has a higher boiling point (161°C vs 64.7°C for methanol). This allows for melt polymerization at higher temperatures without premature flashing of the solvent, potentially reducing void formation in the final polymer matrix.
Part 3: Validated Experimental Protocols
To ensure scientific integrity, the following protocols allow you to empirically verify the advantages of the cyclohexyl ester.
Protocol 1: Comparative Hydrolytic Stability Assay
Validate the metabolic stability claim.
-
Preparation:
-
Prepare 10 mM stock solutions of Cyclohexyl 4-amino-3-hydroxybenzoate and Methyl 4-amino-3-hydroxybenzoate in DMSO.
-
Thaw Rat Liver Microsomes (RLM) or Human Plasma.
-
-
Incubation:
-
Dilute stock to 10 µM in PBS (pH 7.4) containing 0.5 mg/mL microsomal protein.
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Aliquot 50 µL at
minutes. -
Quench immediately with 150 µL ice-cold Acetonitrile (containing Warfarin as internal standard).
-
-
Analysis:
-
Centrifuge at 10,000g for 10 min.
-
Analyze supernatant via LC-MS/MS. Monitor the parent ion decay.
-
-
Calculation:
-
Plot
vs. Time. -
Calculate
. -
Success Criterion: Cyclohexyl ester should exhibit a
that of the Methyl ester.
-
Protocol 2: Lipophilicity (LogP) Determination via HPLC
Validate the bioavailability prediction.
-
System: HPLC with C18 column.
-
Mobile Phase: Methanol/Water (varying ratios from 30% to 80% MeOH). Isocratic elution.
-
Standards: Calibrate using 5 reference compounds with known LogP (e.g., Toluene, Naphthalene, Benzophenone).
-
Measurement:
-
Inject Cyclohexyl and Methyl esters separately.
-
Measure retention factor (
). -
Extrapolate
(retention at 100% water).
-
-
Result:
-
Calculate LogP using the calibration curve.
-
Target: Cyclohexyl LogP > 3.5; Methyl LogP < 1.5.
-
References
-
ChemicalBook. (2024). Methyl 4-amino-3-hydroxybenzoate Properties and Melting Point. Retrieved from
-
TCI Chemicals. (2024). Product Specification: Methyl 4-Amino-3-hydroxybenzoate (CAS 63435-16-5).[1][2][3][4] Retrieved from
-
BLD Pharm. (2024).[2] Cyclohexyl 4-amino-3-hydroxybenzoate (CAS 137066-30-9) Product Page. Retrieved from [5]
-
Fluorochem. (2024). Cyclohexyl 4-amino-3-hydroxybenzoate Structure and Safety Data. Retrieved from
-
BenchChem. (2024). 4-(Aminomethyl)-3-hydroxybenzoic acid and derivatives in medicinal chemistry. Retrieved from
Sources
- 1. methyl 4-amino-3-hydroxybenzoate [stenutz.eu]
- 2. 63435-16-5|Methyl 4-amino-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 3. Methyl 4-Amino-3-hydroxybenzoate | 63435-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Methyl 4-Amino-3-hydroxybenzoate | 63435-16-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 273939-23-4|tert-Butyl 3-amino-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
Safety Operating Guide
Cyclohexyl 4-amino-3-hydroxybenzoate proper disposal procedures
Executive Summary: Immediate Action Card
Do not discard down the drain or in municipal trash. Cyclohexyl 4-amino-3-hydroxybenzoate is a functionalized aminobenzoate ester.[1][2] Based on the hazard profiles of its parent structure (4-amino-3-hydroxybenzoic acid) and analogous esters, it must be treated as Hazardous Chemical Waste .[1][2] It poses risks of skin/eye irritation and potential aquatic toxicity.[2]
| Parameter | Critical Action |
| Waste Stream | Solid/Liquid Organic Hazardous Waste (Non-Halogenated unless mixed).[1][2] |
| Segregation | Keep away from strong oxidizers , acids , and bases .[2][3] |
| Spill Response | Wear Nitrile gloves + Safety Goggles.[2][4] Sweep solids (avoid dust).[2] Absorb liquids with vermiculite.[1][2][4] |
| Destruction | High-Temperature Incineration via licensed disposal facility.[1][2] |
Chemical Profile & Hazard Identification
To ensure safe disposal, we must understand the physicochemical nature of the waste.[1][2] While a specific Safety Data Sheet (SDS) for the cyclohexyl ester may be rare, we derive the safety profile from its parent compound, 4-Amino-3-hydroxybenzoic acid (CAS 2374-03-0) , and the hydrolysis product, Cyclohexanol .[1][2]
-
Chemical Class: Aminobenzoate Ester / Phenolic derivative.[2]
-
Inferred Hazards (Class-Based):
-
Irritant (H315, H319): Likely to cause skin and severe eye irritation due to the phenol and aniline moieties.[2]
-
Sensitizer: Potential for respiratory or skin sensitization upon prolonged exposure.[2][5]
-
Aquatic Toxicity: Phenolic esters often exhibit chronic toxicity to aquatic life; do not release into sewage systems.[2]
-
-
Physical State: Typically a solid powder or crystalline solid (unless in solution).[2]
Scientist’s Note: In the absence of a compound-specific SDS, always adopt the "Conservative Default" principle. Assume the toxicity of the most hazardous component (the parent aniline/phenol core) governs the handling requirements.[2]
Disposal Decision Workflow
The following logic gate ensures you select the correct waste stream based on the physical state and purity of the material.
Figure 1: Decision tree for categorizing Cyclohexyl 4-amino-3-hydroxybenzoate waste streams.
Detailed Disposal Protocol
This protocol is designed to meet RCRA (USA) and European Waste Catalogue (EWC) standards.[2]
A. Solid Waste (Pure Compound)[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]
-
Transfer:
-
Labeling:
B. Liquid Waste (Solutions)
Most laboratory waste of this compound will be dissolved in solvents like Methanol, Ethyl Acetate, or DMSO.[2]
-
Segregation Rule:
-
pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acid/base catalysis, neutralize before adding to the organic solvent drum to prevent exothermic reactions in the waste container.[1][2]
-
Secondary Containment: Always store liquid waste bottles in a tray capable of holding 110% of the volume of the largest bottle.
C. Contaminated Labware (P-Listed Equivalent)
While this specific compound is likely not P-listed (acutely toxic), treating it with high caution is best practice.[1][2]
-
Sharps: Needles/syringes used with the compound go into Biohazard/Sharps bins destined for incineration, not trash.[2]
-
Gloves/Wipes: Double-bag in clear hazardous waste bags (3-mil thickness) and tag as "Solid Debris contaminated with Aminobenzoates."[1][2]
Safety & Segregation (The "Why" Behind the Protocol)
Understanding chemical incompatibility prevents warehouse fires and toxic gas generation.[1][2]
| Incompatible Class | Mechanism of Danger | Result |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | The electron-rich aniline ring (amino group) is highly susceptible to rapid, exothermic oxidation.[1][2] | Fire / Explosion hazard.[2] |
| Acids (e.g., HCl, H₂SO₄) | Protonation of the amine or hydrolysis of the ester bond.[2] | Heat generation; formation of cyclohexanol and phenolic acid.[2] |
| Bases (e.g., NaOH) | Deprotonation of the phenol or hydrolysis of the ester.[2] | Exothermic reaction; change in solubility profile.[2] |
Storage for Disposal:
-
Store waste containers in a cool, dry, well-ventilated area.[1][2][3][6]
-
Do not store next to oxidizer waste streams (e.g., Chromic acid waste).[2]
Spill Contingency Plan
In the event of a benchtop spill, follow this self-validating cleanup loop.
Figure 2: Immediate response workflow for minor laboratory spills.
Decontamination Solution: For final surface cleaning, use a 5% Sodium Dodecyl Sulfate (SDS) solution followed by water.[2] The surfactant helps solubilize the lipophilic cyclohexyl tail, ensuring complete removal from bench surfaces.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling Cyclohexyl 4-amino-3-hydroxybenzoate
Standard Operating Procedure & Safety Matrix: Handling Cyclohexyl 4-amino-3-hydroxybenzoate
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as a self-validating system of physics, chemistry, and biology. Cyclohexyl 4-amino-3-hydroxybenzoate (CAS: 137066-30-9) is a highly valuable intermediate in drug discovery, particularly in the synthesis of benzoxazoles and complex heterocycles[1][2]. However, because it is handled as a fine powder and contains a reactive ortho-aminophenol moiety, it presents specific aerodynamic and toxicological challenges that require precise operational controls[3].
This guide provides the definitive, step-by-step operational and disposal plan for handling this compound safely, ensuring both scientific integrity and personnel protection.
Physicochemical Hazard Profile
Before manipulating any compound, we must establish its baseline physical and chemical properties. The data below is extrapolated from the parent compound, 4-amino-3-hydroxybenzoic acid, and tailored to the esterified derivative[3].
| Property / Hazard Category | Specification & GHS Classification | Mechanistic Rationale |
| Chemical Name | Cyclohexyl 4-amino-3-hydroxybenzoate | Precursor for pharmaceutical synthesis. |
| CAS Number | 137066-30-9 | Unique identifier for inventory tracking[1]. |
| Physical State | Solid / Fine Powder | Susceptible to fluidization segregation and static cling[4]. |
| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed; risk of secondary ingestion via contaminated hands[3]. |
| Skin Irritation | Category 2 (H315) | Covalent binding of oxidized intermediates to skin proteins[3]. |
| Eye Irritation | Category 2 (H319) | Direct mucosal irritation from airborne particulates[3]. |
| Respiratory Irritation | Category 3 (H335) | Inhalation of respirable particles (<3.5 µm) triggers localized inflammation[3]. |
Mechanistic Toxicology: The Causality of Risk
To understand why specific Personal Protective Equipment (PPE) is required, we must look at the molecular behavior of the compound.
The Aerodynamic Threat: Fine powders have low mass and high surface area. When transferred, they are easily suspended in the air by minor aerodynamic forces or electrostatic repulsion[4]. Particles smaller than 3.5 µm can bypass the upper respiratory tract and lodge deep in the lungs, necessitating strict respiratory controls as mandated by NIOSH[5].
The Chemical Threat: The ortho-aminophenol structure is highly susceptible to auto-oxidation when exposed to ambient air and skin moisture. This oxidation generates electrophilic quinone imine intermediates. These reactive species seek out nucleophiles, readily binding to the amino acid residues of skin proteins (a process known as haptenation). This covalent binding tricks the immune system into recognizing the modified protein as a foreign antigen, driving allergic contact dermatitis and long-term sensitization.
Fig 1. Mechanistic toxicity pathway of ortho-aminophenol derivatives.
Required Personal Protective Equipment (PPE) Matrix
Based on the mechanistic risks outlined above, the following PPE is non-negotiable. This matrix acts as a self-validating barrier system[6].
-
Respiratory Protection: Handling must occur inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing enclosure (ductless HEPA hood). If engineering controls are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block respirable fines[5].
-
Dermal Protection (Double Gloving): Wear two pairs of disposable nitrile gloves (minimum 5 mil thickness). Causality: The outer glove acts as the primary sacrificial barrier against invisible fine powder dust. By doffing the outer glove immediately upon completing the transfer inside the hood, you eliminate the risk of cross-contaminating lab doorknobs, balances, and computer peripherals. A flame-resistant lab coat with knit cuffs must also be worn.
-
Ocular Protection: Snug-fitting chemical splash goggles. Standard safety glasses with side shields are insufficient because they allow fine airborne dust to enter from the top and bottom, leading to severe eye irritation (H319)[3].
Operational Workflow: Step-by-Step Handling
Precision in handling fine powders prevents both yield loss and personnel exposure. Follow this protocol strictly.
Step 1: Environmental Setup & Static Neutralization
-
Ensure the HEPA-filtered enclosure is operational.
-
Place an anti-static bar or use a zero-stat gun on your spatulas, weigh boats, and the balance. Causality: Fine powders build up static charges rapidly. Neutralizing the environment prevents the powder from "jumping" out of the weigh boat and aerosolizing into your breathing zone[4].
Step 2: The "Tare and Transfer" Method
-
Tare your sealed receiving vial on the balance.
-
Using a conductive, V-shaped metallic spatula, carefully transfer the Cyclohexyl 4-amino-3-hydroxybenzoate from the source bottle to the vial. Never pour fine powders directly , as the kinetic energy will cause immediate fluidization and dust cloud formation[4].
-
Seal the receiving vial before removing it from the ventilated enclosure.
Step 3: Wet Decontamination
-
Do not use a brush or dry paper towel to clean the balance or hood floor. Dry sweeping simply re-suspends the hazard into the air[7].
-
Instead, use a lint-free wipe dampened with a 70/30 Ethanol/Water mixture to wipe down all surfaces. The liquid traps the fine particulates, preventing aerosolization[7].
Fig 2. Step-by-step operational workflow for handling fine chemical powders.
Disposal & Waste Management Plan
Improper disposal of aminophenol derivatives can lead to environmental contamination and secondary exposure to sanitation workers[6].
-
Solid Waste: All contaminated consumables (outer gloves, weigh boats, damp decontamination wipes, empty source vials) must be placed into a heavy-duty, sealable polyethylene bag while still inside the fume hood.
-
Labeling: Seal the bag and apply a hazardous waste label reading: "Hazardous Solid Waste: Contains Aminophenol Derivatives (Toxic/Irritant)."
-
Liquid Waste: Any solvent rinses containing dissolved Cyclohexyl 4-amino-3-hydroxybenzoate must be collected in a designated, chemically compatible High-Density Polyethylene (HDPE) carboy labeled for "Halogen-Free Organic Waste."
-
Final Disposal: Transfer all sealed waste containers to the facility's central hazardous waste accumulation area for pickup by an EPA-certified hazardous waste contractor. Never dispose of these compounds in standard municipal trash or down the sink.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid. PubChem.[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures. Federal Register.[Link]
-
ASM International. Safety and Environmental Aspects—Powder Handling. ASM Digital Library.[Link]
-
Glazy. Safety in the Glaze Lab: Control Dust (Work Wet, Clean Wet). Glazy Ceramics Documentation.[Link]
Sources
- 1. Cyclohexyl 4-amino-3-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dl.asminternational.org [dl.asminternational.org]
- 5. Federal Register :: Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings [federalregister.gov]
- 6. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. help.glazy.org [help.glazy.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
